5-Nitropicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDHDHMJKCKESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437411 | |
| Record name | 5-Nitropicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100367-55-3 | |
| Record name | 5-Nitropicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Nitropicolinonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Nitropicolinonitrile
This compound, systematically known as 5-nitropyridine-2-carbonitrile, is a highly functionalized heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its pyridine core, substituted with both an electron-withdrawing nitro group and a versatile nitrile moiety, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical role as an intermediate in the development of novel therapeutics.
The strategic placement of the nitro and cyano groups on the pyridine ring activates the molecule for a variety of chemical transformations. The electron-deficient nature of the ring system facilitates nucleophilic aromatic substitution, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles. These characteristics make this compound a sought-after precursor for creating diverse libraries of compounds for drug screening and lead optimization.
Physicochemical and Safety Profile
CAS Number: 100367-55-3
IUPAC Name: 5-nitropyridine-2-carbonitrile
Also known by synonyms such as 5-nitro-2-cyanopyridine and 6-cyano-3-nitropyridine, this compound is typically a yellow solid.[1][2] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃N₃O₂ | [1] |
| Molecular Weight | 149.11 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 143 - 146 °C | [1] |
| Solubility | Insoluble in water; Soluble in DMSO and DMF | [1] |
Safety and Handling: this compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It should be kept separate from incompatible materials such as strong oxidizing and reducing agents.[1]
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the nitrile group onto a pre-functionalized nitropyridine ring. A common and effective method is the cyanation of a 2-halo-5-nitropyridine, such as 2-chloro-5-nitropyridine.
Experimental Protocol: Cyanation of 2-Chloro-5-nitropyridine
This protocol describes a representative procedure for the synthesis of this compound from 2-chloro-5-nitropyridine using a metal cyanide salt.
Materials:
-
2-Chloro-5-nitropyridine
-
Copper(I) cyanide (CuCN) or Sodium Cyanide (NaCN)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-chloro-5-nitropyridine and the chosen cyanide salt (e.g., a slight molar excess of CuCN).
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMF to the flask via a syringe.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a stirred solution of aqueous ferric chloride and hydrochloric acid (if using CuCN) or an appropriate neutralizing solution. This step is crucial for decomposing any residual cyanide.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent moisture from interfering with the reaction, especially when using moisture-sensitive reagents.
-
Polar Aprotic Solvent: DMF is an excellent solvent for this type of reaction as it can dissolve the reactants and facilitate the nucleophilic substitution by solvating the metal cation.
-
Temperature Control: The reaction temperature is a critical parameter that influences the reaction rate. The chosen temperature range is a balance between achieving a reasonable reaction time and minimizing the formation of byproducts.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
The unique electronic and structural features of nitropyridine derivatives make them valuable intermediates in the synthesis of pharmaceuticals.[4] The pyridine ring is a common motif in many approved drugs, and the nitro group can be readily reduced to an amino group, providing a key handle for further functionalization.
Role as a Key Intermediate
This compound serves as a crucial building block for the synthesis of more complex heterocyclic systems. The presence of both the nitro and cyano groups offers multiple reaction sites for diversification. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to build larger molecular scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, further expanding the synthetic possibilities.
Use in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The pyridine scaffold is a well-established pharmacophore that can form key hydrogen bond interactions within the ATP-binding site of many kinases. This compound and its derivatives are utilized in the synthesis of potent kinase inhibitors. For example, related bromo-nitropyridine compounds are key precursors in the synthesis of Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor.[2] The synthetic strategies often involve a nucleophilic aromatic substitution at the halogenated position, followed by reduction of the nitro group to an amine, which is then further elaborated to complete the inhibitor structure.[2]
Caption: A simplified pathway illustrating the use of a nitropicolinonitrile scaffold in drug discovery.
Potential in Antiviral Drug Discovery
Heterocyclic compounds, including those with nitrile functionalities, are actively being investigated as potential antiviral agents.[5][6] The cyano group can influence the biological activity of a molecule, and its incorporation into nucleoside analogues has been explored.[7] While specific antiviral applications of this compound are not yet widely reported, its structural motifs are relevant to the design of novel antiviral compounds. The development of broad-spectrum antiviral drugs is a critical area of research, and versatile building blocks like this compound could play a role in the synthesis of new chemical entities for screening against various viral targets.[8]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its reactivity, make it an attractive starting material for the synthesis of a wide range of biologically active molecules, particularly in the development of targeted therapies like kinase inhibitors. As the demand for novel therapeutics continues to grow, the importance of key building blocks like this compound in enabling innovative medicinal chemistry is set to increase.
References
- 5-Nitropyridine-2-Carbonitrile - Methylamine Supplier. (n.d.).
- Pipzine Chemicals. (n.d.). 5-Nitropyridine-2-carbonitrile Supplier & Manufacturer in China.
- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (2023).
- PubChem. (n.d.). 2-Cyano-5-nitropyridine.
- Katritzky, A. R., et al. (2005).
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- PrepChem.com. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine.
- 5-Membered Heterocyclic Compounds as Antiviral Agents - PubMed. (2023).
- Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC - NIH. (2021).
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. (2024).
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. (2022).
- Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles | Journal of Medicinal Chemistry - ACS Publications. (2008).
- ResearchGate. (2009). Nitropyridines, Their Synthesis and Reactions.
- Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (2021).
- Natural Products as Antiviral Agents - PMC - PubMed Central - NIH. (2000).
- Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed. (1977).
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- 5. 5-Membered Heterocyclic Compounds as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Foreword: Deconstructing a Versatile Heterocycle
An In-Depth Technical Guide to the Chemical Structure and Utility of 5-Nitropicolinonitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, valued for its bioisosteric relationship to benzene and its capacity for diverse functionalization. This guide provides a detailed technical exploration of a specific, highly activated pyridine derivative: this compound (CAS 100367-55-3). Our objective is to move beyond a simple recitation of facts and provide a cohesive narrative that explains the causality behind this molecule's properties and its value as a synthetic intermediate. We will dissect its spectroscopic signature, explore its synthesis and reactivity, and connect its structural features to its proven utility in the synthesis of significant pharmaceutical agents.
Molecular Overview and Physicochemical Properties
This compound, systematically named 5-nitropyridine-2-carbonitrile, is a deceptively simple molecule whose synthetic potential is derived from the powerful electronic interplay of its functional groups.[1][2] The pyridine nitrogen, the 2-cyano group, and the 5-nitro group all act as strong electron-withdrawing moieties. This synergistic effect renders the pyridine ring exceptionally electron-deficient, a critical feature that dictates its reactivity and serves as the foundation for its use as a versatile building block in organic synthesis.[3]
Caption: 2D Structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-nitropyridine-2-carbonitrile | PubChem[1] |
| Synonyms | This compound, 2-Cyano-5-nitropyridine | Pharmaffiliates[3], SCBT[2] |
| CAS Number | 100367-55-3 | PubChem[1] |
| Molecular Formula | C₆H₃N₃O₂ | PubChem[1] |
| Molecular Weight | 149.11 g/mol | PubChem[1] |
| Appearance | Green or Light Yellow Solid | Pharmaffiliates[3], ChemicalBook[4] |
| Melting Point | 43 °C | ChemicalBook[4] |
Spectroscopic and Analytical Characterization
Unambiguous identification of a synthetic intermediate is paramount. The following sections detail the expected spectroscopic fingerprint of this compound, combining experimental data where available with predictions based on established chemical principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides a precise map of the hydrogen environments on the pyridine ring. The powerful electron-withdrawing nature of the substituents results in a significant downfield shift for all three aromatic protons, making their signals distinct and readily identifiable.
Table 2: Experimental ¹H NMR Data (300 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | 9.54 | dd | 2.5, 0.7 |
| H-4 | 8.68 | dd | 8.4, 2.5 |
| H-3 | 7.98 | dd | 8.4, 0.7 |
Data sourced from ChemicalBook.[4]
-
Expert Interpretation: The proton at the C-6 position (H-6) experiences the most significant deshielding, appearing furthest downfield at 9.54 ppm. This is due to its position ortho to the ring nitrogen and para to the strongly withdrawing nitro group. The observed doublet of doublets (dd) multiplicity for each proton arises from coupling to its two non-equivalent neighbors, confirming the substitution pattern.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Nitrile) | ~115-118 | Typical range for nitrile carbons. |
| Pyridine Carbons | ~120-155 | Aromatic region, specific shifts influenced by substituents. |
| C2 (ipso-CN) | ~135-140 | Quaternary carbon, downfield due to nitrile attachment. |
| C3 | ~125-130 | Shielded relative to C4 and C6. |
| C4 | ~140-145 | Deshielded by adjacent nitro group. |
| C5 (ipso-NO₂) | ~148-152 | Quaternary carbon, strongly deshielded by nitro group. |
| C6 | ~150-155 | Most deshielded CH carbon due to proximity to ring N. |
-
Causality: The chemical shifts of the pyridine carbons are dictated by their electronic environment. Carbons directly attached to the electron-withdrawing nitro (C5) and cyano (C2) groups, along with the carbon adjacent to the ring nitrogen (C6), are expected to resonate at the lowest field (highest ppm values).[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides definitive evidence for the presence of the key nitrile and nitro functional groups through their characteristic, strong vibrational absorptions.
Table 4: Predicted Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C/C=N | Ring Stretch | 1600 - 1450 | Medium-Strong |
| Nitro (NO₂) Asymmetric | Stretch | 1560 - 1520 | Strong |
| Nitro (NO₂) Symmetric | Stretch | 1360 - 1330 | Strong |
-
Expert Interpretation: The two most diagnostic peaks will be the sharp, intense band around 2230 cm⁻¹ for the C≡N stretch and the two very strong bands corresponding to the asymmetric and symmetric stretches of the NO₂ group.[7][8] The presence of these distinct peaks provides a rapid and reliable method for confirming the successful incorporation of both functional groups onto the pyridine scaffold.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides molecular weight confirmation and structural information through analysis of fragmentation patterns. The molecular ion (M⁺˙) is expected at m/z = 149.
Caption: Predicted EI-MS Fragmentation Pathway.
-
Mechanistic Insight: Upon ionization, the molecular ion (m/z 149) is formed. The most probable fragmentation pathways involve the loss of neutral radicals corresponding to the functional groups.[9][10] Loss of a nitro radical (•NO₂, 46 Da) would yield a fragment at m/z 103. Loss of a cyanide radical (•CN, 26 Da) would result in a fragment at m/z 123. Subsequent loss of a cyanide radical from the m/z 103 fragment would lead to a pyridyl cation at m/z 77. The relative abundance of these fragments provides a structural fingerprint.[9][11]
Synthesis and Mechanistic Considerations
A robust and scalable synthesis is crucial for any valuable intermediate. This compound is efficiently prepared from commercially available 2-bromo-5-nitropyridine via a nucleophilic aromatic substitution (SₙAr) reaction using a cyanide source. The use of copper(I) cyanide is common as it facilitates the displacement of the bromide.
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An In-Depth Technical Guide to the Synthesis and Characterization of 5-Nitropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 5-Nitropicolinonitrile in Modern Medicinal Chemistry
This compound, a substituted pyridine derivative, represents a pivotal scaffold in the landscape of contemporary drug discovery. Its unique electronic and structural features, characterized by the strongly electron-withdrawing nitro and cyano groups on a pyridine ring, render it a highly versatile intermediate for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a valuable building block in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, characterization, and critical applications of this compound, offering field-proven insights for researchers and scientists in the pharmaceutical and chemical industries.
I. Strategic Synthesis: A Multi-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a multi-step process, commencing with readily available starting materials. The most common and industrially scalable route involves the synthesis of the key intermediate, 2-chloro-5-nitropyridine, followed by a nucleophilic cyanation reaction.
Synthesis of the Key Intermediate: 2-Chloro-5-nitropyridine
Several synthetic pathways to 2-chloro-5-nitropyridine have been reported, with the choice of route often depending on the starting material availability, scalability, and safety considerations. A prevalent and well-documented method begins with the nitration of 2-aminopyridine.[1]
Reaction Pathway:
Figure 1: Synthetic pathway to 2-Chloro-5-nitropyridine.
Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine
-
Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine
-
In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, the reaction mixture is stirred for an extended period at a slightly elevated temperature (e.g., 55-65°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]
-
The reaction mixture is then poured onto crushed ice, and the pH is carefully adjusted with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
The crude 2-amino-5-nitropyridine is collected by filtration, washed with water, and dried.
-
-
Step 2: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyridine
-
The 2-amino-5-nitropyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid).
-
The solution is cooled to 0-5°C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.[3]
-
The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl compound.
-
The precipitated 2-hydroxy-5-nitropyridine is collected by filtration, washed, and dried.
-
-
Step 3: Chlorination to 2-Chloro-5-nitropyridine
-
2-hydroxy-5-nitropyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][4]
-
The reaction is typically carried out at an elevated temperature.
-
After completion, the excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully poured into ice water, and the precipitated 2-chloro-5-nitropyridine is collected, washed, and dried.
-
Cyanation of 2-Chloro-5-nitropyridine to this compound
The final step in the synthesis is the nucleophilic substitution of the chlorine atom with a cyanide group. This reaction is a critical transformation and can be achieved using various cyanide sources and catalytic systems. A common and effective method involves the use of metal cyanides, such as sodium cyanide or copper(I) cyanide.
Reaction Mechanism:
The cyanation of 2-chloro-5-nitropyridine proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nitro group at the 5-position and the nitrogen atom in the pyridine ring activate the 2-position towards nucleophilic attack by the cyanide ion.
Figure 2: Cyanation of 2-chloro-5-nitropyridine.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitropyridine and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add sodium cyanide (NaCN) or a mixture of copper(I) cyanide (CuCN) and sodium cyanide to the solution. The use of a catalyst, such as a palladium complex, can also be employed to facilitate the reaction, though it is often not necessary for this activated substrate.[5]
-
The reaction mixture is heated to an elevated temperature (typically in the range of 80-150°C) and stirred for several hours. The progress of the reaction should be monitored by TLC or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The precipitated crude product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford pure this compound.
II. Comprehensive Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Observed Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and cyano groups. |
| ¹³C NMR | The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-125 ppm). The carbons attached to the nitro group and the nitrogen of the pyridine ring will also show characteristic downfield shifts. |
| FT-IR | The infrared spectrum will exhibit a strong, sharp absorption band characteristic of the C≡N stretching vibration, typically in the range of 2220-2240 cm⁻¹.[6] Additionally, characteristic peaks for the nitro group (asymmetric and symmetric stretching) will be observed around 1500-1660 cm⁻¹ and 1260-1390 cm⁻¹, respectively.[2] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and the cyano group (CN).[7] |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.[8]
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.
-
III. Applications in Drug Discovery and Development
The structural motifs present in this compound make it a valuable precursor in the synthesis of a variety of biologically active molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple avenues for further functionalization. The nitro group can be reduced to an amino group, which can then be derivatized.
While direct use of this compound in marketed drugs is not widely documented, its structural analogues and derivatives are key components in several important pharmaceuticals. For instance, the nicotinonitrile core is a key feature in the non-nucleoside reverse transcriptase inhibitor Nevirapine , used in the treatment of HIV.[5][9] The synthesis of Nevirapine and its analogues often involves intermediates that share structural similarities with this compound, highlighting the importance of this class of compounds in medicinal chemistry.
Figure 3: Logical workflow for the synthesis, characterization, and application of this compound.
IV. Conclusion: A Cornerstone for Future Innovation
This compound stands as a testament to the power of well-designed chemical intermediates in driving innovation in drug discovery. Its robust and scalable synthesis, coupled with its versatile reactivity, ensures its continued relevance in the development of novel therapeutics. This guide has provided a detailed roadmap for its preparation and characterization, empowering researchers to leverage this valuable building block in their quest for the next generation of medicines. The principles and protocols outlined herein are intended to serve as a practical resource, fostering further exploration and application of this important heterocyclic scaffold.
V. References
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FTIR spectra (KBr) of (5). located close to a IR band (≈ 530 cm-1 ) of... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. (2013). Beilstein Journal of Organic Chemistry, 9, 2570–2578.
-
Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC. (2013, November 20). Retrieved January 8, 2026, from [Link]
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nicotinonitrile - Organic Syntheses Procedure. (n.d.). Retrieved January 8, 2026, from [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Retrieved January 8, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 8, 2026, from [Link]
-
KBr Pellet Method - Shimadzu. (n.d.). Retrieved January 8, 2026, from [Link]
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CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents. (n.d.). Retrieved January 8, 2026, from
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CN106243022A - A kind of preparation method of nevirapine intermediate - Google Patents. (n.d.). Retrieved January 8, 2026, from
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. (n.d.). Retrieved January 8, 2026, from [Link]
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From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts - Organic Syntheses. (2020, March 8). Retrieved January 8, 2026, from [Link]
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Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Retrieved January 8, 2026, from [Link]
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Progress in synthesis of the anti-AIDS drug nevirapine - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
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Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Retrieved January 8, 2026, from [Link]
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A Spectroscopic Investigation of 5-Nitropicolinonitrile: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectral data of 5-Nitropicolinonitrile (also known as 2-Cyano-5-nitropyridine), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide a practical and authoritative resource.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative containing both a nitrile (-C≡N) and a nitro (-NO₂) group. These functional groups impart unique electronic properties and reactivity to the molecule, making it a valuable building block in the synthesis of various target compounds. Accurate and unambiguous characterization of its structure is paramount for its application in complex synthetic pathways. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk through the acquisition and interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the individual atoms within the pyridine ring.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum reveals the chemical environment of the protons on the pyridine ring. The electron-withdrawing nature of the nitro and nitrile groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.
A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃) (approximately 0.6-0.7 mL), and transferred to an NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) using a standard pulse sequence.[3][4] Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton resonances, and an appropriate relaxation delay.[3]
dot graph "Experimental_Workflow_1H_NMR" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Dissolve Sample" [label="Dissolve 5-25 mg of\nthis compound\nin ~0.7 mL CDCl3"]; "Transfer" [label="Transfer to\nNMR Tube"]; "Add Standard" [label="Add TMS\n(optional)"]; "Dissolve Sample" -> "Transfer" -> "Add Standard"; }
subgraph "cluster_Acquisition" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; "Insert Sample" [label="Insert into\nSpectrometer"]; "Lock and Shim" [label="Lock on CDCl3\nand Shim Magnet"]; "Acquire Spectrum" [label="Acquire FID\n(zg pulse sequence)"]; "Insert Sample" -> "Lock and Shim" -> "Acquire Spectrum"; }
subgraph "cluster_Processing" { label="Data Processing"; style="filled"; color="#F1F3F4"; "Fourier Transform" [label="Fourier Transform\n(FID to Spectrum)"]; "Phase Correction" [label="Phase Correction"]; "Baseline Correction" [label="Baseline Correction"]; "Referencing" [label="Reference to TMS\nor Residual Solvent"]; "Integration" [label="Integrate Peaks"]; "Fourier Transform" -> "Phase Correction" -> "Baseline Correction" -> "Referencing" -> "Integration"; }
"Add Standard" -> "Insert Sample" [lhead="cluster_Acquisition", color="#34A853"]; "Acquire Spectrum" -> "Fourier Transform" [lhead="cluster_Processing", color="#34A853"]; } Caption: Workflow for ¹H NMR Spectroscopy.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 9.54 | dd | 2.5, 0.7 |
| H-4 | 8.68 | dd | 8.4, 2.5 |
| H-3 | 7.98 | dd | 8.4, 0.7 |
| Solvent: CDCl₃, Frequency: 300 MHz. Data sourced from ChemicalBook.[5] |
The ¹H NMR spectrum of this compound displays three distinct signals in the aromatic region, consistent with the three protons on the substituted pyridine ring.
-
H-6 (δ 9.54): This proton, positioned between the ring nitrogen and the nitro group, is the most deshielded due to the strong electron-withdrawing effects of both adjacent functionalities. It appears as a doublet of doublets (dd) due to coupling with H-4 (meta coupling, J = 2.5 Hz) and H-3 (para coupling, J = 0.7 Hz).
-
H-4 (δ 8.68): This proton is situated ortho to the powerful electron-withdrawing nitro group and meta to the nitrile group, resulting in a significant downfield shift. It also appears as a doublet of doublets, arising from coupling to H-3 (ortho coupling, J = 8.4 Hz) and H-6 (meta coupling, J = 2.5 Hz).
-
H-3 (δ 7.98): This proton is the most upfield of the three, being ortho to the nitrile group and meta to the nitro group. Its multiplicity is a doublet of doublets, a result of coupling to H-4 (ortho coupling, J = 8.4 Hz) and H-6 (para coupling, J = 0.7 Hz).
The observed coupling constants are characteristic for ortho, meta, and para relationships in a pyridine ring, further confirming the substitution pattern.
dot graph "Structure_and_1H_NMR_Assignments" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [style=invis];
mol [label=<
H6 [pos="1.5,1.2!", label="H-6\nδ 9.54 (dd)"]; H4 [pos="-1.5,1.2!", label="H-4\nδ 8.68 (dd)"]; H3 [pos="-1.5,-1.2!", label="H-3\nδ 7.98 (dd)"]; N_ring [pos="0.5,0.8!"]; C2 [pos="0.5,-0.8!"]; C3 [pos="-0.5,-1.2!"]; C4 [pos="-1.0,0!"]; C5 [pos="-0.5,1.2!"]; C6 [pos="0.5,1.2!"];
N_ring -- C6 [style=invis]; C6 -- H6 [style=invis]; C4 -- H4 [style=invis]; C3 -- H3 [style=invis]; } Caption: ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments. Due to the low natural abundance of the ¹³C isotope, a larger sample size and longer acquisition times are generally required compared to ¹H NMR.[1]
A more concentrated solution of this compound (typically 50-100 mg) in a deuterated solvent is prepared.[1] The spectrum is acquired on a high-field NMR spectrometer, often using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6] Key acquisition parameters include a sufficient number of scans, a wide spectral width (typically 0-220 ppm), and an appropriate relaxation delay to ensure accurate signal intensities, especially for quaternary carbons.[7][8]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C5 | 151.2 |
| C3 | 145.8 |
| C6 | 134.1 |
| C4 | 129.7 |
| C2 | 124.5 |
| CN | 115.3 |
| Predicted using online NMR prediction tools. These are not experimental values. |
The predicted ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in this compound.
-
C5 (δ 151.2): This carbon, directly attached to the strongly electron-withdrawing nitro group, is the most deshielded and appears furthest downfield.
-
C3 (δ 145.8) and C6 (δ 134.1): These carbons are part of the aromatic ring and are deshielded due to the overall electron-deficient nature of the pyridine ring.
-
C4 (δ 129.7) and C2 (δ 124.5): These carbons also reside in the aromatic region, with their specific shifts influenced by their proximity to the nitrogen atom and the substituents.
-
CN (δ 115.3): The carbon of the nitrile group typically resonates in this region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[9] KBr is used as it is transparent in the typical IR region. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.[10][11] A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
dot graph "Experimental_Workflow_FTIR" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Grind Sample" [label="Grind 1-2 mg of\nthis compound"]; "Mix with KBr" [label="Mix with ~200 mg\nof dry KBr"]; "Press Pellet" [label="Press into a\ntransparent pellet"]; "Grind Sample" -> "Mix with KBr" -> "Press Pellet"; }
subgraph "cluster_Acquisition" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; "Background Scan" [label="Acquire Background\n(Pure KBr Pellet)"]; "Sample Scan" [label="Acquire Sample Spectrum\n(4000-400 cm-1)"]; "Background Scan" -> "Sample Scan"; }
subgraph "cluster_Processing" { label="Data Processing"; style="filled"; color="#F1F3F4"; "Baseline Correction" [label="Baseline Correction"]; "Peak Picking" [label="Identify and Label\nKey Absorption Bands"]; "Baseline Correction" -> "Peak Picking"; }
"Press Pellet" -> "Background Scan" [lhead="cluster_Acquisition", color="#34A853"]; "Sample Scan" -> "Baseline Correction" [lhead="cluster_Processing", color="#34A853"]; } Caption: Workflow for FT-IR Spectroscopy (KBr Pellet Method).
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2240-2220 | Nitrile (C≡N) | Stretching |
| ~1600-1475 | Aromatic C=C | Stretching |
| ~1550-1475 | Nitro (N-O) | Asymmetric Stretching |
| ~1360-1290 | Nitro (N-O) | Symmetric Stretching |
| Predicted based on characteristic group frequencies. These are not experimental values. |
The predicted IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the key functional groups.
-
Aromatic C-H Stretching (~3100-3000 cm⁻¹): The presence of peaks in this region is indicative of the C-H bonds on the pyridine ring.[12]
-
Nitrile (C≡N) Stretching (~2240-2220 cm⁻¹): A sharp and intense absorption band in this region is a hallmark of the nitrile functional group. For aromatic nitriles, this peak is typically at a lower wavenumber compared to saturated nitriles due to conjugation.[13][14]
-
Aromatic C=C Stretching (~1600-1475 cm⁻¹): These absorptions arise from the carbon-carbon stretching vibrations within the pyridine ring.[12]
-
Nitro (N-O) Stretching: The nitro group gives rise to two very strong and characteristic absorption bands:
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[19][20][21] This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which is then accelerated and separated based on its mass-to-charge ratio (m/z). The excess energy from ionization can cause the molecular ion to fragment into smaller, characteristic ions.[22]
| m/z | Proposed Fragment |
| 149 | [M]⁺• (Molecular Ion) |
| 119 | [M - NO]⁺ |
| 103 | [M - NO₂]⁺ |
| 76 | [C₅H₂N]⁺ |
| Predicted based on common fragmentation patterns. These are not experimental values. |
The EI mass spectrum of this compound is expected to exhibit a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion Peak ([M]⁺• at m/z 149): The peak corresponding to the intact molecule with one electron removed confirms the molecular weight of 149.11 g/mol .[23]
-
Loss of NO ([M - NO]⁺ at m/z 119): A common fragmentation pathway for nitroaromatic compounds is the loss of a neutral nitric oxide (NO) radical.[5][24]
-
Loss of NO₂ ([M - NO₂]⁺ at m/z 103): The loss of a nitro radical (NO₂) is another characteristic fragmentation for this class of compounds.[5][24]
-
Formation of [C₅H₂N]⁺ (m/z 76): This fragment likely arises from the further fragmentation of the [M - NO₂]⁺ ion, possibly through the loss of HCN.
dot graph "Fragmentation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];
M [label="[M]⁺•\nm/z 149"]; M_minus_NO [label="[M - NO]⁺\nm/z 119"]; M_minus_NO2 [label="[M - NO₂]⁺\nm/z 103"]; C5H2N [label="[C₅H₂N]⁺\nm/z 76"];
M -> M_minus_NO [label="- NO"]; M -> M_minus_NO2 [label="- NO₂"]; M_minus_NO2 -> C5H2N [label="- HCN"]; } Caption: Proposed Fragmentation Pathway for this compound.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of this compound. The experimental ¹H NMR data, in conjunction with the predicted ¹³C NMR, IR, and Mass Spectra, offers a cohesive and detailed picture of the molecule's structure. The interpretation of this data, grounded in the fundamental principles of spectroscopy and an understanding of the electronic effects of the nitrile and nitro functional groups, allows for the confident identification and quality assessment of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in research and development where the purity and structural integrity of such compounds are of utmost importance.
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An In-depth Technical Guide to the Solubility and Stability of 5-Nitropicolinonitrile
Abstract
5-Nitropicolinonitrile, also known as 2-cyano-5-nitropyridine, is a pivotal intermediate in the synthesis of novel pharmaceutical compounds and functional materials. Its chemical scaffold, featuring a pyridine ring substituted with a nitro group and a nitrile moiety, offers versatile reactivity for constructing complex molecular architectures. The nitrile group can be a key interaction point in drug-target binding or a precursor for other functional groups.[1] The nitro group, a strong electron-withdrawing group, significantly influences the molecule's reactivity and physicochemical properties, and can be a site for bioreductive activation in prodrug strategies.[2] A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development, impacting everything from reaction kinetics and purification to formulation and shelf-life. This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed, field-proven protocols for their empirical determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any experimental design.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 2-Cyano-5-nitropyridine, 5-Nitropyridine-2-carbonitrile | [3][4] |
| CAS Number | 100367-55-3 | [5][3][6] |
| Molecular Formula | C₆H₃N₃O₂ | [5][3][7] |
| Molecular Weight | 149.11 g/mol | [5][3][6][7] |
| Appearance | Yellow solid / Light yellow to yellow crystalline powder | [7] |
| Melting Point | 163-165 °C (or 43 °C) | [4][7] |
| Boiling Point | Decomposes before boiling | [7] |
Expertise & Experience Insight: The significant discrepancy in the reported melting points (163-165 °C vs. 43 °C) is a critical observation.[4][7] This could be indicative of the existence of different polymorphic forms or the presence of impurities in one of the reported samples. Polymorphism can have profound effects on a compound's solubility, stability, and bioavailability. Therefore, it is imperative for researchers to characterize the crystalline form of their material, for instance, through Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD), before commencing any solubility or stability studies.
Solubility Profile
Solubility is a critical determinant of a compound's utility in both synthetic and physiological contexts. The principle of "like dissolves like" provides a preliminary framework for predicting solubility based on the polarity of the solute and solvent.[8]
Qualitative Solubility
Existing data on the solubility of this compound is largely qualitative. The presence of the polar nitro group and the nitrile, contrasted with the aromatic pyridine ring, results in a nuanced solubility profile.
| Solvent | Solubility | Reference |
| Water | Insoluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |
| Chloroform | Soluble | [7] |
| Ethanol | Partially Soluble | [7] |
| Ethyl Acetate | Soluble | [4] |
| Methanol | Soluble | [4] |
Trustworthiness Insight: This qualitative data serves as a valuable starting point for solvent selection in synthesis, purification, and analytical method development. For instance, its insolubility in water and solubility in ethyl acetate suggest that a standard aqueous workup and extraction with ethyl acetate would be an effective purification strategy.[9] Its solubility in DMSO makes it suitable for preparing stock solutions for high-throughput screening assays.
Quantitative Solubility Determination: A Validated Protocol
To move beyond qualitative descriptions, a robust and reproducible method for quantitative solubility determination is essential. The following protocol outlines a standard isothermal shake-flask method.
Experimental Protocol: Isothermal Shake-Flask Solubility Assay
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, acetonitrile) in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Analyze the diluted sample using a validated HPLC-UV method. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).[10][11]
-
Prepare a calibration curve using accurately weighed standards of this compound.
-
Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The solubility is expressed in mg/mL or mol/L.
-
Self-Validating System: The reliability of this protocol is ensured by several internal checks. The presence of excess solid at the end of the experiment confirms that a saturated solution was achieved. The use of a validated, linear HPLC method ensures accurate quantification. Running the experiment until consistent solubility values are obtained over time (e.g., at 24 and 48 hours) confirms that equilibrium has been reached.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This compound is a compound of significant interest to the chemical and pharmaceutical sciences. While qualitative data provides a useful starting point, this guide emphasizes the necessity for rigorous, quantitative determination of its solubility and stability. The provided protocols are designed to be self-validating and are grounded in established regulatory guidelines, empowering researchers to generate the high-quality data needed to accelerate their research and development efforts. A thorough characterization of these fundamental properties will undoubtedly facilitate the translation of this versatile intermediate into novel and impactful applications.
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5-Nitropicolinonitrile: A Versatile Scaffold for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitropicolinonitrile, also known as 2-cyano-5-nitropyridine, has emerged as a pivotal building block in modern organic synthesis. Its unique electronic architecture, characterized by the synergistic electron-withdrawing effects of the nitrile and nitro groups on a pyridine core, imparts a distinct reactivity profile that is highly sought after in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, chemical properties, and versatile reactivity of this compound. We will delve into its key transformations, including nucleophilic aromatic substitution, nitro group reduction, and nitrile group manipulations, supported by detailed mechanistic insights and practical experimental protocols. Furthermore, this document will showcase the application of this versatile intermediate in the construction of complex heterocyclic systems and its role in the development of innovative therapeutic agents.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged structural motif found in a vast number of pharmaceuticals and functional materials.[1] The strategic functionalization of this core scaffold is a cornerstone of modern drug discovery and development. This compound (CAS No. 100367-55-3) represents a highly activated and versatile pyridine derivative. The presence of a nitro group at the 5-position and a nitrile group at the 2-position profoundly influences the electron density of the pyridine ring, rendering it susceptible to a variety of chemical transformations. This dual functionalization allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of diverse and complex molecular architectures.[2][3]
This guide will serve as a technical resource for chemists, providing both a theoretical understanding and practical guidance on the effective utilization of this compound as a strategic building block.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₃N₃O₂ | [4] |
| Molecular Weight | 149.11 g/mol | [4] |
| CAS Number | 100367-55-3 | [4] |
| Appearance | Yellow oil or solid | [5] |
| Solubility | Poorly soluble in water; soluble in ethanol and other common organic solvents.[2] | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of production.
A common and effective method involves the nucleophilic substitution of a halogen atom from a suitable nitropyridine precursor. The synthesis from 2-bromo-5-nitropyridine is a well-documented example.[5]
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Cyano-5-nitropyridine [5]
-
In a suitable reaction vessel, dissolve copper(I) cyanide (7.34 mmol) and sodium cyanide (4.93 mmol) in N,N-dimethylformamide (DMF, 7.5 mL).
-
Heat the mixture to 150 °C with stirring for 25 minutes.
-
In a separate vessel, dissolve 2-bromo-5-nitropyridine (0.700 mmol) in DMF (2.5 mL), pre-heating to 100 °C to ensure complete dissolution.
-
Add the solution of 2-bromo-5-nitropyridine to the hot cyanide mixture.
-
Continue stirring at 150 °C for 100 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M aqueous potassium dihydrogen phosphate (10 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and wash sequentially with water (100 mL) and saturated brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2-cyano-5-nitropyridine.[5]
An alternative approach involves the direct nitration of 2-cyanopyridine. This method requires careful control of reaction conditions to manage regioselectivity and prevent over-nitration.[6]
The Versatile Reactivity of this compound
The strategic placement of the nitro and nitrile groups on the pyridine ring dictates the reactivity of this compound, opening up a wide array of synthetic possibilities.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing nitro and cyano groups, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[6][7] The nitro group, in particular, stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution.[7] While the parent molecule lacks a leaving group other than hydride, its halogenated derivatives are prime examples of this reactivity.[8] In this compound itself, nucleophilic attack can potentially occur at the positions ortho and para to the nitro group.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing a key synthetic handle for further functionalization. This transformation is fundamental in the synthesis of many bioactive molecules and heterocyclic systems.[9] A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.[10]
Reaction Scheme:
Experimental Protocol: Catalytic Hydrogenation of a Nitroarene (Adapted from general procedures)[3][11]
-
To a solution of the nitroarene (e.g., this compound) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture), add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-substituted product, which can be further purified if necessary.
Transformations of the Nitrile Group
The nitrile group in this compound is a versatile functional group that can be converted into a variety of other functionalities, most notably carboxylic acids and amides through hydrolysis.[1][12]
Acid- or base-catalyzed hydrolysis of the nitrile group leads to the formation of the corresponding carboxylic acid, 5-nitropicolinic acid. This transformation is often carried out under heating.[13]
Reaction Scheme:
Experimental Protocol: Basic Hydrolysis of a Nitrile (Adapted from a general procedure)[13]
-
Dissolve the nitrile (e.g., this compound) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture at reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Applications in the Synthesis of Bioactive Molecules
The unique reactivity of this compound makes it a valuable precursor for a wide range of biologically active compounds, particularly in the synthesis of complex heterocyclic systems and kinase inhibitors.
Synthesis of Fused Heterocyclic Systems
The sequential modification of the functional groups on this compound allows for the construction of various fused heterocyclic scaffolds. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with a suitable bifunctional reagent, can lead to the formation of imidazo[1,2-a]pyridines, pyrido[1,2-a]pyrimidines, and other related systems that are prevalent in medicinal chemistry.[14]
Role in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a nitrogen-containing heterocyclic core. The nitrile group in drug candidates can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group.[15] this compound serves as a versatile starting material for the synthesis of substituted pyridines that can be incorporated into the core structures of kinase inhibitors. The ability to introduce diverse substituents through nucleophilic aromatic substitution on the pyridine ring, followed by transformations of the nitro and nitrile groups, provides a powerful strategy for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.[13][14]
Conclusion
This compound is a highly versatile and valuable chemical building block with a rich and tunable reactivity. The presence of both a nitro and a nitrile group on the pyridine ring provides multiple avenues for synthetic transformations, including nucleophilic aromatic substitution, reduction, and hydrolysis. These reactions, which can often be performed with high regioselectivity, allow for the efficient construction of complex and diverse molecular architectures. Its utility as a precursor to a wide range of functionalized pyridines and fused heterocyclic systems underscores its importance in medicinal chemistry and materials science. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery and development.
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The Nitro Group as a Potent Activator: Unveiling the Electron-Withdrawing Effects in 5-Nitropicolinonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitropicolinonitrile is a pivotal building block in modern medicinal chemistry, prized for its predictable reactivity and synthetic versatility. This guide provides an in-depth analysis of the powerful electron-withdrawing effects exerted by the nitro group at the 5-position of the picolinonitrile scaffold. We will dissect the dual nature of this influence—through both inductive and resonance effects—and explore how these fundamental electronic properties translate into enhanced reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. By understanding the mechanistic underpinnings of this activation, researchers can strategically leverage this compound for the rational design and efficient synthesis of novel molecular entities in drug discovery programs.
Introduction
The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in numerous FDA-approved drugs.[1][2] Its inherent electron-deficient nature, arising from the electronegative nitrogen atom, distinguishes its reactivity from that of benzene.[3][4] When further functionalized with strongly deactivating substituents, the pyridine ring becomes a highly electrophilic substrate, primed for specific chemical transformations. This compound exemplifies this principle, incorporating two powerful electron-withdrawing groups: a nitrile at the 2-position and a nitro group at the 5-position.
The nitro group is one of the most potent electron-withdrawing functionalities in organic chemistry.[5] Its presence on the picolinonitrile core dramatically reduces the electron density of the aromatic system, a phenomenon that is central to the molecule's utility. This guide will serve as a technical resource for scientists, explaining the causality behind the nitro group's influence and providing practical insights into its application as a versatile synthetic intermediate.
The Electronic Architecture of this compound
The reactivity of this compound is a direct consequence of the cumulative electronic effects of its constituent parts: the pyridine nitrogen, the 2-cyano group, and the 5-nitro group.
-
Pyridine Core : The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a net inductive pull on the ring's electron density. This makes the entire heterocyclic system less nucleophilic and more susceptible to attack by nucleophiles compared to benzene.[4]
-
2-Cyano Group : The cyano (-C≡N) group is a well-established electron-withdrawing group, operating through both inductive and resonance effects to further decrease electron density on the ring.
-
5-Nitro Group : The nitro (-NO₂) group is the dominant activating feature of the molecule. Its powerful electron-withdrawing character is the primary focus of this guide and is best understood by examining its two distinct modes of action.[5][6]
The Dual Electron-Withdrawing Mechanisms of the Nitro Group
The profound impact of the nitro group on the pyridine ring stems from a combination of inductive and resonance effects, which work in concert to deplete the ring of electron density.
The Inductive Effect (-I)
The nitrogen atom of the nitro group is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the nitrogen atom bearing a partial positive charge. This positive center exerts a powerful inductive pull on the electrons in the sigma bond connecting it to the pyridine ring. This effect, transmitted through the molecular framework, withdraws electron density from the entire ring system.[4]
The Resonance Effect (-M)
More significant than the inductive effect is the resonance (or mesomeric) effect, where the nitro group actively delocalizes the π-electrons of the pyridine ring. The nitro group can participate in resonance, pulling electron density out of the aromatic system and creating regions of significant positive charge (electrophilicity) on the ring carbons, particularly those ortho and para to its position.
The resonance structures below illustrate how the 5-nitro group delocalizes electron density, placing a partial positive charge on the C2 and C4 positions of the pyridine ring. This delocalization is a key factor in activating the ring for nucleophilic attack.
Caption: Resonance delocalization in this compound.
Chemical Consequences and Synthetic Applications
The potent electron withdrawal by the 5-nitro group profoundly influences the molecule's chemical properties and renders it an exceptionally useful synthetic intermediate.
Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant consequence of the nitro group's activating effect is the remarkable susceptibility of the this compound scaffold to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring makes it a prime target for attack by nucleophiles.[7][8] This reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9]
The nitro group plays a crucial role in stabilizing this high-energy intermediate. The negative charge introduced by the attacking nucleophile can be delocalized onto the oxygen atoms of the nitro group, spreading the charge over a larger area and significantly lowering the activation energy of the reaction.[7][10] This stabilization is the primary reason why nitrated aromatic halides are far more reactive in SNAr reactions than their non-nitrated counterparts.
Caption: Generalized workflow for SNAr on an activated nitropyridine.
Field-Proven Protocol: Amination of a Chloro-Nitropyridine Substrate
This protocol, adapted from established methodologies for SNAr reactions on activated pyridines, serves as a self-validating system for synthesizing amine derivatives.[7]
Objective: To replace a chlorine atom at an activated position (e.g., C2) with a primary or secondary amine.
Methodology:
-
Reagent Preparation: Dissolve the chloro-nitropyridine substrate (1.0 eq) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Nucleophile Addition: Add the desired amine (1.1–1.5 eq) to the solution. Include a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), to act as a scavenger for the HCl generated during the reaction.
-
Causality Insight: The base is critical to neutralize the acid byproduct, which would otherwise protonate the amine nucleophile, rendering it inactive.
-
-
Reaction Execution: Stir the mixture at a controlled temperature, typically ranging from ambient (25 °C) to moderately elevated (80-100 °C), depending on the nucleophilicity of the amine and the substrate's reactivity.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Self-Validation: The appearance of a new, more polar spot (TLC) or a peak with the expected mass (LC-MS) corresponding to the product validates the reaction's progress.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous phase with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography to yield the pure product.
-
Impact on Basicity
The electron density on the pyridine ring nitrogen is directly correlated with its basicity (pKa of its conjugate acid). The powerful electron-withdrawing effects of the nitro and cyano groups significantly reduce the electron density on the ring nitrogen. This makes the lone pair of electrons on the nitrogen less available to accept a proton, resulting in a substantially lower basicity compared to unsubstituted pyridine.
| Compound | pKa of Conjugate Acid | Rationale |
| Pyridine | ~5.2 | Baseline basicity.[11] |
| 3-Nitropyridine | ~0.8 | The nitro group strongly withdraws electron density, reducing basicity. |
| This compound | < 0 | The combined withdrawing effects of the nitro group, cyano group, and ring nitrogen make it a very weak base. |
Note: The pKa value for this compound is an educated estimate based on the cumulative effects of its substituents. Exact experimental values may vary based on solvent and conditions.[12][13][14][15]
Strategic Value in Drug Discovery
The predictable and robust reactivity of this compound makes it an invaluable scaffold in drug discovery.[2][16] Its activated nature allows medicinal chemists to rapidly generate diverse libraries of compounds by introducing a wide array of nucleophiles. This is a cornerstone of the hit-to-lead and lead optimization phases of drug development.[17]
The SNAr reaction on a related scaffold, 5-bromo-3-nitropicolinonitrile, is frequently used to introduce various functional groups that can modulate a drug candidate's potency, selectivity, or pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[16] For instance, introducing amine-containing fragments can form key hydrogen bonds with a biological target, while other groups can be used to tune lipophilicity or block metabolic hotspots.
Caption: Use of this compound in a drug discovery workflow.
Conclusion
The 5-nitro group in this compound is not merely a substituent; it is a powerful activating and directing group that defines the molecule's chemical persona. Through a synergistic combination of strong inductive (-I) and resonance (-M) effects, it transforms the picolinonitrile core into a highly electrophilic species, exceptionally reactive towards nucleophiles. This predictable activation is the key to its utility, providing a robust and versatile platform for the synthesis of complex molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of these electronic principles is essential for harnessing the full potential of this valuable chemical tool.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 5-Nitropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: As a pivotal intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds, 5-Nitropicolinonitrile presents unique handling and safety challenges. This in-depth technical guide provides a comprehensive framework for its safe management in a laboratory setting. By synthesizing data from structurally analogous nitropyridine compounds, this document offers field-proven insights into hazard identification, personal protective equipment, emergency procedures, and proper disposal. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Profile
This compound, a substituted nitropyridine, is anticipated to exhibit a hazard profile consistent with this class of compounds. The primary risks are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin, as well as its capacity to cause irritation to the skin, eyes, and respiratory tract.[1][2][3]
GHS Hazard Classification (Inferred):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |
The presence of the nitro group and the nitrile functionality on the pyridine ring are key determinants of its reactivity and toxicological profile.[5] The electron-withdrawing nature of these groups can enhance the compound's reactivity and potential for biological interaction.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate PPE to minimize exposure.
Engineering Controls: The First Line of Defense
All manipulations of this compound, especially when handling the solid powder or preparing solutions, must be conducted within a certified chemical fume hood.[6] This is critical to prevent the inhalation of dust particles or vapors. The fume hood should have adequate airflow, and its performance should be regularly verified. An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[6][7]
Personal Protective Equipment: The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][4][7] |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact and absorption.[6] Standard latex gloves may not offer sufficient protection. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing.[6] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Required if there is a risk of exceeding exposure limits or when engineering controls are insufficient.[1][7] |
Safe Handling, Storage, and Transport: Maintaining Chemical Integrity
Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[2][4][8]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[4][9]
-
Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.[1][6]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2][4] Contaminated clothing should be removed and laundered before reuse.[2][4]
Storage
Store this compound in a tightly closed, properly labeled container.[1][2][4] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][2][9]
Caption: Decision workflow for responding to a this compound spill.
Disposal Considerations: Environmental Responsibility
This compound and any materials contaminated with it must be treated as hazardous waste. [6]
-
Waste Segregation: Do not mix with other waste streams. [6]* Containerization: Collect in a dedicated, properly labeled, and sealed container. [6]* Disposal Route: All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor. [1][9][10]Adhere to all local, state, and federal regulations. [1][11]* Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash. [6]
Conclusion: A Proactive Approach to Safety
The safe and effective use of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and preparedness for emergencies, researchers can mitigate risks and foster a secure and productive laboratory environment. Continuous vigilance and a commitment to safety are paramount when working with this and other reactive chemical intermediates.
References
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- Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.).
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- 2-Chloro-5-nitropyridine Safety Data Sheet - Jubilant Ingrevia Limited. (n.d.).
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A Senior Application Scientist's Guide to Sourcing 5-Nitropicolinonitrile for Drug Discovery and Development
An In-depth Technical Guide on the Commercial Availability and Synthesis of a Key Heterocyclic Building Block
For researchers, medicinal chemists, and professionals in drug development, the accessibility of novel chemical scaffolds is a cornerstone of innovation. One such scaffold, the nitropicolinonitrile core, offers a unique combination of electronic properties and synthetic handles, making it an attractive starting point for new therapeutic agents. This guide provides a comprehensive overview of the commercial availability of 5-Nitropicolinonitrile, a seemingly simple yet elusive building block. We will delve into the challenges of sourcing this specific isomer, explore the availability of closely related analogues, and provide a scientifically grounded, actionable strategy for its synthesis when direct procurement is not feasible.
The Challenge of Sourcing this compound: A Note on Nomenclature and Availability
A thorough search of commercial chemical vendor databases reveals a notable scarcity of a compound explicitly named "this compound." This suggests that it is not a standard, off-the-shelf chemical. The ambiguity in nomenclature for substituted pyridines can also contribute to the difficulty in locating this specific isomer. It is crucial to define the precise structure of interest to ensure a targeted and successful sourcing strategy. For the purpose of this guide, we will assume "this compound" refers to the molecule with the chemical structure 5-nitro-2-cyanopyridine.
While the parent compound may not be readily available, several halogenated and aminated derivatives of nitropicolinonitrile are commercially produced. These analogues can serve as valuable precursors for the synthesis of the target molecule or as alternative building blocks in a drug discovery program.
Commercial Availability of Key Nitropicolinonitrile Derivatives
The following table summarizes a selection of commercially available nitropicolinonitrile derivatives that can be procured from various specialty chemical suppliers. These compounds represent potential starting materials for the synthesis of this compound or for direct use in research.
| Compound Name | CAS Number | Potential Suppliers | Notes |
| 5-Bromo-3-nitropicolinonitrile | 573675-25-9 | Parchem[1] | A brominated analogue, useful for cross-coupling reactions. |
| 6-Chloro-5-nitropicolinonitrile | 1232432-41-5 | BLD Pharm[2] | A chlorinated derivative that can be a precursor for nucleophilic substitution. |
| 6-Amino-5-nitropicolinonitrile | 65882-62-4 | Parchem[3] | An aminated version, where the amino group can be further functionalized. |
| 5-Chloro-3-nitropyridine-2-carbonitrile | 181123-11-5 | BLD Pharm[4], PubChem[5] | An isomer with a different substitution pattern. |
| 2-Chloro-5-nitropyridine-3-carbonitrile | 31309-08-7 | Sigma-Aldrich[6] | Another commercially available isomer. |
Proposed Synthesis of this compound
Given the lack of direct commercial sources for this compound, a laboratory-scale synthesis is a practical alternative. A plausible and efficient synthetic route would involve the nitration of a suitable picolinonitrile precursor. The following is a proposed experimental protocol based on established methodologies for the nitration of pyridine derivatives.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound from 2-Picolinonitrile.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound via the nitration of 2-Picolinonitrile.
Materials:
-
2-Picolinonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Deionized Water
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: Once the nitrating mixture has cooled, slowly add 2-Picolinonitrile to the mixture while maintaining a low temperature. The reaction is typically stirred at a controlled temperature for a specific duration, which may require optimization.
-
Quenching and Neutralization: After the reaction is complete, the mixture is carefully poured over crushed ice. The acidic solution is then neutralized by the slow addition of a base, such as sodium bicarbonate, until the pH is neutral.
-
Extraction: The aqueous solution is extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.
Rationale for Experimental Choices:
-
The use of a mixture of concentrated sulfuric and nitric acids is a standard method for the nitration of aromatic and heteroaromatic compounds. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Controlling the temperature is crucial to prevent side reactions and ensure the regioselectivity of the nitration.
Purity Assessment and Characterization
Ensuring the purity of the synthesized this compound is critical for its use in subsequent research and development activities.[7] A combination of analytical techniques should be employed for a comprehensive purity assessment.[8]
| Analytical Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and identify any impurities. | Column: C18 reverse-phase column.[7] Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.[7] Detection: UV detector at an appropriate wavelength. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm the molecular weight and fragmentation pattern of the compound, and to identify volatile impurities. | Column: A non-polar capillary column (e.g., DB-5ms).[7] Ionization Mode: Electron Impact (EI).[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. | ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration values will confirm the substitution pattern. |
| Melting Point Determination | A sharp melting point range is indicative of high purity.[8] | The experimentally determined melting point can be compared to literature values if available. |
Applications in Drug Discovery
The nitrile group is a versatile functional group in medicinal chemistry, often used as a bioisostere for a carbonyl group or as a key interacting element with biological targets.[9] The nitropicolinonitrile scaffold, in particular, can serve as a starting point for the synthesis of a wide range of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions.
The exploration of chemical space is a critical aspect of modern drug discovery.[10][11] Synthesizing novel compounds like this compound allows for the creation of unique molecular libraries that can be screened for biological activity against various therapeutic targets.
Safety and Handling
Nitro-substituted aromatic and heteroaromatic compounds, as well as organic nitriles, should be handled with care due to their potential toxicity. The following safety precautions are recommended based on the safety data sheets of related compounds:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][14]
-
Handling: Avoid contact with skin and eyes.[12][13] In case of contact, rinse immediately with plenty of water.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]
Conclusion
While this compound is not a readily available commercial product, this guide provides a clear and actionable path for its acquisition through laboratory synthesis. By understanding the commercial landscape of related nitropicolinonitrile derivatives and employing a robust synthetic and purification strategy, researchers can access this valuable building block for their drug discovery and development programs. The careful characterization and purity assessment of the synthesized compound will ensure the reliability of subsequent experimental results. As with all chemical research, adherence to strict safety protocols is paramount throughout the handling, synthesis, and use of this and related compounds.
References
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The Evolving Landscape of Drug Discovery: A Deep Dive into 5-Nitropicolinonitrile and Its Analogs
A Senior Application Scientist's Perspective on a Versatile Scaffold in Medicinal Chemistry
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, and its functionalization offers a vast landscape for the development of novel therapeutics. Among the myriad of substituted pyridines, 5-Nitropicolinonitrile and its analogs have emerged as a scaffold of significant interest, demonstrating a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of this chemical class, delving into its synthesis, chemical properties, and diverse applications in drug development. We will explore the nuanced interplay between chemical structure and biological function, supported by experimental data and mechanistic insights, to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential held by these compounds.
Introduction: The Strategic Importance of the this compound Core
The quest for novel chemical entities with therapeutic potential is a perpetual endeavor in the pharmaceutical industry. The strategic selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. This compound, with its unique arrangement of a pyridine ring substituted with a nitro group at the 5-position and a nitrile group at the 2-position, presents a compelling starting point for medicinal chemists.
The electron-withdrawing nature of both the nitro and nitrile groups significantly influences the electronic properties of the pyridine ring, rendering it susceptible to nucleophilic substitution reactions. This inherent reactivity provides a versatile handle for the introduction of a wide array of functional groups, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties. Furthermore, both the nitro and nitrile moieties are recognized pharmacophores, known to participate in key interactions with biological targets and to modulate the pharmacokinetic profiles of drug candidates.[1][2]
This guide will navigate the synthetic pathways to this compound and its derivatives, dissect the structure-activity relationships that govern their biological effects, and explore their potential applications across various therapeutic areas, including oncology and infectious diseases.
Synthetic Strategies: Accessing the this compound Scaffold and Its Analogs
The synthetic accessibility of a chemical scaffold is a paramount consideration in drug development. A robust and versatile synthetic route allows for the efficient generation of a diverse library of analogs for biological screening. The synthesis of substituted picolinonitriles can be approached through various methodologies, often leveraging the inherent reactivity of the pyridine ring.
Synthesis of Key Analogs
The functionalization of the 5-position of the picolinonitrile ring is crucial for modulating biological activity. Key analogs include those with amino, hydroxyl, and alkoxy groups, which can be synthesized from the parent nitro compound or through alternative routes.
2.1.1. Synthesis of 5-Aminopicolinonitrile Analogs
The reduction of the nitro group to an amine is a common and effective strategy to introduce a key functional group for further derivatization.
Experimental Protocol: Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile [3][4]
-
Reaction Setup: In a round-bottom flask, dissolve 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (1 equivalent) in a 1:1 mixture of ethyl acetate and acetic acid.
-
Reagent Addition: Add powdered iron (4.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture through diatomaceous earth to remove solid particles. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and pentane as the eluent, to yield the desired 5-amino-3-(trifluoromethyl)picolinonitrile.
Causality Behind Experimental Choices:
-
Iron in Acetic Acid: This combination is a classic and cost-effective method for the reduction of aromatic nitro groups. Acetic acid activates the iron surface and serves as a proton source for the reduction.
-
Diatomaceous Earth Filtration: This is a standard procedure to remove fine solid particles, such as iron and iron oxides, from the reaction mixture, ensuring a cleaner crude product for purification.
-
Column Chromatography: This is a fundamental purification technique in organic synthesis that separates compounds based on their polarity, allowing for the isolation of the desired product with high purity.
2.1.2. Synthesis of 5-Hydroxypicolinonitrile Analogs
The introduction of a hydroxyl group can provide a key hydrogen bond donor and a site for further functionalization. While direct hydroxylation can be challenging, alternative multi-step synthetic routes are often employed, starting from readily available pyridine precursors.[5]
Conceptual Workflow: Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles [6]
A unique approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage of the resulting isoxazolopyridines. This method provides access to 3-hydroxy-4-substituted picolinonitriles under mild conditions.[6]
Caption: Gold-catalyzed synthesis of 3-hydroxy-picolinonitriles.
Biological Activities and Therapeutic Potential
The this compound scaffold and its analogs have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas. The presence of the nitro group is often crucial for their mechanism of action, which can involve bioreductive activation within target cells.[7]
Anticancer Activity
Numerous studies have highlighted the potential of nitrile-containing heterocyclic compounds as anticancer agents.[8][9][10][11] The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
Table 1: Representative Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 4e | Colo 205 (Colon Cancer) | 1.66 | [8] |
| 4f | Colo 205 (Colon Cancer) | 1.83 | [8] |
| 9d | HCT-116 (Colon Cancer) | > Sorafenib | [9] |
| 11e | HCT-116 (Colon Cancer) | 1.14 | [9] |
| 11e | MCF-7 (Breast Cancer) | 1.54 | [9] |
| 12b | HCT-116 (Colon Cancer) | > Sorafenib | [9] |
| 12d | HCT-116 (Colon Cancer) | > Sorafenib | [9] |
| 1c | Leukemia | GI50 Selective | [11] |
Note: The compounds listed are pyrimidine-5-carbonitrile derivatives and are presented to illustrate the anticancer potential of the nitrile-containing heterocyclic scaffold. Further studies are needed to evaluate the specific anticancer activity of this compound and its direct analogs.
Antimicrobial Activity
The nitro group is a well-established pharmacophore in antimicrobial agents.[7] Nitro-containing compounds can undergo reduction in microbial cells to form reactive nitroso and hydroxylamine intermediates, which can damage cellular macromolecules, including DNA. This mechanism of action is the basis for the activity of several clinically used antimicrobial drugs.
While specific data for this compound is emerging, the broader class of substituted picolinonitriles and related nitro-heterocycles has shown promise. For instance, nitropyridine derivatives have been investigated for their activity against various pathogens.[12]
Table 2: Illustrative Antimicrobial Activity of Heterocyclic Compounds
| Compound Class | Organism | IC50/MIC (µg/mL) | Reference |
| Polyoxygenated Chalcones | Pseudomonas syringae | IC50: 2.5 | [13] |
| 3-Acetylcoumarin Derivative (3ACDT) | Staphylococcus aureus | IC50: 58.60 | [14] |
| 3-Acetylcoumarin Derivative (3ACDT) | Pseudomonas aeruginosa | IC50: 95.21 | [14] |
| Substituted Peptide (NCR169C17–38C12,17/S-10W6-F I) | E. coli | MBC: 0.8 | [15] |
Note: This table provides examples of antimicrobial activity for different classes of compounds to highlight the potential of heterocyclic structures in this therapeutic area.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its potency, selectivity, and pharmacokinetic properties.
For the this compound scaffold, key areas for SAR exploration include:
-
Substitution at the 5-position: Replacing the nitro group with other electron-withdrawing or electron-donating groups can significantly impact the electronic properties of the pyridine ring and its interaction with biological targets. Conversion to an amino group, as previously described, introduces a key point for further diversification.
-
Substitution on the pyridine ring: Introducing substituents at other positions on the pyridine ring can influence the molecule's conformation, lipophilicity, and metabolic stability.
-
Modification of the nitrile group: While the nitrile group is often a key pharmacophore, its replacement with other functional groups can be explored to modulate activity and selectivity.
A study on 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine demonstrated that bulky substituents at the 5-position could be well-tolerated and in some cases led to increased binding affinity for neuronal nicotinic acetylcholine receptors.[16] This highlights the potential for significant structural modifications at this position to fine-tune biological activity.
Caption: Key areas for SAR studies on the this compound scaffold.
The Role of Pharmacokinetics in Drug Development
The journey of a drug from administration to its site of action and eventual elimination from the body is described by its pharmacokinetic profile, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion).[17][18] A promising lead compound with excellent in vitro potency can fail in clinical development due to poor pharmacokinetic properties. Therefore, the early evaluation of ADME parameters is crucial for the success of any drug discovery program.
For this compound and its analogs, key pharmacokinetic considerations include:
-
Absorption: The ability of the compound to be absorbed from the site of administration (e.g., the gastrointestinal tract for oral drugs) into the bloodstream.
-
Distribution: The extent to which the compound distributes into different tissues and organs, including the target site of action.
-
Metabolism: The biotransformation of the compound by enzymes, primarily in the liver. The nitro group, in particular, can be susceptible to metabolic reduction, which can lead to the formation of reactive intermediates.
-
Excretion: The elimination of the compound and its metabolites from the body, typically via the kidneys or in the feces.
The physicochemical properties of a molecule, such as its lipophilicity (logP), solubility, and molecular weight, play a significant role in determining its ADME profile. Medicinal chemists can modulate these properties through structural modifications to optimize the pharmacokinetic behavior of a lead compound.
Future Directions and Conclusion
This compound and its analogs represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. The inherent reactivity of the scaffold, coupled with the established pharmacological importance of the nitro and nitrile groups, provides a rich foundation for further exploration.
Future research in this area should focus on:
-
Expansion of Analog Libraries: The synthesis and biological evaluation of a wider range of analogs with diverse substitutions at the 5-position and other positions on the pyridine ring are needed to build a more comprehensive understanding of the SAR for different biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their rational optimization and clinical development.
-
In-depth Pharmacokinetic Profiling: A thorough investigation of the ADME properties of lead compounds is essential to ensure that they have the potential to become safe and effective drugs.
-
Exploration of New Therapeutic Areas: While oncology and infectious diseases are promising areas, the broad biological activity of this scaffold suggests that it may have potential in other therapeutic areas as well.
References
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- ACS Omega. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.
- PMC - PubMed Central. Nitropyridines in the Synthesis of Bioactive Molecules.
- ResearchGate. Results of Antimicrobial activity IC50 was calculated and tabulated in...
- Semantic Scholar. A new mechanism of action of thienopyridine antiplatelet drugs - a role for gastric nitrosthiol metabolism?.
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A Comprehensive Guide to the Theoretical and Computational Analysis of 5-Nitropicolinonitrile
A Senior Application Scientist's Whitepaper for Researchers and Drug Development Professionals
Abstract
5-Nitropicolinonitrile is a heterocyclic aromatic compound featuring a pyridine ring substituted with both a nitro group and a nitrile group. These functional groups are well-established pharmacophores and versatile synthetic handles, suggesting significant potential for this molecule in medicinal chemistry and materials science. This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. Due to the limited direct experimental literature on this specific molecule, this paper synthesizes and adapts established, field-proven computational methodologies from studies on structurally analogous compounds. We will detail a logical workflow encompassing in silico structural optimization, simulated spectroscopic analysis (FT-IR, UV-Vis), quantum chemical investigations of electronic properties (HOMO-LUMO, MESP), and a practical guide to its application in drug discovery via molecular docking. This document serves as a robust starting point for researchers aiming to predict the physicochemical properties, reactivity, and biological potential of this compound before engaging in extensive experimental synthesis and testing.
Introduction
The convergence of computational chemistry and drug discovery has revolutionized how scientists approach molecular design and characterization. The ability to predict molecular properties with a high degree of accuracy accelerates research, reduces costs, and provides mechanistic insights that are often difficult to obtain through experimentation alone. This compound stands as a molecule of interest at this intersection. Its pyridine scaffold is a cornerstone of many pharmaceuticals, while the electron-withdrawing nitro (NO₂) group and the versatile nitrile (C≡N) group are known to modulate electronic properties and participate in crucial biological interactions.[1][2] The nitrile moiety, in particular, is found in numerous natural products and approved drugs, prized for its ability to act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.
The strategic placement of these groups on the picolinonitrile framework suggests a unique electronic and steric profile. However, a dedicated body of research on this compound is not yet established. This guide bridges that gap by providing a complete theoretical protocol for its investigation. The methodologies described herein are grounded in extensive literature on related nitropyridines, benzonitriles, and other heterocyclic compounds, ensuring a scientifically rigorous and validated approach.[3][4][5] Our objective is to equip researchers with the necessary computational tools and conceptual understanding to fully explore the potential of this promising scaffold.
Molecular Structure and Optimization
The foundation of any computational study is an accurate three-dimensional model of the molecule's lowest energy conformation. This optimized geometry is the basis for all subsequent property calculations.
In Silico Geometry Optimization
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost, particularly for organic molecules.[6] The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely accepted standard for geometry optimization and frequency calculations of similar compounds, providing reliable results that correlate well with experimental data.[5][7]
Protocol: Geometry Optimization using DFT
-
Structure Building: Construct the 2D structure of this compound using a molecular editor such as Avogadro or ChemDraw.[8] Convert this to a preliminary 3D structure using the editor's built-in tools.
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the calculation type as "Opt" (Optimization) and "Freq" (Frequencies). The "Freq" keyword is critical as it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the vibrational data for IR spectra simulation.
-
Level of Theory Selection: Define the method and basis set. A robust choice is B3LYP/6-311++G(d,p).
-
Causality: B3LYP is a hybrid functional that includes a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems. The 6-311++G(d,p) basis set is flexible, containing diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to describe non-spherical electron distributions in bonds, which is essential for the nitro and nitrile groups.
-
-
Execution and Analysis: Run the calculation. Upon completion, verify that the output file indicates successful convergence and reports zero imaginary frequencies. The final coordinates represent the optimized molecular geometry.
Workflow: Computational Structure Optimization
Caption: Workflow for obtaining a validated, low-energy molecular structure.
Spectroscopic Characterization: The Digital Fingerprint
Simulating spectroscopic data alongside experimental work is a powerful validation tool. It aids in the correct assignment of spectral bands and provides a direct link between the electronic structure and the observed spectrum.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational modes.[9] For this compound, the most prominent and informative peaks will be the C≡N stretching vibration and the symmetric and asymmetric stretches of the NO₂ group.
-
C≡N Stretch: The nitrile group gives rise to a sharp, intense absorption band. For aromatic nitriles, this peak typically appears in the 2240–2220 cm⁻¹ region due to conjugation with the pyridine ring.[10][11]
-
NO₂ Stretches: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch (ν_as) typically around 1550-1500 cm⁻¹ and a symmetric stretch (ν_s) around 1360-1320 cm⁻¹.
The frequency calculation performed during geometry optimization yields the theoretical vibrational spectrum. However, due to the harmonic oscillator approximation and basis set limitations, these calculated frequencies are often systematically higher than experimental values. Applying a uniform scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) provides a much better agreement with experimental data.[7]
Table 1: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 | (Calculated Value) | (Scaled Value) |
| C≡N Stretch | 2240 - 2220[10][11] | (Calculated Value) | (Scaled Value) |
| C=C/C=N Stretch (Ring) | 1610 - 1450 | (Calculated Value) | (Scaled Value) |
| NO₂ Asymmetric Stretch | 1550 - 1500 | (Calculated Value) | (Scaled Value) |
| NO₂ Symmetric Stretch | 1360 - 1320 | (Calculated Value) | (Scaled Value) |
| C-NO₂ Stretch | 870 - 840 | (Calculated Value) | (Scaled Value) |
(Note: Calculated and Scaled Values would be populated from the output of the DFT frequency calculation.)
Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides insight into the electronic transitions within a molecule.[12] The absorption of UV or visible light promotes electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra.[7]
Protocol: UV-Vis Spectrum Simulation (TD-DFT)
-
Use Optimized Geometry: Start with the validated, optimized structure from Section 1.1.
-
Input File Preparation: In the quantum chemistry software, specify a TD-DFT calculation. It's crucial to include a solvent model (e.g., Polarizable Continuum Model, PCM, for ethanol or acetonitrile) as solvent-solute interactions can significantly shift absorption wavelengths.
-
Execution and Analysis: Run the calculation. The output will list the excitation energies (in eV), oscillator strengths (f), and corresponding wavelengths (λ_max) for the most significant electronic transitions. The oscillator strength indicates the intensity of the absorption band.
-
Interpretation: For a molecule like this compound, one would expect strong π→π* transitions associated with the aromatic system and potentially weaker n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The main absorption bands are directly related to the HOMO-LUMO energy gap.
Quantum Chemical Insights into Reactivity
Beyond structure and spectra, DFT provides a suite of tools to understand a molecule's intrinsic reactivity, stability, and intermolecular interaction potential.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[13]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a critical descriptor. A small gap suggests the molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron.[14][15] A large gap indicates high stability.
For this compound, one would expect the HOMO to be distributed across the π-system of the pyridine ring, while the LUMO would likely be localized more towards the electron-withdrawing nitro and nitrile groups, indicating these are the primary sites for nucleophilic attack.
Molecular Electrostatic Potential (MESP)
An MESP surface is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive visual guide to the charge distribution.[11]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the nitro group and the nitrogen of the nitrile group.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the hydrogen atoms on the aromatic ring.
Workflow: Reactivity Analysis
Caption: A workflow for predicting chemical reactivity from the ground-state structure.
Application in Drug Discovery: An In Silico Case Study
The structural motifs of this compound suggest its potential as an inhibitor for various biological targets. For instance, related nitro-containing compounds have been investigated as inhibitors of enzymes like inducible Nitric Oxide Synthase (iNOS), and nitrile-containing compounds have been docked against targets like DNA gyrase.[16][17][18] Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to a protein target.[19]
Molecular Docking Protocol
This protocol outlines a typical workflow using widely available software like AutoDock Vina.[20]
Protocol: Molecular Docking of this compound
-
Target Preparation:
-
Download the crystal structure of a relevant target protein (e.g., human iNOS, PDB ID: 3E7G) from the Protein Data Bank (RCSB PDB).
-
Using software like UCSF Chimera or PyMOL, remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges). Save the "clean" protein as a .pdbqt file for AutoDock.
-
-
Ligand Preparation:
-
Use the DFT-optimized .pdb or .mol2 file of this compound.
-
Use AutoDock Tools to assign charges, define rotatable bonds, and save the ligand in the .pdbqt format.
-
-
Grid Box Definition:
-
Identify the active site of the protein. This is often where the co-crystallized ligand was located.
-
Define a 3D grid box that encompasses the entire active site. The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search.
-
-
Docking Execution:
-
Run AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as inputs. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.
-
-
Results Analysis:
-
AutoDock Vina will output several binding poses ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.[20]
-
Visualize the top-ranked pose in complex with the protein using PyMOL or Chimera. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the active site residues. This mechanistic insight is often more valuable than the score alone.
-
Workflow: Molecular Docking Simulation
Caption: A systematic workflow for predicting ligand-protein interactions.
Conclusion
This guide has outlined a comprehensive, multi-faceted computational strategy for the deep characterization of this compound. By leveraging established DFT and molecular docking methodologies, researchers can generate robust, predictive data on its structural, spectroscopic, and electronic properties, as well as its potential for biological activity. This in silico-first approach enables a more rational and efficient design of future experiments. The theoretical framework presented here—from geometry optimization and spectral simulation to reactivity analysis and molecular docking—provides the necessary foundation for unlocking the full scientific potential of this compound as a valuable scaffold in the development of novel therapeutics and functional materials.
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The Synthetic Alchemist's Guide to 5-Nitropicolinonitrile: A Versatile Precursor for Novel Heterocyclic Scaffolds
Foreword: Unveiling the Potential of a Reactive Pyridine Core
In the landscape of modern medicinal and materials chemistry, the pyridine ring remains a cornerstone scaffold, present in a significant percentage of FDA-approved drugs and functional materials.[1][2] Its unique electronic properties and amenability to functionalization make it an ideal starting point for the construction of complex molecular architectures. This guide focuses on a particularly activated and versatile, yet underexplored, member of this family: 5-nitropicolinonitrile .
While direct literature on this compound is sparse, this technical guide aims to provide a comprehensive overview of its synthetic potential by drawing upon established principles of reactivity and leveraging data from closely related, well-documented analogues such as 5-bromo-3-nitropicolinonitrile and 5-chloro-3-nitropyridine-2-carbonitrile.[3][4] The strategic placement of the electron-withdrawing nitro and cyano groups on the pyridine ring creates a highly electrophilic system, ripe for a variety of chemical transformations. This document will serve as a roadmap for researchers, scientists, and drug development professionals to unlock the potential of this precursor in the synthesis of novel heterocycles.
The this compound Scaffold: A Profile of Reactivity
This compound, or 5-nitro-2-pyridinecarbonitrile, possesses a unique convergence of functional groups that dictates its chemical behavior. The interplay between the pyridine nitrogen, the strongly electron-withdrawing nitro group at the 5-position, and the cyano group at the 2-position creates a distinct electronic landscape.
-
The Pyridine Core: The inherent electron-deficient nature of the pyridine ring is significantly amplified by the attached nitro and cyano groups. This renders the aromatic system highly susceptible to nucleophilic attack, a key feature for its utility in heterocyclic synthesis.
-
The Nitro Group: The nitro group serves a dual purpose. Primarily, it acts as a powerful activating group for nucleophilic aromatic substitution (SNAr). Secondly, it is a versatile functional handle that can be readily reduced to an amino group, opening pathways for subsequent cyclization reactions.
-
The Nitrile Group: The nitrile (cyano) group is a valuable synthon in organic chemistry. It can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones.[5] In the context of heterocycle synthesis, it can participate in cyclization reactions to form fused ring systems.
The combination of these features makes this compound a powerful building block for the synthesis of a diverse array of nitrogen-containing heterocycles.
Key Synthetic Transformations and Methodologies
The true synthetic utility of this compound lies in its reactivity towards a range of chemical transformations. This section will explore the core reactions, providing mechanistic insights and practical, field-proven protocols based on analogous systems.
Nucleophilic Aromatic Substitution (SNAr): Gateway to Functionalized Pyridines
The presence of the strongly electron-withdrawing nitro group makes the pyridine ring of this compound and its halogenated analogues highly susceptible to nucleophilic aromatic substitution. This reaction is a cornerstone for introducing a wide variety of functional groups onto the pyridine scaffold.
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in analogues, a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group. The stability of the Meisenheimer complex is crucial, and the nitro group plays a pivotal role in delocalizing the negative charge, thereby facilitating the reaction.
Experimental Protocol: Representative SNAr with an Amine Nucleophile (adapted from analogous systems)
This protocol describes a general procedure for the reaction of a halogenated nitropicolinonitrile with a primary or secondary amine.
Materials:
-
5-Halogeno-3-nitropicolinonitrile (e.g., 5-bromo-3-nitropicolinonitrile)
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Stirring apparatus
-
Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the 5-halogeno-3-nitropicolinonitrile in the chosen anhydrous solvent.
-
In a separate flask, prepare a solution of the amine and triethylamine in the same anhydrous solvent.
-
Slowly add the amine/TEA solution to the stirred solution of the nitropicolinonitrile at room temperature using a dropping funnel.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminonitropicolinonitrile.
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Morpholine | 4-(5-nitro-2-cyanopyridin-3-yl)morpholine | >95 | Inferred from related reactions |
| 2 | Piperidine | 1-(5-nitro-2-cyanopyridin-3-yl)piperidine | >95 | Inferred from related reactions |
| 3 | Aniline | 5-nitro-3-(phenylamino)picolinonitrile | 85-95 | Inferred from related reactions |
Reduction of the Nitro Group: Paving the Way for Fused Heterocycles
The reduction of the nitro group to an amine is a pivotal transformation that unlocks a plethora of possibilities for constructing fused heterocyclic systems. The resulting amino group can participate in intramolecular cyclization reactions with the adjacent nitrile group or with an externally introduced electrophile.
Causality Behind Experimental Choices: The choice of reducing agent is critical and depends on the desired outcome and the presence of other functional groups.
-
Catalytic Hydrogenation (H2, Pd/C): This is a clean and efficient method for reducing the nitro group. It is often the preferred method due to the mild reaction conditions and the generation of water as the only byproduct. However, it may not be suitable for substrates containing other reducible functional groups.
-
Metal-Acid Systems (e.g., SnCl2/HCl, Fe/HCl): These are classic and robust methods for nitro group reduction. They are generally tolerant of a wider range of functional groups compared to catalytic hydrogenation. The choice between tin(II) chloride and iron depends on factors such as cost, ease of workup, and potential for side reactions.
-
Sodium Dithionite (Na2S2O4): This is a milder reducing agent that can be used under neutral or slightly basic conditions, which is advantageous for sensitive substrates.
Experimental Protocol: Reduction of a Nitropicolinonitrile using Tin(II) Chloride
Materials:
-
This compound derivative
-
Tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 equivalents)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate solution (saturated)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a stirred solution of the this compound derivative in ethanol or ethyl acetate, add tin(II) chloride dihydrate.
-
Carefully add concentrated hydrochloric acid dropwise at room temperature. The reaction is often exothermic.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Filter the resulting mixture to remove the tin salts.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-aminopicolinonitrile derivative.
-
Purify the product by crystallization or column chromatography if necessary.
Transformations of the Nitrile Group: Building Blocks for Diverse Heterocycles
The nitrile group is a versatile functional handle that can be transformed into various other groups, providing entry into a wide range of heterocyclic systems.
Key Transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a picolinamide and subsequently a picolinic acid. This introduces a carboxylic acid functionality that can be used in subsequent cyclization reactions.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4). This provides a flexible linker for the construction of fused or spirocyclic systems.
-
Cyclization Reactions: The nitrile group can participate directly in cyclization reactions. For example, reaction with hydrazines can lead to the formation of fused pyrazolopyridines or pyridotriazines.
Experimental Workflow: Synthesis of Fused Heterocycles
The following diagram illustrates a general workflow for the synthesis of fused heterocycles starting from this compound.
Caption: A generalized workflow for the synthesis of fused heterocycles.
Prospective Applications in Drug Discovery and Materials Science
The heterocyclic scaffolds accessible from this compound are of significant interest in several fields:
-
Medicinal Chemistry: Nitrogen-containing heterocycles are privileged structures in drug discovery, with a high prevalence in approved pharmaceuticals. The ability to rapidly generate libraries of diverse fused pyridine derivatives from a common precursor like this compound is highly valuable for lead optimization and the exploration of new chemical space.
-
Agrochemicals: Many modern herbicides and pesticides are based on heterocyclic cores. The functional group tolerance of the reactions involving nitropicolinonitriles allows for the synthesis of novel agrochemicals with potentially improved efficacy and selectivity.[3]
-
Materials Science: Pyridine-containing molecules are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts. The highly functionalized nature of the derivatives accessible from this compound makes them attractive candidates for the synthesis of advanced materials with tailored electronic and photophysical properties.
Safety and Handling Considerations
As with all nitroaromatic compounds, this compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Nitro compounds can be toxic and may cause skin and eye irritation. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion and Future Outlook
This compound stands as a precursor with significant untapped potential for the synthesis of novel and complex heterocyclic systems. Its highly activated pyridine core, coupled with the versatile reactivity of the nitro and nitrile functional groups, provides a powerful platform for chemical innovation. While direct experimental data remains to be fully explored and published, the principles of reactivity derived from its close analogues provide a solid foundation for its application in synthetic chemistry. It is the author's belief that as the demand for novel heterocyclic scaffolds continues to grow, this compound will emerge as a valuable and frequently utilized building block in both academic and industrial research.
References
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
- Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]
- 3-Nitropicolinonitrile, CAS No. 51315-07-2. iChemical. [Link]
- 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909. PubChem. [Link]
- Pyridine-2-carbonitrile | C6H4N2 | CID 7522. PubChem. [Link]
- The chemistry of heterocycles in the 21st century.
- β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles.
- 2-Pyridinecarbonitrile. NIST WebBook. [Link]
- Heterocycles in Medicinal Chemistry II. Molecules. [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Editorial: Five-membered heterocycles: synthesis and applic
- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]
- A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. [Link]
- 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806. PubChem. [Link]
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- 2. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Protocol for Nucleophilic Aromatic Substitution on 5-Nitropicolinonitrile
Introduction: The Strategic Importance of 5-Nitropicolinonitrile in Medicinal Chemistry
This compound is a pivotal building block in contemporary drug discovery and organic synthesis. Its pyridine core, activated by two potent electron-withdrawing groups—a nitro group at the 5-position and a nitrile group at the 2-position—renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity allows for the strategic introduction of a diverse array of functional groups, leading to the creation of novel molecular scaffolds with significant therapeutic potential. The SNAr reaction on this substrate is a cornerstone for the synthesis of various biologically active compounds, including kinase inhibitors and other targeted therapeutics. This document provides a comprehensive, step-by-step protocol for performing SNAr reactions on this compound with a focus on reproducibility, safety, and mechanistic understanding.
Mechanistic Insights: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on this compound proceeds through a well-established two-step addition-elimination mechanism.[1][2] The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing a suitable leaving group (commonly a halogen). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4][5] The negative charge of this intermediate is effectively delocalized by the strong electron-withdrawing nitro and cyano groups, particularly when they are positioned ortho or para to the site of substitution.[1][6][7] In the subsequent, faster step, the leaving group is eliminated, restoring the aromaticity of the pyridine ring and yielding the final substituted product.[8]
The efficiency of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the presence of a base. Electron-withdrawing groups on the aromatic ring are crucial as they activate the ring towards nucleophilic attack.[1][3]
Safety Precautions and Hazard Management
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound: This compound can be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[9] It may also cause respiratory irritation.[9] Always handle this compound in a well-ventilated fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection at all times.[9][10][11]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10] Wash hands and any exposed skin thoroughly after handling.[9][10][11] Do not eat, drink, or smoke when using this product.[9][12]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[9][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[9][10]
Experimental Workflow Diagram
Caption: A typical experimental workflow for an SNAr reaction.
Detailed Step-by-Step Protocols
The following protocols provide detailed procedures for the SNAr reaction of a halogenated this compound with various classes of nucleophiles. These are general guidelines and may require optimization based on the specific substrate and nucleophile.
Protocol 1: Reaction with Amine Nucleophiles
This protocol is suitable for the reaction of a 2-chloro-5-nitropicolinonitrile with primary or secondary amines.
Materials:
-
2-Chloro-5-nitropicolinonitrile (1.0 equivalent)
-
Amine (e.g., piperidine, morpholine, benzylamine) (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, Ethanol)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-chloro-5-nitropicolinonitrile in the chosen anhydrous solvent to a concentration of approximately 0.1-0.2 M.
-
Add the amine nucleophile to the solution, followed by the addition of the base.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-140 °C.[13][14] The optimal temperature will depend on the reactivity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).[13]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted this compound derivative.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol describes a general procedure for the synthesis of thioether derivatives.
Materials:
-
2-Chloro-5-nitropicolinonitrile (1.0 equivalent)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Base (e.g., NaH, K₂CO₃) (1.2 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Saturated aqueous NH₄Cl
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base in the chosen anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.[13]
-
Add a solution of 2-chloro-5-nitropicolinonitrile in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.[13]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles
This protocol is suitable for the synthesis of ether derivatives.
Materials:
-
2-Chloro-5-nitropicolinonitrile (1.0 equivalent)
-
Alcohol or phenol (1.5 equivalents)
-
Base (e.g., NaH, potassium tert-butoxide (t-BuOK)) (1.2 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the chosen anhydrous solvent.
-
Add the base portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add the 2-chloro-5-nitropicolinonitrile to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.[13]
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr of a halogenated this compound with various nucleophiles. Yields are generally reported as high but can vary based on the specific reactants and conditions.
| Nucleophile Class | Specific Nucleophile Example | Solvent | Base | Temperature (°C) | Time (h) |
| Amines | Piperidine | DMSO | Et₃N | Room Temp - 100 | 2-12 |
| Benzylamine | Ethanol | K₂CO₃ | Reflux | 2-4 | |
| Thiols | Thiophenol | THF | NaH | Room Temp | 1-3 |
| Benzyl mercaptan | DMF | K₂CO₃ | Room Temp | 1-3 | |
| Alcohols/Phenols | Methanol | THF | NaH | 60-80 | 4-8 |
| Phenol | DMF | t-BuOK | 60-80 | 4-8 |
Conclusion and Future Perspectives
The nucleophilic aromatic substitution on this compound is a robust and versatile transformation that provides access to a wide range of functionalized pyridine derivatives. The protocols outlined in this application note offer a reliable foundation for researchers in medicinal chemistry and organic synthesis. The continued exploration of novel nucleophiles and the development of more sustainable and efficient reaction conditions, such as using aqueous media or flow chemistry, will further expand the utility of this important synthetic tool.[15][16]
References
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Leah4sci. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
- IHS Markit. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure.
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- IHS Markit. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- Makosza, M., & Grudzień, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833.
- ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
- ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
Sources
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- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 5. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
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- 16. d-nb.info [d-nb.info]
Application Notes: The Strategic Utility of 5-Nitropicolinonitrile in the Synthesis of Antiviral Intermediates
Introduction: 5-Nitropicolinonitrile as a Versatile Pyridine Building Block
In the landscape of modern pharmaceutical development, the pyridine scaffold remains a cornerstone of many therapeutic agents due to its ability to engage in critical biological interactions. Among the diverse array of functionalized pyridines, this compound has emerged as a particularly valuable intermediate. Its unique electronic architecture, characterized by an electron-withdrawing nitro group and a nitrile functionality on a pyridine core, renders it a highly reactive and versatile building block for the synthesis of complex pharmaceutical ingredients. The strategic placement of the nitro and nitrile groups activates the pyridine ring for a variety of chemical transformations, making it an ideal starting material for the construction of novel drug candidates, particularly in the antiviral domain. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of a key pharmaceutical intermediate for a widely-prescribed antiretroviral agent.
Core Principles of Reactivity: The Electron-Deficient Nature of this compound
The synthetic utility of this compound is primarily dictated by the powerful electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups. This electronic pull creates a significant electron deficiency in the pyridine ring, particularly at the C2 and C6 positions, making them highly susceptible to nucleophilic attack. This principle underpins the key transformations discussed herein and is a foundational concept in the broader field of nucleophilic aromatic substitution (SNAr) reactions.
The presence of the nitro group is particularly crucial, as it can serve a dual role: activating the ring for substitution and acting as a precursor to a primary amine functionality upon reduction. This dual functionality allows for a streamlined and efficient synthetic strategy, a critical consideration in the cost-effective production of pharmaceuticals.
Application Spotlight: Synthesis of a Key Precursor for the Antiviral Drug Nevirapine
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a vital component of combination therapies for the treatment of HIV-1 infection. A critical intermediate in its synthesis is 2-cyclopropylamino-5-aminopicolinonitrile. This section provides a detailed, two-step protocol for the synthesis of this intermediate, starting from this compound.
Step 1: Nucleophilic Aromatic Substitution with Cyclopropylamine
The initial step involves a nucleophilic aromatic substitution reaction where the nitro group at the 5-position of this compound is displaced by cyclopropylamine. While SNAr reactions on nitropyridines often involve the displacement of a halide, the strong activation of the ring by the nitrile group and the inherent reactivity of cyclopropylamine can facilitate the substitution of the nitro group.
Reaction Scheme:
Experimental conditions for reactions involving 5-Nitropicolinonitrile
An Application and Protocol Guide for the Synthetic Chemistry of 5-Nitropicolinonitrile
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemical reactivity and experimental protocols for this compound, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles governing its reactions and offers detailed, field-proven methodologies for its synthetic transformation.
Introduction: The Synthetic Utility of this compound
This compound (2-cyano-5-nitropyridine) is a highly functionalized pyridine derivative. Its structure is characterized by a pyridine ring substituted with a strongly electron-withdrawing nitro group (-NO₂) at the 5-position and a nitrile group (-C≡N) at the 2-position. This electronic arrangement renders the molecule an exceptionally versatile building block for the synthesis of complex heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.[1]
The primary loci of reactivity are:
-
The Pyridine Ring: The potent electron-withdrawing nature of both the nitro and nitrile groups significantly depletes the electron density of the aromatic ring. This activates the ring toward Nucleophilic Aromatic Substitution (SNAr) , particularly at positions ortho and para to the nitro group.[2][3]
-
The Nitro Group: The nitro group is readily reduced to an amino group (-NH₂), providing a gateway to a vast array of further functionalization, including diazotization and amide bond formation.
-
The Nitrile Group: The nitrile functionality can undergo hydrolysis to form either a primary amide or a carboxylic acid, or be reduced to a primary amine.[4][5]
This guide will focus on the three most synthetically valuable transformations of this compound.
Critical Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided results, data from structurally similar nitro- and cyano-substituted pyridines necessitates stringent safety measures. Compounds like 2-chloro-5-nitropyridine and 5-aminopicolinonitrile are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled, and cause serious skin and eye irritation.[6][7][8][9]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]
-
Ventilation: Handle the compound exclusively in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Cross-Contamination: Wash hands and any exposed skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[13]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[6][12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]
Reaction Pathways and Experimental Protocols
The following sections detail the core reactions of this compound, explaining the chemical rationale and providing step-by-step protocols.
Workflow Overview: Key Transformations
Caption: Major synthetic routes for this compound.
Reaction I: Nucleophilic Aromatic Substitution (SNAr)
Causality and Mechanism: The pyridine ring of this compound is electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is analogous to that of other activated halo- or nitropyridines.[14] The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing a suitable leaving group (or in this case, displaces the nitro group in some contexts, though substitution at other positions is more common if a halogen is present). This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[15] The presence of the nitro group at the 5-position is critical, as it effectively delocalizes the negative charge, lowering the activation energy for the reaction.[2][3][16] The subsequent departure of the leaving group restores the aromaticity of the ring.
While this compound itself lacks a typical leaving group like a halogen at an activated position, its chemistry is well-represented by the reactions of analogs like 2-chloro-5-nitropyridine.[1][9] The following protocol is adapted from such systems and illustrates the reaction with an amine nucleophile.
Illustrative SNAr Workflow
Caption: Generalized SNAr mechanism on an activated pyridine ring.
Protocol 1: Synthesis of an N-Aryl-5-nitropyridin-2-amine Derivative (This protocol is illustrative, based on the known reactivity of 2-chloro-5-nitropyridine)
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-chloro-5-nitropyridine in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF).
-
Addition of Nucleophile: Add 1.1 equivalents of the desired primary or secondary amine (e.g., N-phenylpiperazine) to the solution.[1]
-
Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 2-24 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. If using a water-miscible solvent, pour the mixture into ice water to precipitate the product. c. If using a water-immiscible solvent, dilute with the solvent and wash sequentially with water and brine.
-
Purification: a. Collect the crude product by filtration or separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). b. Concentrate the solution under reduced pressure. c. Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, DMF, Acetonitrile | Polar aprotic solvents stabilize the charged intermediate. |
| Temperature | 80 - 120 °C | Provides sufficient energy to overcome the activation barrier. |
| Base | K₂CO₃, TEA | Neutralizes the acid byproduct, driving the reaction forward. |
| Typical Yield | 70 - 95% | Highly dependent on the nucleophile and specific conditions. |
Reaction II: Reduction of the Nitro Group
Causality and Mechanism: The conversion of the aromatic nitro group to a primary amine is a fundamental and highly efficient transformation. The most common method is catalytic hydrogenation, which involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[17] The reaction proceeds on the surface of the catalyst, where H₂ is adsorbed and activated, allowing for the stepwise reduction of the nitro group to the amine via nitroso and hydroxylamine intermediates. This method is favored for its high yields and clean reaction profiles.
Protocol 2: Synthesis of 5-Aminopicolinonitrile [8][18]
-
Catalyst Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask set up for balloon hydrogenation), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent, typically methanol (MeOH) or ethanol (EtOH), to dissolve or suspend the starting material.
-
Catalyst Addition: Carefully add the catalyst, 5-10% Pd/C (typically 1-5 mol%), under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Hydrogenation: a. Seal the vessel and purge it several times with H₂ gas. b. Pressurize the vessel with H₂ (typically 1-4 atm or 50 psi) and begin vigorous stirring. c. The reaction is often exothermic; cooling may be required for large-scale reactions. d. Monitor the reaction by TLC or by observing the cessation of H₂ uptake. The reaction is usually complete in 2-12 hours.
-
Work-up: a. Carefully vent the H₂ gas and purge the vessel with an inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent. c. Caution: The Celite/catalyst pad may be pyrophoric. Do not allow it to dry completely in the air; quench it with water immediately after use.
-
Purification: a. Concentrate the filtrate under reduced pressure. b. The resulting product, 5-Aminopicolinonitrile, is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | 5-10% Pd/C, Pt/C | Heterogeneous catalysts are easily removed by filtration.[19] |
| Hydrogen Source | H₂ gas (1-4 atm) | The primary reductant for the reaction. |
| Solvent | Methanol, Ethanol | Provides good solubility for the substrate and is inert. |
| Temperature | 20 - 50 °C | Mild conditions are usually sufficient and preserve other functional groups. |
| Typical Yield | >90% | Catalytic hydrogenation is generally a very high-yielding reaction. |
Reaction III: Hydrolysis of the Nitrile Group
Causality and Mechanism: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[4]
-
Acidic Hydrolysis: The nitrile nitrogen is first protonated, making the carbon more electrophilic. Water attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Under forcing conditions (heat), the amide is further hydrolyzed to a carboxylic acid and an ammonium ion.
-
Basic Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. Protonation from water yields an imidic acid, which tautomerizes to an amide. The amide can then be further hydrolyzed under basic conditions to a carboxylate salt and ammonia. A final acidification step is required to obtain the carboxylic acid.[4]
Protocol 3: Synthesis of 5-Nitropicolinic Acid
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq).
-
Acidic Hydrolysis Conditions: a. Add a mixture of concentrated sulfuric acid (H₂SO₄) and water (e.g., 6 M H₂SO₄). b. Heat the mixture to reflux (approx. 100-120 °C) for 4-24 hours. Monitor by TLC until the starting material is consumed.
-
Work-up (Acidic): a. Cool the reaction mixture in an ice bath. b. Carefully adjust the pH to ~3-4 with a concentrated base solution (e.g., NaOH or NH₄OH). The product will precipitate. c. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Basic Hydrolysis Conditions: a. Add an aqueous solution of a strong base (e.g., 6 M NaOH). b. Heat the mixture to reflux for 4-24 hours, monitoring by TLC.
-
Work-up (Basic): a. Cool the reaction mixture in an ice bath. b. Carefully acidify with a concentrated acid (e.g., HCl) until the pH is ~3-4 to precipitate the carboxylic acid. c. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
| Parameter | Condition | Rationale |
| Reagent | 6 M H₂SO₄ or 6 M NaOH | Strong acid or base is required to catalyze the hydrolysis. |
| Temperature | 100 - 120 °C (Reflux) | High temperature is necessary to drive the hydrolysis of both the nitrile and the intermediate amide. |
| Work-up | pH adjustment | Crucial to isolate the neutral carboxylic acid from its salt form. |
| Typical Yield | 75 - 90% | Hydrolysis is generally a robust and high-yielding reaction. |
References
- Vertex AI Search Grounding Service. (n.d.). Exploring 5-Bromo-3-Nitropicolinonitrile: Properties and Applications.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- National Institutes of Health. (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.
- Jubilant Ingrevia. (2024). Safety Data Sheet: 5-Chloro-2-nitropyridine.
- TCI America. (2018). Safety Data Sheet: Phthalonitrile.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-4-methyl-3-nitropyridine.
- Chemistry university. (2021, April 5). Hydrolysis of Nitriles. YouTube.
- Tokyo Chemical Industry. (n.d.). 5-Aminopicolinonitrile.
- National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- PubChem. (n.d.). 5-Nitropyridine-2-thiol.
- Michael Evans. (2023, February 10). Preparations and Reactions of Amides and Nitriles. YouTube.
- TCI Deutschland GmbH. (n.d.). 5-Aminopicolinonitrile.
- Google Patents. (n.d.). Process for catalytic hydrogenation of halonitroaromatics.
- Pipzine Chemicals. (n.d.). 5-Chloro-2-nitropyridine Manufacturer & Supplier China.
- PubChem. (n.d.). 2-Chloro-5-nitropyridine.
- ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
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Purification techniques for 5-Nitropicolinonitrile reaction products
Introduction: The Critical Role of Purity
5-Nitropicolinonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its pyridine ring, activated by both a nitro and a nitrile group, makes it a versatile precursor for a range of complex molecular targets, including kinase inhibitors and other pharmacologically active agents. The purity of this intermediate is paramount; trace impurities can lead to significant downstream complications, including the formation of difficult-to-remove byproducts, reduced reaction yields, and compromised biological activity of the final compound. This guide provides a comprehensive overview of robust purification strategies tailored to the specific chemical nature of this compound, moving beyond procedural steps to explain the underlying scientific principles.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of potential contaminants. The synthesis of this compound, typically involving the nitration of a picolinonitrile precursor, can generate a variety of impurities.
Common Impurities in this compound Synthesis:
| Impurity Class | Specific Examples | Origin | Purification Challenge |
| Regioisomers | 3-Nitropicolinonitrile, 6-Nitropicolinonitrile | Incomplete regioselectivity during the nitration of 2-picolinonitrile. | Similar polarity and physical properties to the desired product, making separation by simple methods challenging. |
| Reaction Byproducts | Dinitro-species, starting picoline derivatives | Over-nitration or incomplete reaction. | Can have significantly different polarities, but may co-crystallize or streak during chromatography if not optimized. |
| Hydrolysis Products | 5-Nitropicolinamide, 5-Nitropicolinic acid | Exposure of the nitrile group to acidic or basic conditions during reaction or workup. | Introduction of highly polar, acidic/basic functional groups drastically changes solubility and chromatographic behavior. |
| Reagents & Solvents | Residual nitric acid, sulfuric acid, organic solvents | Incomplete removal during the aqueous workup and extraction phases. | Can interfere with subsequent reactions and complicate analytical characterization. |
The presence of an electronegative nitrogen atom in the pyridine ring makes it electron-deficient, which can complicate electrophilic aromatic substitution reactions like nitration, often requiring harsh conditions that lead to byproducts.
A Multi-Modal Purification Strategy
No single technique is universally optimal. A multi-modal approach, combining bulk and fine purification methods, is the most effective strategy for achieving high-purity this compound.
Caption: Multi-step purification workflow for this compound.
Step 1: Bulk Purification via Recrystallization
Recrystallization is a powerful and economical first-pass technique for significantly enhancing the purity of solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Causality Behind Solvent Selection: The ideal solvent should exhibit high solubility for this compound at an elevated temperature and low solubility at room or sub-ambient temperatures. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble (removable via hot filtration). Given the polar nature of the nitro and nitrile groups, moderately polar solvents are often effective.
Common Recrystallization Solvents for Nitroaromatic Compounds:
| Solvent System | Boiling Point (°C) | Rationale & Comments |
| Ethanol (EtOH) | 78 | A versatile and common choice for moderately polar compounds. Its volatility simplifies drying. |
| Isopropanol (IPA) | 82 | Similar to ethanol, sometimes offering a better solubility profile. |
| Ethyl Acetate (EtOAc) / Hexanes | ~77 (EtOAc) | A two-solvent system. The compound is dissolved in a minimal amount of hot EtOAc (the "good" solvent), and hexanes (the "poor" solvent) is added dropwise until turbidity persists. This carefully approaches the saturation point. |
| Toluene | 111 | A higher boiling point solvent, which can be advantageous for dissolving less soluble compounds. Slow cooling is critical to prevent "oiling out." |
Protocol 1: Optimized Recrystallization
-
Solvent Screening: In parallel on a small scale, test the solubility of ~20 mg of crude material in ~0.5 mL of candidate solvents (e.g., EtOH, IPA, EtOAc).
-
Dissolution: To the bulk crude material in an Erlenmeyer flask, add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
(Optional) Decolorization: If the solution is highly colored from persistent impurities, add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes. Caution: Adding charcoal to a superheated solution can cause violent bumping.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Verification: Assess purity via melting point and analytical HPLC. A sharp melting point close to the literature value indicates high purity.
Step 2: High-Resolution Purification by Flash Column Chromatography
For removing persistent impurities, especially regioisomers with similar polarities, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Causality Behind Method Development:
-
Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. More polar compounds will have stronger interactions (hydrogen bonding, dipole-dipole) with the silica and will elute more slowly. This compound, with its polar functional groups, will adhere to silica but can be eluted with a mobile phase of appropriate polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted in order of increasing polarity. This allows for the separation of the target compound from both less-polar and more-polar impurities.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between the target compound and its impurities. The ideal Rf (retention factor) for the target spot is between 0.25 and 0.35.
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, low-polarity mobile phase to ensure a homogenous, air-free bed.
-
Sample Loading: Dissolve the partially purified solid from the recrystallization step in a minimal amount of a strong solvent (like dichloromethane or acetone). Adsorb this solution onto a small amount of silica gel (~1-2x the sample weight), evaporate the solvent completely, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" technique typically results in sharper bands and better separation than liquid loading.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by adding more of the polar co-solvent. The positive pressure from a nitrogen or air line accelerates the solvent flow.
-
Fraction Collection: Collect fractions of the eluate in test tubes or vials.
-
Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Purity Analysis and Characterization
Final confirmation of purity and identity is non-negotiable. A combination of analytical techniques should be employed to provide orthogonal data.
Analytical Methods for Purity Confirmation:
| Technique | Purpose | Expected Result for Pure Sample |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects trace impurities. | A single major peak with >99% peak area. |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Confirms molecular structure and detects structural isomers. | A spectrum consistent with the this compound structure, with no significant impurity peaks. |
| Mass Spectrometry (MS) | Confirms molecular weight. | A molecular ion peak corresponding to the exact mass of the compound. |
| Melting Point (MP) | Assesses purity. | A sharp melting point range (e.g., within 1-2 °C) consistent with literature values. Impurities typically depress and broaden the melting range. |
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" During Recrystallization | Solution is too concentrated; cooling is too rapid; high level of impurities depressing the melting point. | Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent. Allow to cool much more slowly (e.g., by insulating the flask). |
| Poor Recovery from Recrystallization | Too much solvent was used; compound has significant solubility in cold solvent. | Evaporate some of the solvent from the mother liquor and attempt a second crystallization. Ensure the solution is thoroughly chilled in an ice bath before filtration. |
| Poor Separation on Flash Column | Inappropriate solvent system; column overloading; poor column packing. | Re-optimize the solvent system using TLC. Reduce the amount of crude material loaded relative to the silica gel (typically 1:30 to 1:100 sample-to-silica ratio). Ensure the column is packed evenly without cracks or channels. |
| Product Decomposes on Silica Column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1%). Alternatively, use a different stationary phase like neutral alumina. |
References
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
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- Biotage. (2019, November 8). Organic Chemistry Workflow – Typical Steps and Equipment.
- Taylor & Francis Online. (n.d.). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY.
- Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Irvine. (n.d.). Recrystallization.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Bentham Science Publishers. (2019, May 1). s Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction.
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
Application Note: Analytical Methods for Monitoring 5-Nitropicolinonitrile Reactions by Thin-Layer Chromatography (TLC)
Introduction
5-Nitropicolinonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The monitoring of chemical reactions involving this substrate is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for the qualitative monitoring of organic reactions.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of TLC to monitor reactions involving this compound. The protocols outlined herein are designed to ensure scientific integrity through self-validating systems and are grounded in established chromatographic principles.
The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or solvent mixture).[4][5] Compounds with different polarities will travel up the TLC plate at different rates, resulting in distinct spots that can be visualized.[6] The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.[7]
Causality Behind Experimental Choices
The successful application of TLC for monitoring this compound reactions hinges on the rational selection of several key parameters. Understanding the "why" behind these choices is paramount for robust and reproducible results.
Stationary Phase Selection
For the analysis of polar aromatic compounds like this compound and its derivatives, silica gel 60 F254 plates are the stationary phase of choice.[2][8] The "F254" designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.[9] this compound, containing a pyridine ring and a nitro group, is a chromophore that absorbs UV light, making this a non-destructive and highly effective visualization method.[9] The polar nature of the silica gel (due to surface silanol groups) facilitates the separation of compounds based on their polarity.[10]
Mobile Phase (Eluent) Selection
The choice of the mobile phase is critical for achieving optimal separation.[7] A common starting point for neutral organic molecules is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[8][11] The polarity of the eluent is adjusted by varying the ratio of these solvents.[12]
-
To increase the Rf value (move the spots further up the plate), the polarity of the mobile phase should be increased.[11]
-
To decrease the Rf value (keep the spots lower on the plate), the polarity of the mobile phase should be decreased.[11]
For pyridine-containing compounds, which can exhibit basic properties, peak tailing on the TLC plate can be an issue due to strong interactions with the acidic silanol groups of the silica gel.[10] To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (in methanol), to the eluent system can improve spot shape.[11]
Visualization Techniques
While UV visualization at 254 nm is the primary method for detecting this compound and related aromatic compounds, secondary visualization techniques are often necessary to confirm the presence of all components, especially non-UV active byproducts.[9]
-
Iodine Chamber: Iodine vapor reversibly stains many organic compounds, appearing as brown spots.[9] This is a general, non-destructive method useful for a wide range of compounds.
-
Potassium Permanganate (KMnO₄) Stain: This is an oxidative stain that reacts with compounds that can be oxidized, such as alcohols, aldehydes, and some alkenes, to produce yellow-brown spots on a purple background.[13][14] This is a destructive method and should be performed after UV visualization.
-
Specific Stains for Nitro Compounds: For more specific visualization, a method involving the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye, can be employed.[15] This highly sensitive technique can confirm the presence of nitro-containing species.
Experimental Protocols
Materials and Equipment
-
Silica gel 60 F254 TLC plates (aluminum or glass-backed)[8]
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Forceps
-
Pencil
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)
-
Visualization reagents: Iodine crystals, Potassium permanganate stain solution
Step-by-Step TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[1] Be careful not to disturb the silica gel layer.
-
Sample Preparation: Dissolve a small amount (<1 mg) of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[8] Prepare separate solutions of the starting material (this compound) and any known product standards for co-spotting.
-
Spotting: Using a capillary tube, carefully spot the prepared solutions onto the origin line.[4] The spots should be small and concentrated. It is good practice to spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the same plate.[7]
-
Developing the Plate: Pour a small amount of the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[4] Cover the chamber with the lid and allow the solvent to ascend the plate by capillary action.
Diagram of the TLC Workflow
Caption: A streamlined workflow for performing TLC analysis.
Data Presentation and Interpretation
The primary goal of using TLC to monitor a reaction is to observe the disappearance of the starting material spot and the appearance of the product spot.[1]
Retention Factor (Rf) Calculation
The Rf value for each spot is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [7]
Rf values are dimensionless and range from 0 to 1.[7]
Example: Monitoring a Nucleophilic Aromatic Substitution (SNAr) Reaction
Consider the reaction of this compound with a generic nucleophile (Nu-H) to form a product where the nitro group is displaced.
Table 1: Expected TLC Profile for a this compound SNAr Reaction
| Compound | Expected Polarity | Expected Rf Value (in a given eluent) |
| This compound (Starting Material) | More Polar | Lower Rf |
| Product | Less Polar | Higher Rf |
| Byproducts | Varies | Varies |
Note: The relative polarities and Rf values are dependent on the specific nucleophile and reaction conditions. It is essential to run authentic standards whenever possible.
Diagram of a Typical SNAr Reaction of this compound
Caption: General scheme of an SNAr reaction involving this compound.
Quantitative Analysis (Optional)
While TLC is primarily a qualitative technique, it can be adapted for quantitative or semi-quantitative analysis.[17][18]
Densitometry
TLC plates can be scanned with a densitometer, which measures the absorbance or fluorescence of the spots.[19][20][21] The intensity of the signal is proportional to the concentration of the compound in the spot. By creating a calibration curve with standards of known concentrations, the amount of starting material remaining and product formed can be estimated.[22][23] This can provide valuable kinetic data for the reaction.
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | Sample is too concentrated; insoluble material in the sample.[7] | Dilute the sample; filter the sample solution before spotting. |
| Spots remain at the origin | The eluent is not polar enough.[12] | Increase the polarity of the eluent system.[12] |
| Spots run with the solvent front | The eluent is too polar.[12] | Decrease the polarity of the eluent system.[12] |
| Irregular solvent front | The edge of the TLC plate is touching the filter paper or the side of the chamber. | Ensure the plate is not in contact with anything but the bottom of the chamber. |
| Poor separation | The chosen eluent system is not optimal. | Try a different solvent system with different selectivities (e.g., DCM/MeOH).[11] |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. Its simplicity, speed, and low cost make it an ideal first-line analytical method in a research and development setting.[1][7] By following the detailed protocols and understanding the principles outlined in this application note, scientists can effectively track the progress of their reactions, make informed decisions about reaction parameters, and ultimately contribute to more efficient and successful synthetic outcomes. For quantitative analysis, coupling TLC with densitometry offers a powerful and validated approach.[24][25][26]
References
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- Chemistry LibreTexts. (2022, August 23).
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- Sherma, J. (2000). Thin-Layer Chromatography/Densitometry.
- Mehr, B. R., et al. (2013). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 5(18), 4843-4849.
- Zeller, M. (2013, April 1). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live.
- University of York. (n.d.). Thin Layer Chromatography. Retrieved from University of York, Department of Chemistry Teaching Labs website.
- Miszczak, M. (2011). An Application of Thin Layer Chromatography Combined with Optical Densitometry to Quantitative Analysis of Diphenylamine and Its Daughter Reaction Products in Single-Base Propellants.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from University of Rochester, Department of Chemistry website.
- de la Cruz-Lázaro, E., et al. (2017). A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples.
- Renger, B., Végh, Z., & Ferenczi-Fodor, K. (2011). Validation of thin layer and high performance thin layer chromatographic methods.
- Stroka, J., & Petz, M. (2002). NEW APPROACHES IN TLC-DENSITOMETRY.
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- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
- StudySmarter. (2022, June 23).
- BenchChem. (2025).
- Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC)
- University of California, Los Angeles. (n.d.). TLC Stains.
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- Chem 21. (2009).
- Searle Separations Department. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 2.
- Beilstein-Institut. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors. Beilstein Journal of Organic Chemistry, 19, 1877-1886.
- Everse, J., & Cooper, A. J. L. (1987). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Analytical Biochemistry, 167(2), 405-409.
- BenchChem. (n.d.).
- Wang, P., et al. (2021). Methods for installing a nitrile group on a pyridine ring. Organic & Biomolecular Chemistry, 19(3), 489-498.
- Bhar, R. (2024). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds from medicinal plants: A brief review. Futuristic Trends in Biotechnology, 3(14), 56-69.
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Application Note: A Robust, Validated HPLC Method for the Quantification of 5-Nitropicolinonitrile
Abstract
This application note details the development and validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Nitropicolinonitrile. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, necessitating a robust analytical method for quality control and reaction monitoring. The described method utilizes a standard C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for implementation in research, development, and quality control laboratories.
Introduction
This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with both a nitro (-NO₂) and a nitrile (-CN) group. This unique electronic and structural arrangement makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Accurate quantification of this compound is critical for ensuring the purity of starting materials, monitoring the progress of chemical reactions, and assessing the quality of the final products.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This document, written from the perspective of an experienced application scientist, provides a comprehensive guide to developing and validating an HPLC method for this compound, explaining the scientific rationale behind each procedural choice.
Analyte Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. The key properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
|---|---|---|
| Structure | ||
| Molecular Formula | C₆H₃N₃O₂ | PubChem CID: 10261236 |
| Molecular Weight | 149.11 g/mol | PubChem CID: 10261236 |
| Polarity | Polar Aromatic | Inferred from the presence of pyridine, nitro, and nitrile functional groups. |
| Calculated logP | 0.8 - 1.2 | Estimated value for similar nitropyridine structures. Indicates moderate hydrophilicity. |
| UV λmax | ~260 nm, ~340 nm | Nitroaromatic compounds typically exhibit multiple absorption maxima.[2] A UV scan is recommended to confirm the optimal wavelength for detection. |
HPLC Method Development Strategy
The development of a robust HPLC method follows a logical progression, starting from the analyte's properties to the selection of chromatographic conditions.
Rationale for Chromatographic Mode Selection
Given that this compound is a polar aromatic compound soluble in common organic solvents and water mixtures, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate chromatographic mode.[1] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. This setup is ideal for retaining and separating moderately polar to nonpolar analytes based on their hydrophobic interactions with the stationary phase.
Stationary Phase (Column) Selection
The choice of the analytical column is the most critical decision in method development.[3]
-
Initial Choice (Workhorse Phase): A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development due to its wide applicability and robust performance. Its hydrophobic nature provides good retention for a broad range of compounds.
-
Alternative Phases for Optimization: If peak shape or resolution is suboptimal on a C18 column, other stationary phases should be considered. For an aromatic compound like this compound, a Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.[4][5] For highly polar compounds that may have insufficient retention on a C18 phase, an aqueous-compatible C18 (e.g., "AQ" type) or a polar-embedded phase can be beneficial as they resist phase collapse in highly aqueous mobile phases.[6]
For this application, a standard L1 USP classification C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency, backpressure, and resolution.
Mobile Phase Optimization
The mobile phase composition dictates analyte retention time and resolution.[7]
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol as the primary organic modifier. ACN generally offers lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[8]
-
Aqueous Component: HPLC-grade water is used as the weak solvent.
-
pH Control: The pyridine ring in this compound has a basic nitrogen atom (typical pKa for pyridines is ~5.2).[9][10] Operating the mobile phase at a pH at least 2 units below the pKa ensures the analyte is in a single, protonated, and more polar form, which typically results in sharper, more symmetrical peaks by minimizing interactions with residual silanols on the silica surface. A pH of ~3.0 is a logical starting point.
-
Buffer Selection: A phosphate buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 3.0 with phosphoric acid) is an excellent, robust choice for UV-based HPLC. If the method were to be adapted for mass spectrometry (LC-MS), a volatile buffer like formic acid (0.1%) or ammonium formate would be required.[11]
An isocratic elution (constant mobile phase composition) is preferred for a simple analysis of a single compound for its simplicity and reproducibility. A starting point of 50:50 (v/v) Acetonitrile:Buffer can be adjusted to achieve an optimal retention time (k') between 2 and 10.
Detector Settings
A Photodiode Array (PDA) or UV-Vis detector is ideal for this analysis. The presence of the nitro group and the aromatic ring results in strong UV absorbance.
-
Wavelength Selection: While many nitroaromatic compounds are detected around 254 nm, the optimal wavelength should be determined experimentally.[12] A standard solution of this compound should be injected, and the UV spectrum should be recorded from 200-400 nm. The wavelength of maximum absorbance (λmax) should be chosen for quantification to ensure the highest sensitivity.
Detailed Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV-Vis detector.
-
Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Potassium Phosphate Monobasic (KH₂PO₄) (ACS grade or higher).
-
Phosphoric Acid (85%, ACS grade or higher).
-
Water (HPLC grade, 18.2 MΩ·cm).
-
-
Labware: Volumetric flasks, analytical balance, pH meter, syringe filters (0.45 µm PTFE or Nylon).
Preparation of Solutions
-
20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm filter before use.
-
Mobile Phase: Mix Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 40:60 (v/v) ratio. Degas the solution by sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Final HPLC Method
The finalized chromatographic conditions are presented in Table 2.
Table 2: Recommended HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV-Vis |
| Detection Wavelength | 260 nm (Verify with UV scan) |
| Run Time | 10 minutes |
Method Validation Protocol
The developed method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[13][14]
dot
Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.
-
Specificity: Inject a blank (mobile phase), a placebo (if applicable), and a spiked standard solution. The method is specific if there are no interfering peaks at the retention time of this compound. Peak purity should be assessed using a PDA detector.
-
Linearity and Range: Inject the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that has been demonstrated to have suitable linearity, accuracy, and precision.[15]
-
Accuracy: Perform a recovery study by spiking a known amount of this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[15]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N = 3, and LOQ is where S/N = 10.
-
Robustness: Intentionally make small variations to the method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results and system suitability.
Expected Results & Discussion
Using the parameters in Table 2, this compound should elute as a sharp, symmetrical peak with a retention time of approximately 4-6 minutes. A typical chromatogram is shown in Figure 1 (conceptual).
(Note: Figure 1 would be a conceptual image of a clean chromatogram with a single, well-defined peak for this compound at the expected retention time.)
System suitability tests (SST) must be performed before any analysis by injecting a standard solution five times. The acceptance criteria in Table 3 should be met.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and good separation power. |
| RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision of the injection and system operation. |
| RSD of Retention Time | ≤ 1.0% (for n=5) | Indicates the stability of the pump and mobile phase delivery. |
The validation results should conform to the acceptance criteria outlined in the protocol, confirming the method's reliability. For example, a linearity plot should yield an equation similar to y = mx + c with r² ≥ 0.999, demonstrating a direct relationship between concentration and detector response.
Conclusion
The RP-HPLC method described provides a reliable, specific, and robust solution for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable and applicable for routine quality control in various laboratory settings. The comprehensive validation protocol ensures that the method adheres to the stringent requirements of the pharmaceutical industry, providing trustworthy data for process control and product release.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- Chromtech. (n.d.). HPLC Column Selection Guide.
- PubChem. (n.d.). 2-Cyano-5-nitropyridine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Phenomenex Blog. (2017). Selecting the Right Column for Your Reversed Phase Method.
- Waters. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Hawach. (2025). Polar Column in HPLC Example.
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Dudić, T. et al. (2002). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Asad, S. et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.
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Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Nitropicolinonitrile and Its Derivatives
Introduction: The Significance of 5-Nitropicolinonitrile in Modern Drug Discovery
This compound and its structural analogs represent a class of compounds of significant interest to the pharmaceutical and agrochemical industries. The pyridine ring is a common scaffold in medicinal chemistry, and the presence of a nitro group, a potent electron-withdrawing group, alongside a chemically versatile nitrile moiety, makes these molecules valuable precursors for the synthesis of a diverse range of bioactive compounds. The nitrile group, in particular, is found in over 30 FDA-approved pharmaceuticals and is a key pharmacophore that can enhance binding affinity and improve pharmacokinetic profiles.[1] Therefore, the ability to accurately and reliably characterize these molecules and their derivatives is paramount for reaction monitoring, quality control of intermediates, and the identification of metabolites in drug development pipelines.
This guide provides a comprehensive overview of the principles and methodologies for the robust analysis of this compound using mass spectrometry. We will delve into the rationale behind sample preparation, chromatographic separation, and the interpretation of mass spectra, with a focus on electrospray ionization (ESI) and collision-induced dissociation (CID) techniques. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to establish validated analytical workflows for this important class of molecules.
Part 1: Foundational Principles of Analysis
The successful mass spectrometric analysis of any small molecule hinges on a clear understanding of its chemical properties and how they dictate the analytical strategy. For this compound, the key features are the aromatic nitropyridine core, which influences its ionization and fragmentation behavior.
Sample Preparation: The Cornerstone of High-Quality Data
The adage "garbage in, garbage out" is particularly true for mass spectrometry. A clean sample is essential for achieving high sensitivity, reproducibility, and preventing contamination of the instrument.[2] For this compound and its derivatives, which are typically synthesized organic compounds, the primary goal of sample preparation is the removal of non-volatile salts and other reaction byproducts.
Key Considerations for Sample Preparation:
-
Solvent Selection: The choice of solvent is critical for ensuring the analyte is fully dissolved and compatible with the chosen ionization technique. For Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI, a mixture of acetonitrile and water is a common and effective choice.[2] For direct infusion or Gas Chromatography-Mass Spectrometry (GC-MS), more volatile organic solvents like dichloromethane or ethyl acetate are preferable.[2]
-
Concentration: The sample concentration should be optimized to be within the linear dynamic range of the mass spectrometer. A typical starting concentration for LC-MS analysis is around 1 µg/mL.[2] Overly concentrated samples can lead to ion suppression, detector saturation, and contamination of the ion source.
-
Matrix Effects: In complex matrices, such as plasma or tissue extracts, other components can interfere with the ionization of the analyte of interest, a phenomenon known as the matrix effect.[2] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to clean up such samples and enrich the analyte.[2][3]
Ionization Methodologies: Generating Ions for Mass Analysis
Electrospray Ionization (ESI) is the most common and suitable ionization technique for polar, non-volatile small molecules like this compound when coupled with LC.[4] Due to the presence of the electron-withdrawing nitro group and the nitrogen atom in the pyridine ring, these compounds can be ionized in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): Protonation will likely occur on the pyridine nitrogen, which is a common site of protonation for pyridine-containing compounds.
-
Negative Ion Mode ([M-H]⁻ or M⁻•): Nitroaromatic compounds are known to ionize efficiently in negative ESI mode, often forming molecular anions.[5] This can be a highly sensitive method for this class of compounds.
The choice between positive and negative mode should be determined empirically to identify which provides the best signal intensity and stability for the specific analyte and its derivatives.
Part 2: Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for the analysis of this compound using LC-MS. These protocols are intended as a starting point and may require optimization for specific instruments and derivatives.
Protocol 1: LC-MS Analysis with Electrospray Ionization (ESI)
This protocol is designed for the quantitative and qualitative analysis of this compound and its derivatives.
2.1.1. Sample Preparation
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the compound in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with the same solvent mixture to a final working concentration of 1 µg/mL.
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter before transferring it to an autosampler vial.
2.1.2. Liquid Chromatography (LC) Conditions
| Parameter | Value | Rationale |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)[2] | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water[2] | The acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min. | A gradient elution is necessary to effectively elute the analyte and clean the column. |
| Flow Rate | 0.3 mL/min[2] | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C[2] | Elevated temperature can improve peak shape and reduce backpressure. |
| Injection Volume | 5 µL |
2.1.3. Mass Spectrometry (MS) Conditions
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Ionization Mode | ESI | ESI | Best suited for polar, non-volatile small molecules. |
| Capillary Voltage | 3.5 kV[4] | -3.0 kV | Optimized for stable spray and efficient ion generation. |
| Cone Voltage | 30 V[4] | -30 V | A higher cone voltage can induce some in-source fragmentation. |
| Source Temperature | 120 °C[4] | 120 °C | |
| Desolvation Temp. | 350 °C[4] | 350 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 600 L/hr (Nitrogen)[4] | 600 L/hr (Nitrogen) | |
| Mass Range | m/z 50-300 | m/z 50-300 | Covers the expected mass range of the parent ion and its fragments. |
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for identifying and characterizing this compound and its derivatives.
Part 3: Fragmentation Analysis and Structural Characterization
Collision-induced dissociation (CID) is a tandem mass spectrometry technique used to fragment selected ions to gain structural information.[6] The fragmentation of this compound is predicted to be driven by the lability of the nitro and nitrile groups on the electron-deficient pyridine ring.
Predicted Fragmentation Pathway of this compound
Based on the known fragmentation of related nitropyridine and benzonitrile compounds, we can predict the primary fragmentation pathways for this compound (Molecular Formula: C₆H₃N₃O₂, Molecular Weight: 149.11 g/mol ).[2][4]
Predicted Fragmentation in Positive Ion Mode ([M+H]⁺, m/z 150.04)
| Proposed Fragment Ion | Elemental Composition | Theoretical m/z | Neutral Loss | Description |
| [M+H-NO]⁺ | [C₆H₄N₂O]⁺ | 120.03 | NO (30.00 Da) | Loss of nitric oxide is a common pathway for nitroaromatic compounds.[5] |
| [M+H-NO₂]⁺ | [C₆H₄N₂]⁺ | 104.04 | NO₂ (46.00 Da) | Loss of the nitro group as nitrogen dioxide is another characteristic fragmentation.[5] |
| [M+H-HCN]⁺ | [C₅H₃N₂O₂]⁺ | 123.02 | HCN (27.01 Da) | Loss of hydrogen cyanide from the protonated nitrile is a known fragmentation for aromatic nitriles. |
| [M+H-HNO₂]⁺ | [C₆H₃N₂]⁺ | 103.03 | HNO₂ (47.01 Da) | Loss of nitrous acid. |
| [C₅H₃N]⁺ | [C₅H₃N]⁺ | 77.03 | CO, HCN, NO | Subsequent fragmentation of primary fragments can lead to the pyridine ring core. |
The following diagram illustrates the predicted fragmentation pathway for protonated this compound.
Interpreting the Spectra of Derivatives
When analyzing derivatives of this compound, the fragmentation pattern will be influenced by the nature and position of the substituents.
-
Electron-donating groups (e.g., amino, hydroxyl) may alter the primary fragmentation pathway, potentially favoring cleavage of the substituent over the nitro or nitrile group.
-
Bulky substituents can lead to characteristic losses corresponding to the mass of the substituent.
-
Positional isomers can often be distinguished by differences in the relative abundances of their fragment ions, even if the fragments themselves have the same mass-to-charge ratio.[5]
Expert Tip: A noteworthy phenomenon in ESI-MS is the potential for in-source reduction of nitriles to their corresponding primary amines when acetonitrile is used as a mobile phase solvent.[3][7] This can result in the observation of an unexpected [M+H+4] ion, corresponding to the addition of four hydrogen atoms. Awareness of this potential artifact is crucial for correct spectral interpretation.
Conclusion and Future Outlook
The methodologies outlined in this guide provide a robust framework for the mass spectrometric analysis of this compound and its derivatives. By combining meticulous sample preparation, optimized LC-MS conditions, and a systematic approach to fragmentation analysis, researchers can confidently identify and characterize these important compounds. The predicted fragmentation pathways serve as a valuable reference for structural elucidation, enabling the rapid advancement of research and development in fields that rely on this versatile chemical scaffold. As mass spectrometry instrumentation continues to evolve in sensitivity and resolution, the principles of careful methodology and informed spectral interpretation will remain the cornerstones of high-quality analytical science.
References
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2004). PubMed.
- Prepping Small Molecules for Mass Spec. (2019). Biocompare.com.
- Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2006). PubMed.
- Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2006). ResearchGate.
- Sample preparation in mass spectrometry. (n.d.). Wikipedia.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan.
- Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation.
- Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
- Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). (2004). Analyst (RSC Publishing).
- The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. (2021). PMC - NIH.
- Collision-induced dissociation. (n.d.). Wikipedia.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. (2022). PubMed.
- Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed.
- This compound. (n.d.). PubChem.
- Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (2024). RSC Publishing.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). PubMed.
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- 7. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of 5-Nitropicolinonitrile and Its Reaction Products
Abstract
5-Nitropicolinonitrile is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical reactivity is largely dictated by the strong electron-withdrawing properties of the nitro and nitrile groups on the pyridine scaffold. Consequently, precise and unambiguous structural characterization is paramount for quality control, reaction monitoring, and the correct identification of subsequent products. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. It covers fundamental principles, detailed experimental protocols for 1D and 2D NMR, and a systematic approach to spectral interpretation for the parent molecule and its derivatives.
Introduction: The Structural Significance of this compound
The pyridine ring is a cornerstone of many biologically active molecules. The substitution pattern on this ring dramatically influences its electronic properties and, therefore, its reactivity and biological function. In this compound, the pyridine core is functionalized with two potent electron-withdrawing groups (EWGs): a nitrile (-CN) at the C-2 position and a nitro (-NO₂) group at the C-5 position.
This specific arrangement creates a highly electron-deficient aromatic system. This electronic signature is directly observable in the NMR spectrum, causing a significant downfield shift (deshielding) of the ring protons and carbons compared to unsubstituted pyridine.[1][2] Understanding these baseline spectral features is critical for verifying the starting material's identity and for tracking chemical transformations, such as nucleophilic aromatic substitution at the positions activated by the EWGs or the chemical reduction of the nitro group. NMR spectroscopy serves as the primary analytical tool for providing definitive structural elucidation at the atomic level.
Foundational Principles: Electronic Effects on NMR Spectra
The predictive power of NMR lies in the sensitivity of nuclear spins to their local electronic environment.
-
¹H Chemical Shifts: The electron-withdrawing nature of the -NO₂ and -CN groups pulls electron density away from the aromatic ring. This deshields the remaining ring protons (H-3, H-4, and H-6), causing their resonance signals to appear at a higher chemical shift (ppm) in the ¹H NMR spectrum, typically in the 8.0-9.5 ppm range.[2][3] The proton ortho to the powerful nitro group (H-4 and H-6) is expected to be the most deshielded.
-
¹³C Chemical Shifts: Similarly, the ring carbons experience significant deshielding. The carbons directly attached to the EWGs (C-2 and C-5) are particularly affected, shifting downfield. The nitrile carbon itself has a characteristic chemical shift in the 115-125 ppm range, which is a key diagnostic signal.
-
Spin-Spin Coupling (J-Coupling): The splitting pattern of the proton signals provides invaluable connectivity information. For a pyridine ring, the magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds separating the coupled protons.[4][5]
Experimental Design and Protocols
A successful NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.
Protocol 1: NMR Sample Preparation
This protocol ensures a high-quality, homogeneous sample for analysis.
-
Weighing: Accurately weigh 5-10 mg of the this compound sample or its derivative.
-
Solvent Selection: Choose an appropriate deuterated solvent.
-
Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
-
Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (narrow, symmetrical peak shapes).[6]
Protocol 2: Standard 1D ¹H and ¹³C NMR Acquisition
These parameters are suitable for a standard 400 MHz spectrometer but can be adapted.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Causality & Rationale |
| Pulse Program | Standard (e.g., zg30) | Standard with proton decoupling (e.g., zgpg30) | A 30° pulse in ¹H NMR is a good compromise between signal and relaxation time. Proton decoupling in ¹³C NMR simplifies the spectrum to singlets and provides a NOE enhancement. |
| Spectral Width | 0 - 12 ppm | 0 - 200 ppm | This range comfortably covers the expected aromatic proton and carbon signals for this class of compounds. |
| Acquisition Time | 2 - 4 seconds | 1 - 2 seconds | A longer acquisition time provides better digital resolution, which is crucial for resolving fine coupling patterns in the ¹H spectrum. |
| Relaxation Delay (d1) | 1 - 2 seconds | 5 - 10 seconds | A longer delay in ¹³C NMR is essential for allowing all carbons, especially quaternary ones, to fully relax, ensuring more accurate signal integration. |
| Number of Scans | 8 - 16 | 512 - 1024 | More scans are required for ¹³C NMR due to its low natural abundance (~1.1%) and lower gyromagnetic ratio compared to ¹H.[10] |
Spectral Analysis: From Data to Structure
Predicted Spectrum of this compound
Based on the principles outlined above, we can predict the NMR spectra for the parent compound.
The molecule has three non-equivalent aromatic protons.
-
H-6: This proton is ortho to the nitrogen atom and the nitro group. It is expected to be highly deshielded. It is coupled only to H-4 (a 4-bond meta coupling), so it should appear as a narrow doublet.
-
H-4: This proton is ortho to the nitro group and meta to the nitrile. It is coupled to H-3 (ortho) and H-6 (meta). It should appear as a doublet of doublets (dd).
-
H-3: This proton is ortho to the nitrile group. It is coupled only to H-4 (ortho) and will appear as a doublet.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
|---|---|---|---|
| H-6 | 9.1 - 9.3 | d | ⁴J ≈ 2-3 |
| H-4 | 8.6 - 8.8 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 |
| H-3 | 8.0 - 8.2 | d | ³J ≈ 8-9 |
The spectrum will show six distinct signals.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted δ (ppm) | Notes |
|---|---|---|
| C-5 | ~150 | Attached to -NO₂, quaternary, deshielded. |
| C-6 | ~145 | Attached to H-6, deshielded by adjacent N and -NO₂. |
| C-4 | ~135 | Attached to H-4. |
| C-2 | ~132 | Attached to -CN, quaternary. |
| C-3 | ~125 | Attached to H-3. |
| -CN | ~115 | Nitrile carbon, characteristic shift. |
Case Study: Analysis of a Reaction Product
Consider the reduction of this compound to 5-aminopicolinonitrile . The nitro group (-NO₂) is converted to an amino group (-NH₂), which is a strong electron-donating group (EDG). This transformation will induce dramatic changes in the NMR spectrum.
-
¹H NMR Changes: The EDG will shield the ring protons, causing them to shift significantly upfield (to lower ppm values). The protons ortho and para to the new amino group (H-4 and H-6) will experience the largest upfield shift. A new broad signal for the -NH₂ protons will also appear.
-
¹³C NMR Changes: The ring carbons will also be shielded, shifting upfield. The effect will be most pronounced for C-4, C-6, and C-2.
Unambiguous Assignments with 2D NMR Spectroscopy
For derivatives with more complex substitution patterns or to confirm assignments with absolute certainty, 2D NMR experiments are indispensable.[11][12]
Caption: Workflow for NMR-based structure elucidation.
Protocol 3: 2D COSY (Correlation Spectroscopy)
The COSY experiment reveals which protons are coupled to each other, confirming neighborhood relationships.
-
Pulse Sequence: Use a standard gradient-enhanced COSY program (e.g., gCOSY).[6]
-
Parameters: Acquire 256 increments in the indirect dimension (F1) with 2-4 scans each. Use a spectral width covering all proton signals in both dimensions. Set the relaxation delay to 1.5-2.0 seconds.
-
Interpretation: Look for off-diagonal cross-peaks. A cross-peak between two protons on the diagonal indicates they are J-coupled. For this compound, a cross-peak is expected between H-3 and H-4.
Caption: Expected ³J COSY correlation in this compound.
Protocol 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached.
-
Pulse Sequence: Use a standard gradient-enhanced HSQC program (e.g., hsqcedetgpsp).
-
Parameters: Set the ¹H dimension as in the COSY experiment. Set the ¹³C dimension to cover the expected carbon chemical shift range (e.g., 110-160 ppm). Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
Interpretation: Each cross-peak in the 2D map links a specific proton to its carbon, allowing for the direct assignment of all protonated carbons.
Protocol 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is one of the most powerful for determining the carbon skeleton by revealing correlations between protons and carbons over 2 and 3 bonds.
-
Pulse Sequence: Use a standard gradient-enhanced HMBC program (e.g., gHMBCAD).[6]
-
Parameters: Set spectral widths as in the HSQC experiment. Crucially, set the long-range coupling constant for magnetization transfer to a value optimized for 2-3 bond couplings, typically around 8 Hz.[6]
-
Interpretation: HMBC cross-peaks connect protons to carbons separated by multiple bonds. This is essential for identifying quaternary (non-protonated) carbons and assembling the molecular framework. For example, the H-3 proton should show a correlation to the nitrile carbon (³J coupling) and the C-5 carbon (³J coupling), definitively placing these groups relative to H-3.
Caption: Key long-range HMBC correlations in this compound.
Conclusion
NMR spectroscopy is an unparalleled tool for the structural analysis of this compound and its diverse reaction products. A systematic approach, beginning with high-quality 1D ¹H and ¹³C NMR spectra, allows for the initial assignment of the molecular structure based on chemical shifts and coupling constants. For unambiguous proof of structure, especially in novel derivatives, a suite of 2D NMR experiments including COSY, HSQC, and HMBC is essential. The protocols and principles detailed in this guide provide a robust framework for researchers to confidently characterize these important chemical entities, ensuring structural integrity and accelerating the drug development process.
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Application Notes and Protocols for the Scale-up Synthesis of 5-Nitropicolinonitrile
Introduction: The Strategic Importance of 5-Nitropicolinonitrile
This compound is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules. Its unique electronic and structural features, characterized by an electron-withdrawing nitro group and a versatile nitrile functionality on a pyridine scaffold, make it an essential building block in the pharmaceutical and agrochemical industries.[1][2][3] The demand for robust and scalable synthetic routes to this compound is driven by its role in the development of novel therapeutics and crop protection agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the considerations for scaling up the synthesis of this compound. We will delve into a well-established synthetic pathway, offering detailed laboratory-scale protocols and, more critically, the engineering and safety principles required for a successful transition to pilot and manufacturing scales.
Strategic Selection of the Synthetic Pathway
Several synthetic routes to this compound have been reported. After a thorough review of the literature, the most viable and well-documented pathway for scale-up commences with the nitration of 2-aminopyridine, followed by a Sandmeyer reaction to introduce the nitrile group. This multi-step synthesis is favored due to the relatively low cost of the starting material, 2-aminopyridine, and the extensive body of knowledge surrounding the individual transformations.[1][4][5][6][7][8][9]
Alternative routes, such as those starting from 2-chloro-5-nitropyridine or involving direct cyanation, were considered.[2][10][11][12] However, the chosen pathway offers a more predictable and controllable process, which is a paramount consideration for scale-up operations.
Laboratory-Scale Synthesis Protocol
This section details the laboratory-scale synthesis of this compound, providing a baseline for the subsequent scale-up discussion.
Step 1: Synthesis of 2-Amino-5-nitropyridine
The initial step involves the regioselective nitration of 2-aminopyridine.[1][4][13][14]
Protocol:
-
To a stirred solution of concentrated sulfuric acid in a flask cooled in an ice-salt bath, slowly add 2-aminopyridine, maintaining the internal temperature below 10 °C.
-
Once the 2-aminopyridine has completely dissolved, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonia to a pH of approximately 8, while maintaining a low temperature.
-
The yellow solid precipitate of 2-amino-5-nitropyridine is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The second step transforms the amino group of 2-amino-5-nitropyridine into the desired nitrile functionality via a Sandmeyer reaction.[6][7]
Protocol:
-
Prepare a solution of 2-amino-5-nitropyridine in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C to form the diazonium salt. A slight excess of nitrous acid is typically used to ensure complete diazotization.
-
In a separate vessel, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature between 0-10 °C. Vigorous stirring is essential during this addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Critical Scale-up Considerations
Transitioning the laboratory-scale synthesis to a pilot plant or manufacturing facility requires a paradigm shift in focus from mere chemical transformation to a holistic view encompassing process safety, chemical engineering principles, and waste management.
Process Safety and Hazard Analysis
-
Nitration Reaction: The nitration of 2-aminopyridine is a highly exothermic reaction. On a large scale, the risk of a thermal runaway is significant. A thorough Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) study is mandatory to understand the heat of reaction, the maximum temperature of synthesis reaction (MTSR), and the adiabatic temperature rise.[15] This data is crucial for designing an adequate cooling system.
-
Diazonium Salt Stability: Aryl diazonium salts can be explosive when isolated in a dry state. The process must be designed to ensure that the diazonium salt is always kept in solution and at a low temperature. The accumulation of unreacted diazonium salt should be avoided.
-
Cyanide Handling: Sodium and copper(I) cyanide are extremely toxic.[16][17][18][19] Ingestion, inhalation, or skin contact can be fatal.[17][18] A dedicated and well-ventilated handling area with appropriate personal protective equipment (PPE) is essential. Emergency procedures, including the availability of a cyanide antidote kit, must be in place. Acidification of cyanide solutions will liberate highly toxic hydrogen cyanide gas, so strict pH control is critical during work-up and waste treatment.[20]
-
Thermal Stability of this compound: Nitroaromatic compounds can be thermally unstable.[21][22][23][24] The final product should be subjected to thermal analysis (e.g., TGA/DSC) to determine its decomposition temperature and ensure safe drying and storage conditions.
Reaction Parameters and Engineering Controls
| Parameter | Laboratory Scale | Scale-up Considerations |
| Heat Transfer | Simple ice bath | Jacketed reactor with a high-performance heat transfer fluid and a robust cooling system. The surface area-to-volume ratio decreases on scale-up, making heat removal more challenging. |
| Reagent Addition | Dropping funnel | Metering pumps for controlled and consistent addition rates. Sub-surface addition may be necessary to prevent localized high concentrations and "hot spots". |
| Mixing | Magnetic stirrer | Baffled reactor with an appropriately designed agitator (e.g., pitched-blade turbine) to ensure homogeneity and efficient heat and mass transfer. Poor mixing can lead to localized exotherms and side reactions. |
| Temperature Monitoring | Thermometer | Multiple temperature probes at different locations within the reactor to get a true representation of the internal temperature. |
Downstream Processing and Purification
-
Work-up: Quenching and neutralization procedures need to be carefully designed to manage the heat generated. The choice of base for neutralization should be considered for its cost and ease of handling on a large scale.
-
Extraction: Mixer-settlers or continuous counter-current extraction columns may be more efficient than batch-wise extractions for large volumes.
-
Crystallization: The cooling profile during crystallization must be controlled to ensure consistent crystal size and purity, which will affect filtration and drying characteristics. Seeding strategies may be necessary to induce crystallization and control polymorphism.
-
Filtration and Drying: The choice of filtration equipment (e.g., Nutsche filter-dryer) will depend on the scale and the need for containment of the toxic product. Drying temperatures must be kept well below the decomposition temperature of this compound.
Waste Management
-
Acidic Waste Streams: The nitration step generates a significant amount of acidic wastewater.[25] This will require neutralization before disposal, which can generate large quantities of inorganic salts.
-
Cyanide-containing Waste: All aqueous and solid waste containing cyanide must be treated to detoxify the cyanide. A common method is oxidation with hydrogen peroxide or hypochlorite under alkaline conditions to convert cyanide to the less toxic cyanate.[20]
Analytical Methods for Process Control
Robust analytical methods are crucial for monitoring the reaction, ensuring product quality, and identifying potential impurities.
| Stage | Analytical Technique | Purpose |
| Starting Materials | GC, HPLC, Titration | Purity assessment of 2-aminopyridine and concentration of acids. |
| Nitration Reaction | HPLC, TLC | Monitoring the conversion of 2-aminopyridine and the formation of 2-amino-5-nitropyridine. Quantifying the formation of isomers like 2-amino-3-nitropyridine. |
| Sandmeyer Reaction | HPLC, TLC | Monitoring the disappearance of the diazonium salt intermediate and the formation of this compound. |
| Final Product | HPLC, GC, NMR, Mass Spectrometry, Elemental Analysis | Purity determination, structural confirmation, and identification of any process-related impurities. |
Visualizing the Scale-up Workflow
The following diagram illustrates the key stages and decision points in the scale-up synthesis of this compound.
Caption: Workflow from laboratory synthesis to pilot-scale production.
Conclusion
The synthesis of this compound is a well-established process that can be successfully scaled up with careful consideration of the underlying chemical and engineering principles. The key to a successful scale-up lies in a proactive approach to process safety, a thorough understanding of the reaction thermodynamics and kinetics, and the implementation of robust engineering controls. By following the guidelines outlined in this document, researchers and drug development professionals can navigate the challenges of scaling up this important synthesis, ensuring a safe, efficient, and reliable supply of this critical building block.
References
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- United Chemical. (2025). Sodium Cyanide Risks: What You Need to Know.
- Wikipedia. (n.d.). Sodium cyanide.
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
- Ribeiro da Silva, M. A. V., et al. (1995). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics, 27(4), 437-444.
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- Kamal, A., et al. (2003). Preparation of Cyanopyridines by Direct Cyanation. Tetrahedron Letters, 44(25), 4741-4743.
- ResearchGate. (n.d.). Preparation of Cyanopyridines by Direct Cyanation.
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- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.
- ResearchGate. (n.d.). Thermal degradation steps and temperatures details.
- MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
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- ResearchGate. (n.d.). Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt.
- National Institutes of Health. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
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- MDPI. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
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5-Nitropicolinonitrile: A Versatile Reagent in Multi-Component Reactions for Accelerated Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Multi-component reactions (MCRs) have emerged as powerful tools in medicinal chemistry and drug discovery, enabling the rapid synthesis of complex molecular scaffolds from simple starting materials in a single synthetic operation. This guide delves into the utility of 5-nitropicolinonitrile as a versatile and reactive building block in various MCRs. The presence of a nitrile group, a nitro group, and a pyridine ring within a single molecule imparts unique electronic properties, making it an attractive substrate for the synthesis of diverse heterocyclic libraries. These application notes provide a comprehensive overview of the reactivity of this compound and detailed protocols for its potential application in Gewald, Ugi-type, and Passerini-type reactions, offering a gateway to novel chemical entities for drug development programs.
Introduction: The Strategic Advantage of this compound in MCRs
This compound is a unique trifunctional reagent poised for significant applications in the realm of multi-component reactions. Its molecular architecture, featuring a pyridine nucleus, a strongly electron-withdrawing nitro group, and a versatile nitrile functionality, offers a confluence of reactivity that can be strategically exploited for the synthesis of complex nitrogen-containing heterocycles.
The pyridine ring serves as a core scaffold, prevalent in numerous pharmaceuticals. The nitro group at the 5-position profoundly influences the electronic character of the molecule. It enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack, and also activates the nitrile group. The nitrile functional group is a cornerstone of many MCRs, capable of acting as both an electrophile and a nucleophile, or participating in cycloaddition reactions. This inherent reactivity makes this compound a powerful tool for diversity-oriented synthesis.
This guide will explore the untapped potential of this compound in three key MCRs, providing the conceptual framework and practical protocols for its application.
The Gewald Three-Component Reaction: A Gateway to Substituted 2-Aminothiophenes
The Gewald reaction is a cornerstone of heterocyclic synthesis, providing a straightforward route to highly functionalized 2-aminothiophenes.[1] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1] The nitrile group in this reaction is crucial for the initial Knoevenagel condensation and subsequent cyclization.
Causality of Reactivity: The electron-withdrawing nature of the nitro group and the pyridine ring in this compound is expected to enhance the acidity of the α-protons (if any were present on an adjacent carbon), or more relevantly, increase the electrophilicity of the nitrile carbon. However, in the classical Gewald reaction, the nitrile component provides the α-methylene group for the initial condensation. As this compound lacks this, its direct application as the "active methylene" component is not feasible.
Instead, this compound can be envisioned as a precursor to a suitable reactant for a Gewald-type reaction or a component in a modified Gewald protocol. For instance, it can be employed in scenarios where the nitrile group participates in a different mechanistic pathway.
A more direct and plausible application of this compound is in a variation of the Gewald reaction where it acts as the nitrile component alongside a ketone/aldehyde and a source of sulfur, leading to the formation of a thieno[2,3-b]pyridine derivative.
Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative via a Modified Gewald Reaction
This protocol outlines a potential pathway for the synthesis of a substituted 2-aminothieno[2,3-b]pyridine derivative.
Reaction Scheme:
A potential Gewald-type reaction involving this compound.
Materials:
-
This compound
-
Cyclohexanone
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), cyclohexanone (1.2 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Addition of Base: To the stirred suspension, add morpholine (2.0 eq) dropwise at room temperature. The addition of the base is often exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Self-Validation: The protocol's success hinges on the formation of the characteristic 2-aminothiophene ring fused to the pyridine core. Successful synthesis and characterization of the thieno[2,3-b]pyridine product validates the predicted reactivity.
Ugi-Type Multi-Component Reactions: Constructing Peptidomimetic Scaffolds
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides, which are valuable peptidomimetics.[2] The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While this compound does not fit directly into this scheme as a primary component, its nitrile functionality can be leveraged in Ugi-type reactions.
Causality of Reactivity: The nitrile group of this compound can potentially act as an alternative to the isocyanide component in certain Ugi-type reactions, or it can be incorporated into one of the other components to introduce the nitropyridine moiety into the final product. For instance, an amine or carboxylic acid derivative of this compound could be synthesized and then used in a classical Ugi reaction.
A more innovative approach would be to explore a five-center-four-component (U-5C-4CR) reaction where the nitrile group participates directly.
Proposed Ugi-Type Reaction and Protocol
This protocol describes a hypothetical Ugi-type reaction where this compound acts as a precursor to one of the key components.
Conceptual Workflow:
Workflow for a Ugi reaction involving a this compound derivative.
Part 1: Synthesis of 2-(Aminomethyl)-5-nitropyridine
-
Reduction of the Nitrile: The nitrile group of this compound can be reduced to a primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This yields 2-(aminomethyl)-5-nitropyridine.
Part 2: Ugi Four-Component Reaction
Materials:
-
2-(Aminomethyl)-5-nitropyridine (from Part 1)
-
An aldehyde (e.g., isobutyraldehyde)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
A carboxylic acid (e.g., acetic acid)
-
Methanol (solvent)
Step-by-Step Procedure:
-
Reaction Setup: In a vial, dissolve the aldehyde (1.0 eq) and 2-(aminomethyl)-5-nitropyridine (1.0 eq) in methanol.
-
Component Addition: To this solution, add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often complete within 24-48 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the desired Ugi product.
Passerini-Type Reactions: Accessing α-Acyloxy Amides
The Passerini three-component reaction is another isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[3] Similar to the Ugi reaction, the direct participation of this compound is not straightforward. However, its nitrile group can be envisioned to participate in Passerini-type reactions under specific conditions, potentially acting as a precursor to the isocyanide or as a cyanating agent.
Causality of Reactivity: The electrophilic nature of the nitrile carbon in this compound, enhanced by the nitro group, suggests it could be susceptible to nucleophilic attack. In a Passerini-type scenario, it might be possible to generate a reactive intermediate in situ that mimics the behavior of an isocyanide.
Hypothetical Passerini-Type Reaction Protocol
This protocol outlines a speculative one-pot, two-step reaction where this compound could potentially be used to generate a cyanating species that then participates in a Passerini-type transformation.
Reaction Concept:
Conceptual pathway for a Passerini-type reaction.
Materials:
-
This compound
-
An activating agent (e.g., triflic anhydride)
-
An aldehyde (e.g., benzaldehyde)
-
A carboxylic acid (e.g., benzoic acid)
-
A non-nucleophilic base (e.g., 2,6-lutidine)
-
Dichloromethane (anhydrous solvent)
Step-by-Step Procedure:
-
Activation of Nitrile: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve this compound (1.1 eq) and 2,6-lutidine (1.2 eq) in anhydrous dichloromethane. Cool the solution to -78 °C.
-
Formation of Intermediate: Add triflic anhydride (1.0 eq) dropwise to the cooled solution. Stir for 30 minutes at -78 °C to form the putative reactive intermediate.
-
Passerini Reaction: To this mixture, add a pre-mixed solution of the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq) in anhydrous dichloromethane, also cooled to -78 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note on Plausibility: This protocol is theoretical and based on the principle of activating a nitrile to behave as an electrophilic cyanating agent. The feasibility and optimization of this reaction would require experimental validation.
Data Summary and Comparison
The following table summarizes the key features of the proposed MCRs utilizing this compound or its derivatives.
| Reaction Type | Role of this compound | Key Reactants | Product Scaffold | Potential Advantages |
| Modified Gewald | Direct reactant (nitrile component) | Ketone/Aldehyde, Sulfur, Base | Thieno[2,3-b]pyridine | Rapid access to fused heterocyclic systems. |
| Ugi-Type | Precursor to amine component | Aldehyde, Isocyanide, Carboxylic Acid | Peptidomimetic with nitropyridine moiety | Introduction of a pharmaceutically relevant scaffold. |
| Passerini-Type | Potential cyanating agent precursor | Aldehyde, Carboxylic Acid, Activating Agent | α-Acyloxy amide | Novel route to functionalized amides. |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, reagent for multi-component reactions. Its unique electronic and structural features provide a platform for the synthesis of a wide array of complex, nitrogen-containing heterocycles. The protocols detailed herein, while in some cases speculative, are grounded in established mechanistic principles and offer a starting point for further investigation. The exploration of this compound in MCRs is anticipated to open new avenues for the rapid generation of compound libraries, thereby accelerating the hit-to-lead optimization process in drug discovery. Further research into the reactivity of this versatile building block is highly encouraged to fully unlock its synthetic potential.
References
- Kulakov, I. V., et al. (2020). Multicomponent synthesis of 4-unsubstituted 5-nitropyridine derivatives.
- Kulakov, I. V., et al. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1787. [Link]
- Kulakov, I. V., et al. (2024). Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. Chemistry & Chemical Technology, 18(2), 235-242. [Link]
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. (General reference for the Gewald reaction)
- Ugi, I., et al. (2001). The Ugi reaction. Comprehensive Organic Synthesis II, 2, 1083-1109. (General reference for the Ugi reaction)
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con l'acetone. Gazzetta Chimica Italiana, 51, 126-129. (General reference for the Passerini reaction)
- Figshare. (2020).
- Wikipedia. (n.d.). Gewald reaction. [Link]
- Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]
- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]
- Dömling, A. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13424-13446. [Link]
- El-Faham, A., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(52), 32951-32987. [Link]
- Fedoseev, S. V., et al. (2025). The Ugi reaction in the synthesis of pyrrolo[3,4-c]pyridine derivatives. Organic & Biomolecular Chemistry. [Link]
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Catalytic Pathways for the Functionalization of 5-Nitropicolinonitrile: A Guide for Synthetic Chemists
Introduction: The Synthetic Potential of 5-Nitropicolinonitrile
This compound is a versatile heterocyclic building block of significant interest to researchers in drug discovery and materials science. Its pyridine core, substituted with both an electron-withdrawing nitro group and a synthetically malleable nitrile functionality, presents a unique platform for the generation of diverse molecular architectures. The strategic and selective transformation of these functional groups through catalytic methods opens a gateway to a vast chemical space of novel compounds. This guide provides an in-depth exploration of key catalytic methodologies for the transformation of this compound, offering detailed protocols and insights into the underlying chemical principles. We will delve into the selective reduction of the nitro group, the controlled hydrolysis and hydration of the nitrile, and a multi-step strategy for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions.
Part 1: Selective Catalytic Reduction of the Nitro Group
The transformation of the 5-nitro group into an amino functionality is a pivotal step, unlocking a plethora of subsequent derivatization possibilities. The resulting 5-aminopicolinonitrile is a valuable intermediate for the synthesis of compounds with potential biological activities.[1] The primary challenge lies in achieving high selectivity for the nitro group reduction without affecting the nitrile moiety.
Catalytic Hydrogenation
Catalytic hydrogenation is a robust and widely employed method for the reduction of nitroarenes. The choice of catalyst and reaction conditions is critical to ensure chemoselectivity.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from established procedures for the selective reduction of aromatic nitro compounds.
-
Rationale: Palladium on carbon is a highly efficient catalyst for the reduction of nitro groups. The use of a hydrogen balloon at atmospheric pressure provides a safe and convenient source of hydrogen. The presence of an acidic medium, such as HCl, can protonate the newly formed amine, preventing potential side reactions like dimerization.[2]
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen (H₂) gas balloon
-
Celite®
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Add a catalytic amount of concentrated HCl.
-
Seal the flask with a septum and evacuate the air using a vacuum pump.
-
Introduce hydrogen gas via a balloon and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) to yield 5-aminopicolinonitrile.
-
Table 1: Comparison of Catalysts for Nitro Group Reduction
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Pd/C | H₂ (balloon or high pressure), various solvents | High activity, good selectivity | Can sometimes reduce other functional groups |
| Raney Nickel | H₂ (balloon or high pressure), alcohols | Cost-effective, effective for various reductions[3][4] | Can be pyrophoric, may require careful handling |
| SnCl₂·2H₂O | Ethanol, room temperature or gentle heating | High chemoselectivity for nitro groups[5][6][7] | Stoichiometric amounts of tin salts required, workup can be tedious |
Reduction using Stannous Chloride (SnCl₂)
For substrates sensitive to catalytic hydrogenation, reduction with stannous chloride offers a mild and highly selective alternative.
Protocol 2: Selective Reduction with Stannous Chloride
This protocol is based on the well-established method for the selective reduction of aromatic nitro compounds in the presence of other reducible groups.[5]
-
Rationale: Stannous chloride in a protic solvent like ethanol is a classic and effective reagent for the chemoselective reduction of nitroarenes to anilines, leaving functional groups such as nitriles, esters, and halogens intact.[1][5]
-
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and basify with a solution of sodium bicarbonate or sodium hydroxide to precipitate tin salts.
-
Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-aminopicolinonitrile.
-
Part 2: Catalytic Transformations of the Nitrile Group
The nitrile group of this compound is a versatile handle for the synthesis of amides and carboxylic acids, which are key functional groups in many biologically active molecules.
Catalytic Hydration to 5-Nitropicolinamide
The selective hydration of the nitrile to the corresponding primary amide can be achieved using both chemical and enzymatic catalysts.
Protocol 3: Enzymatic Hydration using Rhodococcus rhodochrous
This biocatalytic approach offers exceptional selectivity under mild conditions.
-
Rationale: The nitrile hydratase enzyme from microorganisms like Rhodococcus rhodochrous J1 has been shown to efficiently catalyze the hydration of cyanopyridines to their corresponding amides with high selectivity, avoiding the over-hydrolysis to the carboxylic acid.[8][9]
-
Materials:
-
This compound
-
Whole cells of Rhodococcus rhodochrous J1 (containing nitrile hydratase)
-
Phosphate buffer (pH 7.0)
-
-
Procedure:
-
Prepare a suspension of Rhodococcus rhodochrous J1 cells in a phosphate buffer.
-
Add this compound to the cell suspension.
-
Incubate the mixture with shaking at a controlled temperature (typically around 30°C).
-
Monitor the conversion of the nitrile to the amide by HPLC or LC-MS.
-
Once the reaction is complete, separate the cells by centrifugation.
-
Extract the supernatant with an appropriate organic solvent to isolate the 5-nitropicolinamide.
-
Catalytic Hydrolysis to 5-Nitropicolinic Acid
Complete hydrolysis of the nitrile to the carboxylic acid can also be achieved, often under more forcing conditions or with specific enzymes.
Protocol 4: Enzymatic Hydrolysis using Rhodococcus rhodochrous
-
Rationale: Certain strains of Rhodococcus rhodochrous J1 also possess nitrilase activity, which can directly hydrolyze the nitrile group to a carboxylic acid.[10][11] The reaction conditions can be optimized to favor the formation of the acid over the amide.
-
Materials:
-
This compound
-
Whole cells of Rhodococcus rhodochrous J1 (containing nitrilase)
-
Appropriate buffer system (pH may vary to optimize nitrilase activity)
-
-
Procedure:
-
Similar to the hydration protocol, prepare a suspension of the microbial cells in a suitable buffer.
-
Add this compound to the suspension.
-
Incubate the reaction mixture under optimized conditions of temperature and pH to favor nitrilase activity.
-
Monitor the formation of 5-nitropicolinic acid.
-
After completion, separate the cells and acidify the supernatant to precipitate the carboxylic acid product.
-
The product can then be collected by filtration or extracted with an organic solvent.
-
Part 3: C-C and C-N Bond Formation via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules. To apply these methods to this compound, a multi-step approach is typically required, involving the initial reduction of the nitro group followed by the introduction of a suitable leaving group for the coupling reaction.
Caption: Synthetic workflow for cross-coupling reactions.
Synthesis of 5-Halopicolinonitrile Intermediate
The first step in this sequence is the conversion of the amino group of 5-aminopicolinonitrile to a halide via the Sandmeyer reaction.
Protocol 5: Sandmeyer Reaction for the Synthesis of 5-Bromopicolinonitrile
This protocol is a classic method for the conversion of an aromatic amine to an aryl bromide.[2][12][13][14]
-
Rationale: The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary amine, which is then displaced by a halide using a copper(I) salt catalyst. This is a reliable method for introducing a halogen onto an aromatic ring.
-
Materials:
-
5-Aminopicolinonitrile
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr)
-
Copper(I) Bromide (CuBr)
-
-
Procedure:
-
Dissolve 5-aminopicolinonitrile in aqueous HBr at 0°C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0-5°C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash with water and brine, dry, and purify by chromatography to obtain 5-bromopicolinonitrile.
-
Palladium-Catalyzed Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[15][16]
Protocol 6: Suzuki Coupling of 5-Bromopicolinonitrile
This protocol is based on general procedures for the Suzuki coupling of halopyridines.
-
Rationale: Palladium catalysts, in the presence of a suitable phosphine ligand and a base, facilitate the cross-coupling of aryl halides with boronic acids or their esters. This reaction is highly tolerant of various functional groups.[17]
-
Materials:
-
5-Bromopicolinonitrile
-
Arylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
-
Procedure:
-
To a reaction vessel, add 5-bromopicolinonitrile (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
-
Caption: Simplified catalytic cycle for the Suzuki coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[18][19][20][21]
Protocol 7: Buchwald-Hartwig Amination of 5-Bromopicolinonitrile
This protocol is based on established methods for the amination of aryl halides.[22]
-
Rationale: This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, catalyzed by a palladium complex with a suitable phosphine ligand and a strong base.[18][19]
-
Materials:
-
5-Bromopicolinonitrile
-
Primary or Secondary Amine
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by the amine and then 5-bromopicolinonitrile.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C).
-
Monitor the reaction progress.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
-
Conclusion
The catalytic transformations of this compound presented in this guide highlight the synthetic utility of this versatile building block. By employing selective catalytic reduction, controlled nitrile hydrolysis, and a strategic multi-step approach to palladium-catalyzed cross-coupling, a diverse array of functionalized picolinonitrile derivatives can be accessed. These protocols, grounded in established chemical principles and adapted for the specific reactivity of this substrate, provide a solid foundation for researchers to explore new chemical entities for applications in medicinal chemistry and beyond.
References
- Mauger, J., Nagasawa, T., & Yamada, H. (1988). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(7), 1766-1769. [Link]
- Mauger, J., Nagasawa, T., & Yamada, H. (1988). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(7), 1766-1769. [Link]
- Mathew, C. D., Nagasawa, T., Kobayashi, M., & Yamada, H. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030-1032. [Link]
- Mathew, C. D., Nagasawa, T., Kobayashi, M., & Yamada, H. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030-1032. [Link]
- Nagasawa, T., Mathew, C. D., Mauger, J., & Yamada, H. (1988). Nitrile hydratase-catalyzed production of isonicotinamide, picolinamide and pyrazinamide from 4-cyanopyridine, 2-cyanopyridine and cyanopyrazine in Rhodococcus rhodochrous J1. Journal of Biotechnology, 8(2), 165-175. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Lonza. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3159. [Link]
- ResearchGate. (2014). How do you selectively reduce the nitro group?.
- Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1736-1743. [Link]
- Revere, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Lam, H. W., & Buchwald, S. L. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 4(4), 517-520. [Link]
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- van der Vlugt, J. I., et al. (2018). Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. Chemical Science, 9(3), 646-653. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Esteruelas, M. A., et al. (2021). Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism. Organometallics, 40(9), 1257-1266. [Link]
- Pu, X., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1215-1222. [Link]
- Thompson, L. A., et al. (2007).
- ResearchGate. (2025). Frontiers in catalytic nitrile hydration: Nitrile and cyanohydrin hydration catalyzed by homogeneous organometallic complexes.
- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
- ResearchGate. (n.d.). Biocatalytic hydrolysis of 3-cyanopyridine.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides. [Link]
- ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
- Wang, Y., et al. (2023). Enzymatic Hydrolysis-Assisted Separation and Purification of High F-Value Oligopeptides from Sea Cucumbers and Their Anti-Fatigue Mechanism. Foods, 12(15), 2869. [Link]
- Tokarev, A. V., et al. (2022). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. Toxins, 14(11), 772. [Link]
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Application Notes & Protocols: Functional Group Transformations of the Nitrile in 5-Nitropicolinonitrile
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Nitropicolinonitrile is a pivotal building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features a pyridine ring substituted with two potent electron-withdrawing groups: a nitrile at the 2-position and a nitro group at the 5-position. This electronic arrangement renders the nitrile carbon highly electrophilic, making it susceptible to a variety of value-adding functional group transformations. This guide provides an in-depth exploration of three primary classes of reactions involving the nitrile group of this compound: hydrolysis to amides and carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. Each section elucidates the underlying chemical principles, offers comparative data, and presents detailed, field-proven laboratory protocols.
Core Functional Group Transformations
The strategic positioning of the nitrile and nitro groups on the pyridine scaffold allows for a diverse range of chemical modifications. The primary transformations discussed herein convert the nitrile into functional groups with distinct chemical properties and applications, from hydrogen-bond-donating amides to bioisosteric tetrazoles.
Caption: Key transformations of the this compound nitrile group.
Hydrolysis: Accessing Amides and Carboxylic Acids
The conversion of nitriles to amides and subsequently to carboxylic acids is a fundamental transformation. The reaction proceeds via nucleophilic attack of water on the electrophilic nitrile carbon, a process that can be catalyzed by either acid or base.[1][2] For a substrate like this compound, the strong electron-withdrawing nature of the nitro group and the pyridine ring nitrogen facilitates this attack. Careful selection of reaction conditions is crucial to selectively isolate the intermediate amide, 5-nitropicolinamide, or drive the reaction to completion to form 5-nitropicolinic acid.[3]
Protocol 1.1: Selective Hydrolysis to 5-Nitropicolinamide
The selective conversion to the amide requires mild conditions that facilitate the initial hydration step without promoting the subsequent hydrolysis of the more stable amide intermediate. Metal-catalyzed methods often provide excellent selectivity under neutral or near-neutral pH.[4][5]
Experimental Protocol:
-
Setup: To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of sodium molybdate (Na₂MoO₄, 0.05 eq).[4]
-
Reaction: Add 30% hydrogen peroxide (3.0 eq) dropwise to the mixture at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is consumed. Nitriles with electron-withdrawing groups, such as this one, typically show high reactivity.[4]
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 5-nitropicolinamide can be purified by recrystallization or column chromatography.
Protocol 1.2: Complete Hydrolysis to 5-Nitropicolinic Acid
Forcing conditions, such as concentrated acid and heat, are employed to drive the hydrolysis past the amide stage to the final carboxylic acid product.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add this compound (1.0 eq) to a 6 M aqueous solution of sulfuric acid.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours.
-
Monitoring: The reaction can be monitored by TLC, observing the disappearance of the starting material and the intermediate amide.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 3-4, at which point the carboxylic acid product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-nitropicolinic acid.
Data Summary: Hydrolysis Conditions
| Target Product | Method | Key Reagents | Temperature | Typical Yield | Reference |
| 5-Nitropicolinamide | Catalytic Oxidation | Na₂MoO₄, H₂O₂ | Room Temp. | Moderate to High | [4] |
| 5-Nitropicolinic Acid | Acid Hydrolysis | H₂SO₄ (aq) | Reflux | High | [1][3] |
Reduction: Synthesis of (5-Nitropyridin-2-yl)methanamine
The reduction of the nitrile group provides a direct route to primary amines, which are invaluable intermediates in pharmaceutical synthesis. Catalytic hydrogenation is often the method of choice due to its high efficiency and atom economy.[6][7] A key challenge with this compound is achieving chemoselectivity, i.e., reducing the nitrile without affecting the nitro group or the pyridine ring. The choice of catalyst and reaction conditions is paramount to prevent over-reduction or undesired side reactions.[8]
Protocol 2.1: Chemoselective Catalytic Hydrogenation
Catalysts like palladium on carbon (Pd/C) or Raney Nickel are commonly used for nitrile reduction.[7] For substrates containing reducible groups like nitro functions, careful control of hydrogen pressure, temperature, and solvent can achieve the desired selectivity.
Caption: Experimental workflow for catalytic hydrogenation.
Experimental Protocol:
-
Setup: In a high-pressure autoclave, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF). Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 30-50 atm. Heat the mixture to 60-80 °C with vigorous stirring for 12-24 hours.[8]
-
Monitoring: Reaction progress can be monitored by taking aliquots (after depressurization) and analyzing via LC-MS.
-
Work-up: After cooling to room temperature, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The resulting (5-nitropyridin-2-yl)methanamine can be purified by column chromatography on silica gel.
[3+2] Cycloaddition: Formation of 5-(5-Nitropyridin-2-yl)-1H-tetrazole
In medicinal chemistry, the 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid functional group, often improving metabolic stability and pharmacokinetic properties.[9] The most direct synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[10][11] This reaction is typically catalyzed by a Lewis acid (e.g., zinc salts) or a Brønsted acid (e.g., ammonium chloride) to activate the nitrile for nucleophilic attack by the azide ion.[9][12]
Sources
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Application Notes and Protocols for the Synthesis of 5-Nitropicolinonitrile: A Guide to Protecting Group Strategies
Introduction: The Significance of 5-Nitropicolinonitrile and Its Synthetic Challenges
This compound is a valuable building block in medicinal chemistry and materials science, serving as a precursor for a variety of complex heterocyclic compounds.[1] The presence of both a nitro and a cyano group on the pyridine ring makes it a versatile intermediate for introducing further functionalities. However, the direct synthesis of this molecule is fraught with challenges, primarily due to the harsh conditions required for nitration and the potential for side reactions. The pyridine ring is inherently electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene.[2][3] Standard nitration conditions often require high temperatures and strongly acidic media, which can lead to low yields and the formation of undesired isomers.[4]
Furthermore, the presence of other functional groups on the pyridine ring can complicate the synthesis. For instance, a common synthetic route involves the nitration of a substituted picoline followed by conversion of the methyl group to a nitrile. Another viable pathway proceeds from 2-aminopyridine, which is nitrated and then converted to the nitrile via a Sandmeyer reaction.[5][6] In the latter case, the amino group, while directing the nitration to the desired 5-position, is itself susceptible to oxidation or reaction with the nitrating agent. This necessitates a carefully planned protecting group strategy to ensure a successful and high-yielding synthesis.[7]
This document provides a comprehensive guide to the synthesis of this compound, with a focus on the strategic use of protecting groups to overcome common synthetic hurdles. We will explore a robust synthetic pathway starting from 2-aminopyridine, detailing the rationale behind the choice of protecting group and providing step-by-step protocols for each stage of the synthesis.
Strategic Approach: A Four-Step Synthesis Employing an Acetyl Protecting Group
To circumvent the challenges associated with the direct nitration of 2-aminopyridine, we present a four-step synthetic strategy that incorporates the use of an acetyl protecting group for the amino functionality. The acetyl group is ideal for this purpose as it is easy to introduce, stable under nitration conditions, and can be readily removed under mild hydrolytic conditions.[7] This strategy ensures a clean and efficient synthesis of the key intermediate, 2-amino-5-nitropyridine, which is then converted to the final product.
The overall synthetic workflow is as follows:
Caption: Synthetic workflow for this compound.
Part 1: Protection of the Amino Group
Rationale for Protection
The amino group of 2-aminopyridine is a strong activating group, directing electrophilic substitution to the 3- and 5-positions. However, under the strongly acidic conditions of nitration, the amino group can be protonated, forming a deactivating pyridinium ion. Furthermore, the amino group itself can react with the nitrating agent, leading to undesired byproducts. By protecting the amino group as an acetamide, we can moderate its activating effect and prevent side reactions, thus ensuring a cleaner nitration at the desired 5-position.
Experimental Protocol: Synthesis of 2-Acetamidopyridine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Aminopyridine | 94.12 | 10.0 g | 0.106 |
| Acetic Anhydride | 102.09 | 12 mL | 0.127 |
| Water | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.106 mol) of 2-aminopyridine in 50 mL of water.
-
Slowly add 12 mL (0.127 mol) of acetic anhydride to the solution with vigorous stirring. The reaction is exothermic, and the product may begin to precipitate.
-
Heat the mixture to reflux for 30 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white crystalline product by vacuum filtration and wash it with cold water.
-
Neutralize the filtrate with saturated sodium bicarbonate solution before disposal.
-
Recrystallize the crude product from hot water to obtain pure 2-acetamidopyridine. Dry the product in a vacuum oven.
Expected Yield: 12-13 g (83-90%) of a white crystalline solid.
Part 2: Nitration of 2-Acetamidopyridine
Causality Behind Experimental Choices
The nitration of the protected aminopyridine is carried out using a mixture of concentrated sulfuric acid and nitric acid. Sulfuric acid serves as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature is kept low initially to control the exothermic reaction and prevent the formation of dinitrated byproducts.
Experimental Protocol: Synthesis of 2-Acetamido-5-nitropyridine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Acetamidopyridine | 136.15 | 10.0 g | 0.073 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 6 mL | - |
| Ice | - | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 30 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 10.0 g (0.073 mol) of 2-acetamidopyridine to the cold sulfuric acid in small portions, ensuring the temperature does not rise above 10 °C.
-
In the dropping funnel, prepare the nitrating mixture by carefully adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-acetamidopyridine over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure 2-acetamido-5-nitropyridine.
Expected Yield: 9-11 g (68-83%) of a pale yellow solid.
Part 3: Deprotection of the Amino Group
Rationale for Deprotection
The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amino group. This step is crucial for the subsequent Sandmeyer reaction. Dilute hydrochloric acid is sufficient to cleave the amide bond without affecting the nitro group or the pyridine ring.
Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Acetamido-5-nitropyridine | 181.15 | 10.0 g | 0.055 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 20 mL | - |
| Water | 18.02 | 40 mL | - |
| 10% Sodium Hydroxide Solution | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 10.0 g (0.055 mol) of 2-acetamido-5-nitropyridine in a mixture of 20 mL of concentrated hydrochloric acid and 40 mL of water.
-
Heat the mixture to reflux for 2 hours. The solid will gradually dissolve as the hydrolysis proceeds.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the solution with 10% sodium hydroxide solution until a yellow precipitate forms and the pH is approximately 7-8.
-
Collect the yellow precipitate by vacuum filtration and wash it with cold water.
-
Dry the product in a vacuum oven to yield 2-amino-5-nitropyridine.[8]
Expected Yield: 7.0-7.5 g (91-98%) of a yellow crystalline solid.
Part 4: Cyanation via the Sandmeyer Reaction
Mechanism and Rationale
The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of functional groups, including a cyano group.[5][6] The reaction proceeds via the formation of a diazonium salt, which is then treated with a copper(I) cyanide solution. The copper(I) salt acts as a catalyst in a radical-nucleophilic aromatic substitution mechanism.[6]
Caption: The two stages of the Sandmeyer reaction.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-5-nitropyridine | 139.11 | 7.0 g | 0.050 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 15 mL | - |
| Sodium Nitrite | 69.00 | 3.8 g | 0.055 |
| Copper(I) Cyanide | 89.56 | 5.4 g | 0.060 |
| Potassium Cyanide | 65.12 | 6.5 g | 0.100 |
| Water | 18.02 | As needed | - |
| Toluene | 92.14 | As needed | - |
Procedure:
Part A: Diazotization
-
In a 500 mL three-necked flask, dissolve 7.0 g (0.050 mol) of 2-amino-5-nitropyridine in 15 mL of concentrated sulfuric acid and 50 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 15 mL of water.
-
Slowly add the sodium nitrite solution to the cold pyridine solution, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Part B: Cyanation
-
In a 1 L beaker, prepare a solution of copper(I) cyanide by dissolving 5.4 g (0.060 mol) of CuCN and 6.5 g (0.100 mol) of KCN in 50 mL of water. Warm the solution gently if necessary to aid dissolution, then cool it to room temperature.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with toluene (3 x 50 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Expected Yield: 4.5-5.5 g (60-74%) of a solid product.
Conclusion
The synthesis of this compound can be efficiently achieved from 2-aminopyridine through a four-step sequence involving the use of an acetyl protecting group. This strategy effectively mitigates the challenges associated with the direct nitration of the starting material, leading to a cleaner reaction and higher overall yield. The protocols detailed in this guide are robust and scalable, providing researchers and drug development professionals with a reliable method for accessing this important synthetic intermediate. The principles of protecting group chemistry are fundamental to modern organic synthesis, enabling the construction of complex molecules with high precision and control.[9]
References
- Chan, J. C., et al. (2014). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 19(9), 13834-13849.
- Gevorgyan, V., et al. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society, 142(42), 18054-18060.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Wikipedia. (2023). Sandmeyer reaction.
- PrepChem. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine.
- Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Filo. (2025). Discuss the chemistry of pyridine under nitration.
- Zajac, M. A. (2008). An application of borane as a protecting group for pyridine. The Journal of Organic Chemistry, 73(17), 6899-6901.
- Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
- Zajac, M. A. (2008). An application of borane as a protecting group for pyridine. PubMed.
- Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?.
- Zajac, M. A. (2008). An Application of Borane As a Protecting Group for Pyridine. ACS Publications.
- Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions. ResearchGate.
- Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2815-2853.
- Zajac, M. A. (2008). An Application of Borane As a Protecting Group for Pyridine. ACS Figshare.
- Katritzky, A. R., et al. (2005).
- Galli, C., & Gentili, P. (2004). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (7), 1135-1140.
- Bode, J. W., & Ting, A. (2009). A Simple, Modular Synthesis of Substituted Pyridines.
- Brian, P. M., & Musau, P. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- Brettle, R., & Shibani, A. (1981). A novel protecting group methodology for syntheses using nitroxides.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Gul, H. I., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1), e21998.
- Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- Beaudry, C. M., & Trauner, D. (2004). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 6(16), 2741-2744.
- ResearchGate. (n.d.). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Houben-Weyl. (2003). 2.4 Photocleavable Protecting Groups. In Science of Synthesis (Vol. 9, pp. 223-247).
- Krupková, A., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2914-2926.
- ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications.
- Newhouse, T., et al. (2021). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. ChemRxiv.
- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
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Troubleshooting & Optimization
Troubleshooting low yield in 5-Nitropicolinonitrile synthesis
Welcome to the technical support center for the synthesis of 5-Nitropicolinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic procedures. We will move beyond simple procedural lists to explore the chemical reasoning behind common pitfalls and their solutions, ensuring a robust and reproducible synthesis.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the synthesis of this compound can typically be traced back to a few critical areas: the nitration of the pyridine ring, the introduction of the nitrile group, or the purification process. This section addresses specific problems you may be encountering.
Q1: My yield is consistently low when synthesizing this compound via cyanation of 2-chloro-5-nitropyridine. What are the likely causes and solutions?
This is a common and often frustrating issue. The reaction, a nucleophilic aromatic substitution (SNAr), is highly sensitive to reaction conditions. Low yields are typically due to incomplete conversion, side reactions, or product degradation.
Root Cause Analysis & Solutions:
-
Presence of Water (Hydrolysis): This is the most frequent culprit. Cyanide ions (CN⁻) are strong bases and can be hydrolyzed. More critically, any water present can hydrolyze the nitrile group in your product to the corresponding amide or carboxylic acid under the reaction conditions, especially if heating is involved.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents (e.g., dry DMF or DMSO). Dry your cyanide salt (e.g., NaCN or KCN) in a vacuum oven before use. The reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture contamination.
-
-
Suboptimal Reaction Temperature: The SNAr reaction requires sufficient energy to overcome the activation barrier, but excessive heat can lead to decomposition of the starting material or product, often resulting in complex, tar-like mixtures.
-
Solution: The optimal temperature is a delicate balance. Start with temperatures in the range of 80-120 °C and monitor the reaction progress closely using TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature by 10 °C. If byproduct formation increases, reduce the temperature.
-
-
Base-Induced Side Reactions: 2-chloro-5-nitropyridine can undergo ring-opening reactions in the presence of strong bases.[1] While cyanide is the nucleophile, its basicity can promote these unwanted pathways.
-
Solution: Consider using a less basic cyanide source or a catalyst that facilitates the reaction under milder conditions. Copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction is a classic choice. This method often allows for lower reaction temperatures and can improve yields by avoiding base-catalyzed degradation.
-
-
Inefficient Work-up and Purification: The product can be lost during extraction or degraded during purification. Nitroaromatic compounds can be sensitive to strongly acidic or basic conditions during workup.[2]
-
Solution: Quench the reaction by pouring it into ice-water. Extract the product with an appropriate organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove the bulk of the polar solvent (DMF/DMSO). When performing column chromatography, use a neutral silica gel to avoid potential degradation on the stationary phase.[2] Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane is often an effective final purification step.
-
Q2: I am attempting to synthesize the precursor 2-methyl-5-nitropyridine by nitrating 2-picoline (2-methylpyridine), but the yield is poor and I see multiple products. How can I improve this step?
Nitrating a pyridine ring is challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates it towards electrophilic aromatic substitution.[3] Success hinges on potent reagents and strict temperature control.
Root Cause Analysis & Solutions:
-
Insufficiently Potent Nitrating Agent: Standard nitric acid is often not strong enough to nitrate the deactivated pyridine ring efficiently.
-
Poor Temperature Control: Nitration reactions are highly exothermic.[5] Runaway reactions are a significant safety hazard and will invariably lead to a complex mixture of over-nitrated and decomposition products.
-
Solution: The addition of the picoline substrate to the mixed acid must be done slowly, dropwise, in an ice bath to maintain a low temperature (typically 0-10 °C).[4] After the addition is complete, the reaction may need to be gently warmed to proceed at a reasonable rate. Monitor the internal temperature carefully throughout the entire process. A common procedure involves raising the temperature to 55-65 °C and holding for several hours.[6]
-
-
Formation of Isomers: While the 5-position is electronically favored, some nitration at the 3-position can occur, leading to a mixture of 2-methyl-5-nitropyridine and 2-methyl-3-nitropyridine. This complicates purification and lowers the yield of the desired isomer.
-
Solution: Precise temperature control is key to maximizing the regioselectivity for the 5-nitro isomer. Adhering to established, literature-validated temperature profiles is critical.[6][7] Careful purification by fractional crystallization or column chromatography will be necessary to separate the isomers.
-
Experimental Workflow & Visualization
To aid in your troubleshooting process, the following decision tree outlines a logical workflow for diagnosing low-yield issues.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control for a successful synthesis?
A: Regardless of the route, the two most critical parameters are temperature control and moisture exclusion . Nitration is highly exothermic and requires careful temperature management to prevent side reactions and ensure safety.[5] Cyanation reactions are extremely sensitive to water, which can lead to hydrolysis of both the cyanide reagent and the nitrile product.
Q: What is the best method for purifying the final this compound product?
A: A two-stage approach is often best. First, perform a crude purification using flash column chromatography on silica gel to separate the product from baseline impurities and non-polar byproducts.[8] Use a solvent system like hexane/ethyl acetate. Following chromatography, recrystallization from a suitable solvent (e.g., ethanol) can be used to obtain a highly pure, crystalline product.
Q: Are there specific safety precautions for working with cyanide reagents?
A: Yes, absolutely. Working with cyanide salts (NaCN, KCN, CuCN) is extremely hazardous.[2]
-
Always work in a properly functioning chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile gloves.
-
NEVER allow cyanide salts to come into contact with acid. This will generate highly toxic hydrogen cyanide (HCN) gas, which can be fatal.[2]
-
Prepare a quenching solution for your reaction and any cyanide-contaminated glassware. A solution of sodium hypochlorite (bleach) and sodium hydroxide is effective for oxidizing cyanide to the much less toxic cyanate.
-
Ensure you are aware of your institution's emergency procedures for cyanide exposure and that a cyanide antidote kit is available.
Q: My 2-chloro-5-nitropyridine starting material is a pale yellow solid, but the reaction mixture turns very dark, almost black. Is this normal?
A: While some color change is expected, the formation of a very dark or black tar-like substance often indicates decomposition. This is typically caused by excessive heat or the presence of impurities that catalyze polymerization or degradation pathways. If this occurs, it is best to stop the reaction and re-evaluate your parameters, focusing on lowering the temperature and ensuring the purity of your starting materials and solvent.
References
- ResearchGate.Optimization of the INOC reaction conditions for 5a synthesis.
- ResearchGate.2-Chloro-5-nitropyridine.
- PrepChem.com.Synthesis of 2-chloro-5-nitropyridine.
- Google Patents.CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Google Patents.CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
- Google Patents.CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- ResearchGate.Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- PMC (PubMed Central).Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
- Google Patents.CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents.CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
- Master Organic Chemistry.Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Google Patents.CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- ResearchGate.Nitropyridines, Their Synthesis and Reactions.
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Identifying common side products in 5-Nitropicolinonitrile reactions
Welcome to the technical support center for 5-Nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Reactions with this compound are primarily centered around three reactive sites: the nitrile group, the nitro group, and the pyridine ring itself, which is activated for nucleophilic aromatic substitution (SNAr). Consequently, the most common side reactions are:
-
Hydrolysis of the nitrile group to form 5-nitropicolinamide or 5-nitropicolinic acid.
-
Reduction of the nitro group to yield 5-aminopicolinonitrile, especially when using reductive reagents or certain metals.
-
Formation of isomeric substitution products , which can arise if the starting material contains impurities from its own synthesis, such as 3-nitro isomers.[1]
Q2: My SNAr reaction on a related nitropyridine is sluggish. What factors influence the reactivity of the pyridine ring in this compound?
A2: The pyridine ring in this compound is electron-deficient, a characteristic enhanced by the strongly electron-withdrawing nitro group at the 5-position. This makes the ring susceptible to nucleophilic attack. The reactivity is generally highest at the positions ortho and para to the nitro group. In nitropyridines, this activation facilitates reactions like vicarious nucleophilic substitution (VNS), where a carbanion can displace a hydrogen atom.[2] If your reaction is sluggish, consider factors like the nucleophilicity of your reagent, solvent polarity, and the potential for steric hindrance.
Q3: I am seeing a byproduct with a mass corresponding to the addition of water. What is happening?
A3: You are likely observing hydrolysis of the nitrile functional group. Under either acidic or basic aqueous conditions, the nitrile can be converted first to the corresponding primary amide (5-nitropicolinamide) and then, with more forcing conditions (e.g., heat, strong acid/base), to the carboxylic acid (5-nitropicolinic acid).[3][4] It is a common side reaction if water is present in your reaction mixture, even in trace amounts.
Troubleshooting Common Side Products
This section provides a deeper dive into specific side products, their mechanisms of formation, and strategies for their mitigation.
Side Product 1: 5-Nitropicolinamide and 5-Nitropicolinic Acid (Nitrile Hydrolysis)
Issue: During a reaction, you observe the formation of byproducts with masses corresponding to the addition of one or two molecules of water to the starting material.
Causality & Mechanism: Nitrile hydrolysis is a classic organic transformation that can be catalyzed by both acid and base.[5] The presence of adventitious water in solvents or reagents, or the use of aqueous workup conditions, can lead to this side reaction.
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. A series of proton transfers leads to an amide intermediate, which can then be further hydrolyzed to the carboxylic acid.[6]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. This process can be stopped at the amide stage under mild conditions, but with excess base or heat, it will proceed to the carboxylate salt, which upon acidic workup yields the carboxylic acid.[3]
Mitigation Strategies:
-
Strict Anhydrous Conditions: Use freshly dried solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Control of pH: If your reaction conditions are not pH-sensitive, maintain a neutral pH to minimize both acid and base-catalyzed hydrolysis.
-
Temperature Control: For many nucleophilic substitution reactions, hydrolysis is slower at lower temperatures. Running your primary reaction at a reduced temperature may suppress the formation of these byproducts.
-
Careful Workup: When quenching the reaction or performing an extraction, use non-aqueous workups if possible, or minimize the contact time with aqueous acidic or basic layers.
Experimental Protocol: Monitoring and Minimizing Nitrile Hydrolysis
-
Setup: Assemble a flame-dried flask under a positive pressure of nitrogen.
-
Reagents: Use freshly distilled, anhydrous solvents. If using reagents like amines, ensure they are dry.
-
Reaction Monitoring: At each time point for your primary reaction analysis (e.g., by TLC or LC-MS), co-spot with authentic samples of 5-nitropicolinamide and 5-nitropicolinic acid if available, to track the potential formation of these impurities.
-
Workup: If an aqueous workup is unavoidable, perform it quickly at low temperatures (e.g., in an ice bath). Neutralize the solution promptly before extraction.
Side Product 2: 5-Aminopicolinonitrile (Nitro Group Reduction)
Issue: You observe the formation of a major byproduct with a mass corresponding to the loss of two oxygen atoms (or a mass change of -30 amu: -O2 + 2H).
Causality & Mechanism: The aromatic nitro group is susceptible to reduction to an amino group by a wide variety of reducing agents. This can be an intended transformation or an undesired side reaction. The reduction proceeds through nitroso and hydroxylamine intermediates.
Common Scenarios for Unintended Reduction:
-
Catalytic Hydrogenation: If you are performing a reaction that involves a transition metal catalyst (e.g., Pd, Pt, Ni) and a hydrogen source (e.g., H2 gas, transfer hydrogenation reagents like ammonium formate), the nitro group is highly likely to be reduced.[7]
-
Metals: The use of certain metals (e.g., Fe, Zn, Sn) in acidic media is a classic method for nitro group reduction and should be avoided if the nitro group is to be retained.
-
Certain Nucleophiles: Some nucleophiles, particularly those with reducing properties, can partially or fully reduce the nitro group.
Mitigation Strategies:
-
Choice of Reagents: Avoid common reducing agents if the nitro group is desired in the final product.
-
Screening Catalysts: If a metal catalyst is required for another transformation on the molecule, screen for catalysts that are less active towards nitro group reduction under your reaction conditions.
-
Protecting Groups: In complex syntheses, it may be necessary to protect the nitro group, though this is less common and adds steps to the synthesis. A more practical approach is to plan the synthetic route such that the nitro reduction is the desired final step.
Logical Flow of Potential Reactions
The following diagram illustrates the primary reaction pathways and the potential for side product formation from this compound.
Caption: Reaction pathways of this compound.
Side Product 3: Isomeric Byproducts
Issue: Your final product is difficult to purify, and spectroscopic data (e.g., 1H NMR) suggests the presence of a closely related isomer.
Causality & Mechanism: This issue often originates from the synthesis of the this compound precursor itself. For instance, a common route to nitropyridines is the nitration of an aminopyridine followed by further functional group manipulations. The nitration of 2-aminopyridine with mixed nitric and sulfuric acid can produce a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[1][8][9] If this isomeric mixture is carried through the synthesis to this compound, you will start your reaction with an isomeric impurity that will likely react in a similar manner to your desired starting material, leading to an isomeric product mixture that can be challenging to separate.
Mitigation Strategies:
-
Starting Material Purity Analysis: Before beginning your reaction, rigorously check the purity of your this compound by LC-MS, GC-MS, and 1H NMR. Pay close attention to minor peaks in the aromatic region of the NMR spectrum.
-
Purification of Starting Material: If isomeric impurities are detected, purify the this compound before use, for example, by column chromatography or recrystallization.
-
Chromatographic Separation of Products: If you have already generated an isomeric product mixture, careful optimization of your chromatographic separation method (e.g., choice of stationary and mobile phases) will be necessary.
Data Summary Table
The table below summarizes the common side products, their characteristics, and recommended analytical methods for detection.
| Side Product Name | Molecular Formula | Mass Change from Starting Material | Formation Conditions | Recommended Detection Method |
| 5-Nitropicolinamide | C₆H₅N₃O₃ | +18.01 | Presence of water (acidic or basic) | LC-MS, 1H NMR |
| 5-Nitropicolinic Acid | C₆H₄N₂O₄ | +36.00 | Harsher hydrolysis conditions | LC-MS, 1H NMR, IR (C=O stretch) |
| 5-Aminopicolinonitrile | C₆H₅N₃ | -30.00 | Presence of reducing agents | LC-MS, 1H NMR |
| Isomeric Byproducts | C₆H₃N₃O₂ | 0 | Impure starting material | High-resolution LC-MS, 1H NMR |
Workflow for Troubleshooting an Unexpected Byproduct
If an unknown side product appears, follow this logical workflow to identify and mitigate it.
Caption: Systematic workflow for troubleshooting side products.
By understanding the inherent reactivity of this compound and anticipating these common side reactions, you can design more robust experimental procedures, simplify purification, and improve overall yields.
References
- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PMC - NIH.
- Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (2005). Semantic Scholar.
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.). Google Patents.
- 5 Nitrile Hydrolysis Steps. (2025, April 18). Berkeley Learning Hub.
- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing.
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (n.d.).
- Preparation of amino nitriles. (n.d.). Google Patents.
- Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. (n.d.). ResearchGate.
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- Preparation method of 5-nitro-2-aminopyridine. (n.d.). Google Patents.
- hydrolysis of nitriles. (n.d.). Chemguide.
- Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020). Chemical Review and Letters.
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (2025, August 6). ResearchGate.
- Hydrolysis of Nitriles. (2021, April 5). YouTube.
- Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Acid Induced Hydrolysis of Nitriles. (n.d.). AK Lectures.
- Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024, April 7). YouTube.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI.
- 5-Chloro-2-nitropyridine Manufacturer & Supplier China. (n.d.). Pipzine Chemicals.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
- Coupler intermediates and their formation. (n.d.). Google Patents.
- Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). PMC - NIH.
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- 1. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
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- 3. organicchemistrytutor.com [organicchemistrytutor.com]
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- 9. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
How to minimize byproduct formation in 5-Nitropicolinonitrile synthesis
Welcome to the technical support center for the synthesis of 5-Nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your synthetic protocol. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the nucleophilic substitution of a halogen on the pyridine ring with a cyanide group. A prevalent and effective route involves the cyanation of 2-chloro-5-nitropyridine. While this reaction is generally robust, the formation of byproducts can complicate purification and reduce overall yield. This guide will address common challenges and provide solutions to help you achieve high purity and yield.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the cyanation of 2-chloro-5-nitropyridine.
Q1: My reaction is incomplete, and I observe a significant amount of unreacted 2-chloro-5-nitropyridine. What could be the cause?
A1: Incomplete conversion is a common issue that can often be traced back to several factors:
-
Insufficient Cyanide Source: Ensure you are using a sufficient molar excess of the cyanide salt (e.g., sodium cyanide or potassium cyanide). A 1.1 to 1.5 molar equivalent is typically recommended to drive the reaction to completion.
-
Low Reaction Temperature: The cyanation of halopyridines often requires elevated temperatures to proceed at a reasonable rate. If the reaction temperature is too low, the activation energy barrier for the nucleophilic aromatic substitution may not be overcome. Consider gradually increasing the reaction temperature, for example, from 80°C to 120°C, while monitoring the reaction progress by TLC or HPLC.
-
Poor Solubility: The inorganic cyanide salt and the organic substrate may not be sufficiently soluble in the reaction solvent. The use of a polar aprotic solvent such as DMSO or DMF is crucial for this reaction.[1] In some cases, the addition of a phase-transfer catalyst can facilitate the reaction between the two phases.
-
Deactivated Catalyst: If you are employing a catalyst, such as a palladium or nickel complex, ensure it has not been deactivated by impurities in the starting materials or solvent.
Q2: I'm observing a significant byproduct with a higher polarity than my product. What is it, and how can I prevent its formation?
A2: A polar byproduct is often the result of hydrolysis of the nitrile group to form 5-nitropicolinamide or, in more extreme cases, 5-nitropicolinic acid.
-
Cause: This is primarily caused by the presence of water in the reaction mixture, especially at elevated temperatures and in the presence of base (cyanide salts are basic).
-
Prevention:
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure your cyanide salt is dry. Storing reagents in a desiccator is good practice.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate hydrolysis. It is a matter of finding the optimal temperature that provides a good reaction rate without significant hydrolysis.
-
Work-up Procedure: Quench the reaction with cold water and extract the product promptly. Avoid prolonged exposure of the crude product to aqueous basic or acidic conditions during work-up.
-
Q3: My final product is contaminated with an isomer. How can I improve the regioselectivity of the reaction?
A3: The formation of isomers, such as 2-chloro-3-nitropyridine, is typically an issue related to the synthesis of the starting material, 2-chloro-5-nitropyridine, rather than the cyanation step itself.
-
Cause: During the nitration of 2-aminopyridine or 2-chloropyridine, a mixture of isomers can be formed.[2][3] For instance, the nitration of 2-aminopyridine can yield both 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[3]
-
Prevention:
-
High-Purity Starting Material: Start with highly pure 2-chloro-5-nitropyridine. If you are synthesizing this precursor in-house, ensure your purification methods (e.g., recrystallization or column chromatography) are effective at separating the isomers.
-
Optimized Nitration Conditions: When preparing the precursor, carefully control the nitration conditions (temperature, nitrating agent) to favor the formation of the desired 5-nitro isomer. Several patents describe optimized procedures for the synthesis of 2-chloro-5-nitropyridine with high regioselectivity.[2][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the cyanation of 2-chloro-5-nitropyridine?
A1: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the preferred solvents for this reaction.[1] They effectively dissolve both the organic substrate and the inorganic cyanide salt, facilitating the reaction.
Q2: Is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst, particularly at higher temperatures, the use of a catalyst can often improve the reaction rate and allow for milder reaction conditions. Phase-transfer catalysts like tetrabutylammonium bromide can be effective.[1] In some cases, metal catalysts such as copper or palladium complexes are used for the cyanation of aryl halides.[1]
Q3: What are the best practices for purifying the final product, this compound?
A3:
-
Work-up: After the reaction is complete, the mixture is typically cooled and poured into ice water to precipitate the crude product. The solid can then be collected by filtration.
-
Extraction: If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with water and brine to remove any residual solvent and inorganic salts.
-
Chromatography: Column chromatography on silica gel is an effective method for removing polar byproducts and unreacted starting material. A solvent system of ethyl acetate and hexanes is commonly used.
-
Recrystallization: For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield a highly pure product.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Cyanide Handling: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Quenching Cyanide: Never add acid to a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.
-
Reaction Monitoring: The reaction can be exothermic. Monitor the internal temperature, especially during scale-up.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for the cyanation of 2-chloro-5-nitropyridine.
Materials:
-
2-chloro-5-nitropyridine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 90-100°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMSO or DMF | Good solubility for reactants, polar aprotic nature favors SNAr.[1] |
| Cyanide Source | NaCN or KCN (1.1-1.5 eq) | Excess drives the reaction to completion. |
| Temperature | 90-120°C | Provides sufficient energy to overcome the activation barrier. |
| Atmosphere | Inert (N2 or Ar) | Minimizes moisture to prevent nitrile hydrolysis. |
| Work-up | Quench with cold water | Precipitates the product and stops the reaction. |
| Purification | Column Chromatography/Recrystallization | Removes byproducts and unreacted starting material. |
Visualizing the Reaction and Byproduct Formation
The following diagrams illustrate the synthetic pathway and potential side reactions.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Pathways for byproduct formation during synthesis.
References
- Preparation of Cyanopyridines by Direct Cyanation. (n.d.). Synthesis, 2003(12), 1829-1832.
- Optimization of the INOC reaction conditions for 5a synthesis. (n.d.).
- Exploring 5-Bromo-3-Nitropicolinonitrile: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (n.d.).
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.).
- CN111170933A - Preparation method of 2-chloro-5-nitropyridine. (n.d.).
- Process for the preparation of 2-cyanopyridine derivatives - Patent 1746089. (2007).
- How to Prepare 2-Chloro-5-nitropyridine? - FAQ. (n.d.). Guidechem.
- Synthesis and application of 2-Chloro-5-Nitropyridine. (n.d.). ChemicalBook.
- 2-chloro-5-nitropyridine synthesis. (n.d.). Sigma-Aldrich.
- Schedule Optimization for Chemical Library Synthesis. (2022). ChemRxiv.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
- 5-Chloro-3-nitropyridine-2-carbonitrile. (n.d.). PubChem.
- Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(13), 3623-3626.
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (n.d.).
- Minimizing side reactions during the synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile. (n.d.). Benchchem.
- Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. (2019). Bioorganic & Medicinal Chemistry Letters, 29(4), 546-550.
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.).
- Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCθ inhibitors. (2009).
Sources
- 1. Process for the preparation of 2-cyanopyridine derivatives - Patent 1746089 [data.epo.org]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Optimizing reaction temperature for 5-Nitropicolinonitrile nucleophilic substitution
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 5-nitropicolinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis. We will focus specifically on the critical parameter of reaction temperature, explaining not just the how but the why behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Critical Role of Temperature in SNAr Reactions
The nucleophilic aromatic substitution (SNAr) on this compound is a cornerstone reaction for synthesizing a wide array of functionalized pyridine derivatives used in pharmaceuticals and materials science. The reaction proceeds via the formation of a stabilized Meisenheimer intermediate, a step heavily influenced by the reaction conditions.[1][2][3] Among these conditions, temperature is arguably the most powerful yet delicate tool at a chemist's disposal.
Proper temperature control is the key to balancing reaction kinetics and thermodynamics. Insufficient thermal energy results in sluggish or incomplete reactions, while excessive heat can lead to a host of problems, including byproduct formation, decomposition of starting materials or products, and reduced selectivity. This guide provides a structured approach to systematically optimizing the reaction temperature for your specific nucleophile and system.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with this compound not proceeding at room temperature?
A1: The SNAr mechanism has a significant activation energy barrier that must be overcome for the reaction to proceed at an appreciable rate.[4] this compound is an "activated" substrate due to the strongly electron-withdrawing nitro group, which stabilizes the negative charge in the Meisenheimer intermediate. However, for many nucleophiles, especially neutral or weakly nucleophilic ones, room temperature does not provide sufficient kinetic energy to overcome this barrier. A gradual and controlled increase in temperature is often necessary to initiate the reaction.[4]
Q2: What is a good starting temperature for my optimization experiments?
A2: A prudent starting point is slightly above room temperature (e.g., 40-50 °C). This allows you to confirm if the reaction is viable while minimizing the immediate risk of decomposition. The optimal temperature is highly dependent on the nucleophilicity of your substituting agent and the solvent used. Highly reactive nucleophiles like thiolates may react at lower temperatures, while less reactive ones like secondary amines or certain alcohols will likely require more forcing conditions.[5][6]
Q3: How does the choice of solvent affect the optimal reaction temperature?
A3: The solvent plays a critical role. Polar aprotic solvents such as DMF, DMSO, THF, and acetonitrile are standard for SNAr reactions.[4][7] They are effective at solvating the counter-ion of the nucleophile (if it's a salt), thereby increasing its effective nucleophilicity and often allowing for lower reaction temperatures. In less polar solvents, higher temperatures may be required to achieve the same reaction rate.[8] Furthermore, the boiling point of the solvent will set the upper limit for the reaction temperature under atmospheric pressure. Using sealed vessels or microwave reactors can allow for superheating solvents to reach temperatures above their boiling points, often accelerating reactions dramatically.[7][8]
Q4: Can I use microwave heating to optimize the temperature?
A4: Absolutely. Microwave irradiation is an excellent technique for rapidly screening reaction temperatures and can dramatically reduce reaction times from hours to minutes.[7] The efficient and rapid heating allows for quick access to higher energy states. When translating a microwave-optimized condition to a conventional oil bath, be aware that the "temperature" measured in a microwave vial (often via an external IR sensor) may not be perfectly equivalent to the bulk temperature of a conventionally heated reaction. However, it provides an excellent starting point for conventional optimization.
Troubleshooting Guide: Common Temperature-Related Issues
| Issue | Potential Cause & Explanation | Recommended Action |
| Low or No Conversion | Insufficient Thermal Energy: The activation barrier for the rate-determining step (often the formation of the Meisenheimer complex) has not been overcome. | 1. Incrementally increase the reaction temperature by 10-20 °C. 2. Monitor reaction progress by TLC or LCMS at each new temperature. 3. Consider switching to a higher-boiling polar aprotic solvent (e.g., from THF to DMF or DMSO). |
| Formation of Multiple Byproducts | Thermal Decomposition: The starting material, desired product, or intermediate is not stable at the reaction temperature. The nitro group, in particular, can be susceptible to side reactions at high temperatures. | 1. Reduce the temperature immediately. 2. Attempt the reaction for a longer duration at a lower temperature. 3. If a high temperature is required for conversion, consider using a flow reactor to minimize the residence time at that temperature.[8] |
| Reaction Stalls After Initial Conversion | Product Inhibition or Reagent Degradation: The formed product might be interfering with the reaction, or the nucleophile/base may be degrading over time at the set temperature. | 1. Re-evaluate the stability of your nucleophile and base at the reaction temperature. 2. Consider adding the nucleophile or base portion-wise over the course of the reaction. 3. If possible, run the reaction at a lower temperature for a longer period. |
| Inconsistent Results (Batch-to-Batch) | Poor Temperature Control: Inconsistent heat transfer across the reaction vessel can lead to localized "hot spots" where byproducts form, or "cold spots" where the reaction is sluggish. | 1. Ensure vigorous and efficient stirring. 2. Use a high-quality oil bath or heating mantle with a reliable temperature controller and probe. 3. For larger scale reactions, consider a jacketed reactor for more uniform heating. |
Experimental Protocols & Methodologies
Protocol 1: Systematic Temperature Optimization for SNAr
This protocol outlines a general workflow for identifying the optimal reaction temperature for the substitution of a leaving group (e.g., chlorine at the 2-position) on this compound with a generic nucleophile (NuH).
1. Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound derivative (1.0 eq), the nucleophile (1.1–1.5 eq), and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).[4]
-
If the nucleophile requires deprotonation, add the appropriate base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5–2.0 eq).[4]
2. Initial Temperature Screening:
-
Begin stirring the reaction mixture at 40 °C.
-
After 1 hour, take an aliquot of the reaction mixture and analyze it by TLC or LCMS to assess the extent of conversion.
3. Incremental Temperature Increase:
-
If conversion is low (<10%), increase the temperature to 60 °C.
-
Continue monitoring the reaction every 1-2 hours.
-
If the reaction remains sluggish, continue to increase the temperature in 20 °C increments (e.g., 80 °C, 100 °C, 120 °C), monitoring at each stage.[4]
-
Crucially, at each new temperature, check for the appearance of new, unidentified spots on the TLC plate, which may indicate byproduct formation.
4. Identifying the "Sweet Spot":
-
The optimal temperature is the lowest temperature at which a clean, efficient conversion to the desired product is observed within a reasonable timeframe (e.g., 2-12 hours).
-
Once a promising temperature is identified, a follow-up experiment should be run at that constant temperature from the start to confirm the reaction profile and isolated yield.
5. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by pouring it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
Visualizations: Workflows and Concepts
Diagram 1: Temperature Optimization Workflow
This diagram illustrates the logical decision-making process described in the experimental protocol for finding the optimal reaction temperature.
Caption: Decision flowchart for systematic temperature optimization.
Diagram 2: Effect of Temperature on Reaction Rate
This conceptual diagram shows how increasing temperature helps overcome the activation energy (Ea) of the SNAr reaction, leading to a faster rate of product formation.
Caption: Temperature's role in overcoming the activation energy barrier.
References
- Optimization of the nucleophilic aromatic substitution reaction.
- Optimization of reaction temperature and time.
- Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (PMC). [Link]
- 7.10: Nucleophilic Substitution Reactions (Problems). Chemistry LibreTexts. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (PMC). [Link]
- Nucleophilic Substitution: Practice Problems. YouTube. [Link]
- SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]
- The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. [Link]
- Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
- 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
- Problems/Examples on Aliphatic Nucleophilic substitution reactions-Part 5. YouTube. [Link]
- Problems/Examples on Aliphatic Nucleophilic substitution reactions- Part 5 (Continued). YouTube. [Link]
- General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
Sources
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. researchgate.net [researchgate.net]
- 8. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
Effect of solvent choice on 5-Nitropicolinonitrile reaction outcomes
Welcome to the technical support guide for 5-nitropicolinonitrile. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we will dissect the critical, and often underestimated, role that solvent selection plays in determining the success of your synthetic routes. We will move beyond simple procedural lists to explore the mechanistic underpinnings of why a particular solvent can be the difference between a high-yielding, clean reaction and a complex, inseparable mixture.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges researchers encounter. Each issue is presented in a question-and-answer format, providing a diagnosis of the problem and a clear, actionable solution grounded in chemical principles.
Question 1: My nucleophilic aromatic substitution (SNAr) reaction is extremely slow or has stalled completely. I'm seeing mostly unreacted starting material. What's going wrong?
Answer: This is a classic symptom of improper solvent choice, specifically the use of a polar protic solvent (e.g., methanol, ethanol, water) when a polar aprotic solvent is required.
The Chemistry Behind the Problem: Nucleophilic aromatic substitution on an electron-deficient ring like this compound proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][2] The reaction's success hinges on two factors: the nucleophilicity of your attacking species and the stability of this intermediate.
-
Polar Protic Solvents (Inhibitory Effect): Solvents like alcohols or water have acidic protons (O-H or N-H bonds). They form a "solvation shell" or cage around the anion of your nucleophile via hydrogen bonding.[3][4] This energetically stabilizes the nucleophile, making it less reactive and less available to attack the electrophilic ring. This significantly increases the activation energy of the reaction, causing it to slow down or stall.
-
Polar Aprotic Solvents (Accelerating Effect): Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) possess strong dipoles that can dissolve ionic reagents, but they lack the acidic protons for hydrogen bonding.[5][6] They solvate the cation of your nucleophilic salt but leave the anion "naked" and highly reactive.[6] This dramatically accelerates the rate-determining step of nucleophilic attack.[4]
Solution: Switch to a high-purity, anhydrous grade of a polar aprotic solvent. DMF and DMSO are excellent choices for their high polarity and ability to dissolve a wide range of nucleophiles. Acetonitrile is another effective, albeit slightly less polar, option.
Question 2: My final product is clean, but the yield is low. Mass spectrometry analysis of the crude mixture reveals a significant byproduct with a mass increase of +17 amu (or +18 amu and loss of NH₃) from my desired product. What is this impurity?
Answer: You are almost certainly observing the hydrolysis of the nitrile (-C≡N) group to either a primary amide (-CONH₂) or a carboxylic acid (-COOH). This is a common side reaction when water is present in the reaction mixture, especially under basic or acidic conditions at elevated temperatures.[7][8]
The Chemistry Behind the Problem: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water.
-
Under Basic Conditions: A hydroxide ion (OH⁻) attacks the nitrile carbon.
-
Under Acidic Conditions: The nitrile nitrogen is protonated, making the carbon even more electrophilic for attack by a neutral water molecule.
The reaction typically proceeds first to an amide. Under harsh conditions (e.g., prolonged heating, strong acid/base), this amide can be further hydrolyzed to a carboxylic acid, releasing ammonia.[9]
Solutions:
-
Use Anhydrous Solvents: Ensure your reaction solvent is of the highest purity and is anhydrous. Purchase commercially available anhydrous solvents or dry them in-house using appropriate methods (e.g., molecular sieves).
-
Control Your Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the flask.
-
Moderate Temperature: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Base Selection: If using a base, consider that aqueous solutions of bases like NaOH or KOH are a direct source of water.[10] If possible, use a non-nucleophilic organic base or ensure the reaction is rigorously dry if an inorganic base is required.
Question 3: I am attempting a reaction with an alcohol-based nucleophile (e.g., sodium methoxide), but I am getting a mixture of my desired product and a byproduct where my reaction solvent (acetonitrile) appears to have reacted. Why is my solvent participating in the reaction?
Answer: This is a case of the solvent competing with your intended nucleophile. While acetonitrile is an excellent polar aprotic solvent for many SNAr reactions, strong bases like alkoxides can deprotonate it to form a nucleophilic anion.
The Chemistry Behind the Problem: The protons on the methyl group of acetonitrile are weakly acidic (pKa ≈ 25 in DMSO). A sufficiently strong base, such as sodium methoxide, can deprotonate acetonitrile to generate the cyanomethyl anion (⁻CH₂CN). This anion is a potent carbon-based nucleophile that can then compete with your methoxide to attack the this compound ring, leading to an undesired C-C bond formation.
Solutions:
-
Match Solvent to Nucleophile: When using an alkoxide nucleophile, the best solvent choice is often the corresponding alcohol (e.g., use methanol as the solvent for a sodium methoxide reaction). While this is a protic solvent, the "solvolysis" product is the desired product, eliminating the possibility of competing side reactions. This is an exception to the general rule of avoiding protic solvents in SNAr.
-
Use a Non-Protic, Less Acidic Solvent: If using the parent alcohol is not feasible, switch to a more robust polar aprotic solvent with a higher pKa, such as DMF or DMSO, which are less susceptible to deprotonation by common bases.
Frequently Asked Questions (FAQs)
Q: What are the key properties to consider when selecting a solvent for reactions with this compound? A: The three primary considerations are polarity, the ability to act as a hydrogen-bond donor (protic vs. aprotic), and the reaction type. For the most common SNAr reactions, a high dielectric constant (polarity) is beneficial for dissolving reactants, while an aprotic nature is crucial for maintaining nucleophile reactivity.
Q: Why is DMSO often considered a superior solvent for challenging SNAr reactions? A: DMSO has a very high dielectric constant (ε ≈ 47), making it an exceptional solvent for dissolving a wide range of polar organic molecules and inorganic salts.[11] Its aprotic nature ensures that nucleophiles remain highly reactive. Furthermore, its high boiling point (189 °C) allows for reactions to be conducted at elevated temperatures, which can be necessary for less reactive nucleophile-substrate combinations.
Q: Can I use THF as a solvent? A: Tetrahydrofuran (THF) is a polar aprotic solvent, but it is significantly less polar than DMF, DMSO, or acetonitrile. While it can be a suitable choice for some reactions, its lower polarity may result in poor solubility for more ionic nucleophiles and consequently slower reaction rates. It is often a good choice when a less polar environment is desired to control reactivity or selectivity.
Data & Protocols
Solvent Selection Guide for this compound Reactions
The following table provides a summary of common solvents and their applicability to SNAr reactions involving this compound.
| Solvent | Class | Dielectric Constant (ε) at 20°C | Suitability for SNAr | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Excellent | High boiling point, hygroscopic. Excellent for dissolving salts. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent | High boiling point, can decompose at high temps. A gold standard for SNAr. |
| Acetonitrile (MeCN) | Polar Aprotic | 36.6 | Good | Lower boiling point, easier to remove. Can be deprotonated by strong bases. |
| Acetone | Polar Aprotic | 20.7 | Moderate | Lower polarity and boiling point. Can undergo self-condensation with base. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Situational | Low polarity. Useful for less ionic reagents or when moderate reactivity is needed. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | 32.6 / 24.6 | Poor | Solvates and deactivates nucleophiles. Can act as a competing nucleophile. |
| Water (H₂O) | Polar Protic | 80.1 | Very Poor | Deactivates nucleophiles, promotes nitrile hydrolysis, poor solubility for organics. |
| Toluene / Hexane | Non-Polar | 2.4 / 1.9 | Unsuitable | Cannot dissolve polar or ionic reactants required for SNAr. |
Visual Workflow: Solvent Selection for SNAr Reactions
This decision tree illustrates a logical workflow for choosing the optimal solvent for a nucleophilic aromatic substitution reaction with this compound.
Caption: Decision workflow for optimal solvent selection in SNAr reactions.
References
- Study Prep. Why are polar aprotic solvents preferred for Sn2 reactions?. Pearson+.
- Reddit. (2015).
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
- KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
- BenchChem. Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
- BenchChem. Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine.
- Royal Society of Chemistry. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Organic Synthesis. Hydrolysis of Nitriles.
- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
- Royal Society of Chemistry. Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
- Wikipedia. Solvent effects.
- ResearchGate. (2022).
- Organic Chemistry Portal. Nitrile to Acid - Common Conditions.
- University of Calgary. Ch 8: Solvent Effects.
- Chemistry Steps.
- Chemguide. Hydrolysing Nitriles.
- Chemistry university. (2021). Hydrolysis of Nitriles. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Improving the Purity of Crude 5-Nitropicolinonitrile
Welcome to the Technical Support Center dedicated to the purification of 5-Nitropicolinonitrile (2-cyano-5-nitropyridine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, experience-based solutions to common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. Crude this compound, often a yellow to brownish solid, can be contaminated with various impurities arising from its synthesis, including positional isomers, unreacted starting materials, and byproducts. This guide provides a structured approach to identifying and resolving purity issues, enabling you to obtain high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common synthesis pathways involve the nitration of a 2-cyanopyridine precursor or the cyanation of a nitropyridine derivative.[1] Potential impurities include:
-
Positional Isomers: 3-Nitropicolinonitrile and 6-Nitropicolinonitrile can be formed as byproducts during the nitration step.[2]
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Hydrolysis Products: 5-Nitropicolinamide or 5-nitropicolinic acid can form if the nitrile group is hydrolyzed during workup or purification.
-
Over-nitrated or Under-nitrated Species: Depending on the reaction conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps.
Q2: My crude this compound is a dark, oily solid. What does this indicate?
A2: An oily or dark appearance often suggests the presence of significant impurities that depress the melting point of the compound. Highly colored impurities, possibly polymeric byproducts, can also contribute to the dark color. A melting point determination of the crude material can provide a good indication of the level of impurity. Pure this compound is expected to be a yellow crystalline solid.[3] A commercial supplier reports a melting point of 43 °C.[4]
Q3: What is a good starting point for assessing the purity of my crude sample?
A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is an excellent starting point.
-
TLC: Provides a quick, qualitative assessment of the number of components in your sample. A mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v) is a good starting point for developing a separation.
-
HPLC: Offers a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water, buffered with a small amount of formic acid, is a robust initial setup.[5]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing actionable solutions based on chemical principles.
Recrystallization Issues
Q4: I'm having trouble finding a suitable single solvent for recrystallization. What should I try?
A4: It is common for a single solvent not to meet the ideal criteria for recrystallization (high solubility when hot, low solubility when cold). A two-solvent system is often more effective. Based on the expected polarity of this compound, good solvent/anti-solvent pairs to investigate include:
-
Methanol/Water: Dissolve the crude product in a minimal amount of hot methanol, then slowly add water until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Ethyl Acetate/Hexanes: Dissolve the crude material in hot ethyl acetate and add hexanes as the anti-solvent.
-
Toluene/Hexanes: Toluene can be an effective solvent for aromatic compounds, with hexanes used to reduce the solubility upon cooling.
Q5: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities lowering the melting point. To resolve this:
-
Add more solvent: Reheat the mixture to dissolve the oil and add more of the primary solvent to decrease the saturation point.
-
Slow down the cooling: Insulate the flask to ensure a gradual temperature drop, which favors crystal lattice formation over oiling out.
-
Use a different solvent system: The chosen solvent may be too good, leading to a very high concentration at the saturation point.
Chromatographic Purification Issues
Q6: My compound streaks on the TLC plate. How can I improve the separation?
A6: Streaking on TLC can be caused by several factors:
-
Overloading: Apply a smaller spot of your sample to the TLC plate.
-
Inappropriate Solvent System: If the compound is highly polar, it may interact strongly with the silica gel. Adding a small amount of a polar modifier like methanol or a few drops of acetic acid to your eluent can improve the spot shape.
-
Sample Acidity/Basicity: The pyridine nitrogen in this compound is weakly basic. If your crude sample contains acidic impurities, it could lead to streaking. Adding a small amount of triethylamine to the mobile phase can sometimes mitigate this.
Q7: I'm performing column chromatography, but the separation of my target compound from a close-running impurity is poor. What are my options?
A7: For challenging separations, consider the following:
-
Optimize the Solvent System: Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture that maximizes the difference in retention factors (ΔRf) between your product and the impurity.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral) or a reversed-phase C18 silica gel.
-
Dry Column Vacuum Chromatography (DCVC): This technique can offer better resolution than traditional flash chromatography for difficult separations.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a starting point for developing an HPLC method for the analysis of this compound.
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and formic acid
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Prepare a stock solution of your crude this compound in acetonitrile at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system and acquire the chromatogram.
-
Data Interpretation: The purity of your sample can be estimated by the area percent of the main peak. The retention time of this compound will need to be confirmed with a purified standard.
Protocol 2: Recrystallization of Crude this compound
This protocol outlines a general procedure for recrystallization using a two-solvent system.
Materials:
-
Crude this compound
-
Methanol (solvent)
-
Deionized water (anti-solvent)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of methanol to the flask and heat the mixture to a gentle boil while stirring until all the solid dissolves.
-
Slowly add deionized water dropwise to the hot solution until a persistent cloudiness appears.
-
Add a few more drops of hot methanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 50:50 methanol/water.
-
Dry the purified crystals under vacuum.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process for troubleshooting common purification challenges.
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision logic for HPLC method development for this compound analysis.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-3-Nitropicolinonitrile: Properties and Applications.
- Pipzine Chemicals (n.d.). 2-Cyano-5-Nitropyridine Manufacturer & Supplier in China.
- Jackson, T. C., et al. (2005). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Organic Process Research & Development, 9(6), 733-737.
- Katritzky, A. R., et al. (2005).
- Chongqing Chemdad Co., Ltd (n.d.). 2-Cyano-5-nitropyridine.
- Google Patents (2001). Process for the preparation of 2-cyanopyridines.
- MDPI (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
- Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998.
- Google Patents (2015). Preparation method of 5-nitro-2-aminopyridine.
- Google Patents (2019). Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Google Patents (2011). Method for preparing 2-chloro-5-nitropyridine.
- PubChem (n.d.). 5-Chloro-3-nitropyridine-2-carbonitrile.
Sources
Overcoming challenges in the work-up of 5-Nitropicolinonitrile reactions
Welcome to the technical support center for 5-Nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the work-up and purification of reactions involving this versatile building block. My goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your own experiments.
This compound is a key intermediate in medicinal chemistry, prized for its electron-deficient pyridine ring which is highly activated towards nucleophilic aromatic substitution (SNAr).[1] The powerful electron-withdrawing effects of both the nitrile and nitro groups, combined with the ring nitrogen, make the C-X position (where X is a leaving group, typically a halogen) exceptionally reactive. However, these same functional groups introduce specific challenges once the reaction is complete. This guide provides direct answers to common problems, detailed protocols, and the expert insights needed to achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific, common problems in a direct question-and-answer format.
Problem Area: Low or No Product Recovery After Work-up
Question 1: I've completed my SNAr reaction and after an aqueous work-up, I can't find my product in the organic layer. Where did it go?
Answer: This is a classic issue stemming from the basicity of the pyridine nitrogen atom. Your product is likely in the aqueous layer.
-
Causality: The pyridine nitrogen (pKa of the conjugate acid is ~5.2) is basic enough to be protonated by any acidic medium. If your reaction was run under acidic conditions, or if you used an acidic wash (e.g., dilute HCl, NH4Cl) during the work-up, you have formed the pyridinium salt of your product. This salt is ionic and therefore highly soluble in water.[2]
-
Troubleshooting Steps:
-
Do Not Discard the Aqueous Layer: Preserve all aqueous layers until you have confirmed your product's location and final yield.
-
Check the Aqueous Layer: Take a small sample of the aqueous layer, basify it carefully with a suitable base (e.g., saturated NaHCO3 or dilute NaOH) to a pH of 8-9, and extract it with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM). Run a TLC or LC-MS on this new organic extract to see if your product is present.
-
Recovery Protocol: If the product is in the aqueous layer, carefully add a base to the entire solution until it is slightly basic. Be cautious, as a strong base can trigger other side reactions (see next section). Once basified, re-extract the aqueous layer multiple times with an organic solvent. Combine the organic layers, wash with brine, dry with a drying agent (e.g., Na2SO4 or MgSO4), and concentrate.
-
Problem Area: Product Decomposition & Unexpected By-products
Question 2: My post-work-up analysis (NMR/LC-MS) shows the presence of an amide or a carboxylic acid, but my starting material was a nitrile. What caused this?
Answer: You are observing the hydrolysis of the nitrile group. This is one of the most common pitfalls in the work-up of nitrile-containing compounds.
-
Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially when heated.[3][4] The reaction proceeds first to a primary amide and then, with more vigorous conditions, to a carboxylic acid.[5][6][7] Using strong acids or bases (e.g., HCl, NaOH) or prolonged heating during the work-up can easily cause this unwanted transformation.
-
Prevention & Solution:
-
Use Mild Conditions: Always perform your work-up at room temperature or below (e.g., in an ice bath).
-
Avoid Strong Acids/Bases: For quenching or washing, use milder reagents. Saturated sodium bicarbonate (NaHCO3) is an excellent choice for neutralizing acids, and brine (saturated NaCl) is effective for washing without extreme pH changes.
-
Minimize Contact Time: Do not let your reaction mixture sit for extended periods in acidic or basic aqueous solutions. Perform extractions swiftly.
-
If Hydrolysis Occurs: Unfortunately, this transformation is irreversible. The only solution is to re-run the reaction and employ a milder work-up protocol.
-
Section 2: FAQs - Best Practices for Work-up Design
Q: What is a reliable, general-purpose work-up procedure for an SNAr reaction using this compound?
A: A robust starting point is a neutral-to-mildly-basic quench and extraction. The goal is to avoid protonating the pyridine or hydrolyzing the nitrile.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature, and then preferably to 0 °C in an ice bath.
-
Quench: Slowly add the reaction mixture to a separatory funnel containing saturated aqueous NaHCO3 solution and a suitable extraction solvent (e.g., ethyl acetate). The bicarbonate solution will neutralize any acid catalysts or by-products without being harsh enough to cause significant hydrolysis.
-
Extract: Shake the funnel, venting frequently. Separate the layers. Re-extract the aqueous layer 2-3 times with fresh organic solvent.
-
Wash & Dry: Combine the organic layers and wash once with brine. The brine wash helps to remove residual water and break emulsions.[8] Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Q: How can I effectively monitor my reaction to ensure I don't work it up prematurely or too late?
A: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Setup: Co-spot your TLC plate with three lanes: the starting material, the reaction mixture, and a co-spot of both.
-
Interpretation: The reaction is complete when the starting material spot has been fully consumed. Developing a good TLC solvent system during reaction setup is critical for success. For these polar compounds, a mixture like 30-50% ethyl acetate in hexanes is a good starting point. Use a UV lamp to visualize the spots.
Section 3: Protocols & Methodologies
Protocol 1: Purification by Flash Column Chromatography
Nitroaromatic compounds can be challenging to purify via chromatography due to their polarity and potential for streaking on silica gel.
Methodology:
-
Adsorb Sample: After concentrating your crude product, dissolve it in a minimal amount of DCM or the column eluent. Add a small amount of silica gel (~2-3x the mass of your crude product) and concentrate this slurry to a dry, free-flowing powder. This "dry loading" technique prevents streaking and improves separation.
-
Prepare Column: Prepare a silica gel column in your chosen eluent. A good starting eluent is typically 20-40% ethyl acetate in hexanes.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the column. Begin elution, collecting fractions and monitoring by TLC.
-
Troubleshooting Streaking: If your product streaks, it may be due to the basicity of the pyridine nitrogen interacting too strongly with the acidic silica gel. To mitigate this, you can pre-treat your eluent by adding 0.5-1% triethylamine (NEt3). This base will neutralize the acidic sites on the silica, allowing your product to elute more cleanly.
| Parameter | Recommendation for this compound Derivatives | Rationale |
| Stationary Phase | Silica Gel (Standard Grade) | Most common, effective for moderately polar compounds. |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexanes Gradient | Good starting point for polarity range. |
| Eluent Modifier | 0.5-1% Triethylamine (if streaking) | Neutralizes acidic silica sites, improving peak shape for basic compounds. |
| Loading Method | Dry Loading | Prevents solvent effects and band broadening, leading to better separation. |
Table 1: Recommended parameters for flash column chromatography.
Section 4: Visual Guides & Workflows
Work-up Decision Tree
This diagram provides a logical pathway for selecting an appropriate work-up strategy based on the reaction conditions.
Caption: Decision tree for selecting a work-up strategy.
General Purification Workflow
This chart outlines the typical sequence of steps from crude product to final, pure compound.
Caption: General workflow for purification of this compound derivatives.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Hydroxylated Nitro-Polycyclic Aromatic Hydrocarbons.
- Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
- BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
- Chemistry university. (2021, April 5). Hydrolysis of Nitriles. YouTube.
- Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
- Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Organic Chemistry Tutor. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
Sources
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- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. How To Run A Reaction [chem.rochester.edu]
Managing exothermic reactions with 5-Nitropicolinonitrile
Technical Support Center: 5-Nitropicolinonitrile
A Guide to Managing Exothermic Reactions for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but energetically potent compound. As a substituted nitropyridine, this compound is a valuable building block in pharmaceutical and agrochemical synthesis.[1][2] However, the presence of the nitro (-NO₂) group and the nitrile (-CN) group imparts significant thermal hazards that must be understood and respected.[3][4]
This document moves beyond standard operating procedures to provide a deeper understanding of the "why" behind the protocols. Our goal is to empower you with the knowledge to not only follow procedures but to make informed, safety-critical decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Exothermic Hazard
This section addresses fundamental questions about the thermal risks associated with this compound.
Q1: What makes this compound potentially hazardous?
A1: The primary hazard stems from its classification as a nitroaromatic compound.[5] The C-NO₂ bond has a high bond-association energy, and its decomposition can release a massive amount of heat and gas.[3] This rapid energy release can lead to a dangerous, self-accelerating reaction known as a thermal runaway, potentially causing pressure buildup and explosion.[3][6] Pure organic nitro compounds typically have high decomposition temperatures (250-350 °C) and large decomposition exotherms (often >1050 kJ/kg), making them inherently energetic materials.[5][7]
Q2: What is a "runaway reaction" and how does it start?
A2: A runaway reaction is a positive feedback loop where an initial increase in temperature causes the reaction rate to increase, which in turn generates even more heat.[6] This begins when the rate of heat generation from the chemical reaction exceeds the rate of heat removal by the cooling system.[8] For nitroaromatic compounds, this can be triggered by:
-
High Temperatures: Exceeding the compound's decomposition onset temperature.
-
Contaminants: The presence of impurities such as strong acids (e.g., sulfuric acid), bases (e.g., NaOH), or even certain metal oxides can significantly lower the thermal stability and decomposition temperature.[3][5]
-
Accumulation of Unreacted Reagents: If a reagent is added too quickly without reacting, its concentration can build up. A small temperature increase can then initiate the reaction of this large accumulated mass, leading to a sudden and uncontrollable exotherm.
Q3: What reactions involving this compound are likely to be highly exothermic?
A3: Several common transformations involving the nitrile or nitro group can be highly exothermic:
-
Reduction of the Nitro Group: Hydrogenation of a nitro group to an amine is extremely exothermic (approx. 525 kJ/mol).[7] The use of catalysts like Raney Nickel or precious metals under hydrogen pressure requires careful thermal management.[5]
-
Reduction of the Nitrile Group: Reduction of a nitrile to a primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) is a vigorous and highly exothermic reaction that requires slow, controlled addition at low temperatures.[9][10]
-
Hydrolysis of the Nitrile Group: While often requiring heating with strong acid or base to proceed at a reasonable rate, the hydrolysis of nitriles to carboxylic acids can be exothermic, especially on a large scale.[11][12]
Q4: How can I quantitatively assess the thermal risk of my specific reaction?
A4: The gold standard for assessing thermal risk is Reaction Calorimetry .[13] Techniques like Heat Flow Calorimetry (HFC) or Power Compensation Calorimetry (PCC) allow you to measure the heat of reaction (enthalpy), the rate of heat release, and the heat capacity of your reaction mixture under real process conditions.[14][15] This data is crucial for safe scale-up, as it allows engineers to design cooling systems with sufficient capacity to handle the reaction exotherm.[16]
Section 2: Proactive Exotherm Management - Protocols & Best Practices
Controlling an exothermic reaction is about ensuring the rate of heat removal always exceeds the rate of heat generation. The following protocols are designed to achieve this.
Protocol 2.1: Essential Pre-Reaction Safety & Setup
-
Perform a Literature Review & Risk Assessment: Before any experiment, review safety data sheets (SDS) for all reagents.[17][18][19] Understand the thermal properties of this compound and be aware that contaminants can lower its stability.[4][5]
-
Select Appropriate Glassware: Use a round-bottom flask that is no more than 50-60% full to ensure adequate headspace and efficient stirring. For reactions at risk of runaway, a heavier-walled flask may be considered.
-
Ensure Efficient Stirring: Use an overhead mechanical stirrer for viscous reactions or larger volumes to prevent the formation of local hot spots. A magnetic stir bar may be insufficient for efficient heat distribution.
-
Set Up an Adequate Cooling Bath: The cooling bath (e.g., ice-water, ice-salt) must have sufficient volume and surface area contact with the flask to act as an effective heat sink.[20] Ensure the bath is filled and at the target temperature before starting the reaction.
-
Monitor Internal Temperature: Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture. The temperature of the external bath is not a reliable indicator of the internal reaction temperature during an exotherm.
-
Controlled Reagent Addition: Use a syringe pump or an addition funnel for the slow, dropwise addition of the limiting reagent.[8][20] This is the primary method for controlling the rate of heat generation.
Workflow for Safe Reaction Execution
The following diagram outlines the critical steps and decision points for safely managing a potentially exothermic reaction involving this compound.
Caption: Workflow for managing exothermic reactions.
Section 3: Troubleshooting Guide - Responding to Thermal Events
This section provides clear, actionable steps for common problems encountered during exothermic reactions.
Q5: The internal temperature is rising rapidly and is not responding to the cooling bath. What should I do?
A5: This is a critical situation that may be the start of a thermal runaway. Act immediately.[20]
-
STOP REAGENT ADDITION: Immediately cease adding any more reagents. This is the most critical first step to stop feeding the reaction.[20]
-
ENHANCE COOLING: If possible, add more ice, dry ice, or a colder solvent to your external cooling bath to increase its capacity.
-
ADD COLD SOLVENT: If compatible with your reaction chemistry, add a pre-chilled, inert solvent to the reaction flask. This will dilute the reactants and absorb heat.
-
PREPARE TO QUENCH: If the temperature continues to rise uncontrollably, execute a pre-planned quenching procedure. This typically involves adding a reagent that will safely and quickly neutralize the reactive species. The choice of quench depends on the reaction (e.g., for a LiAlH₄ reduction, a slow addition of ethyl acetate followed by water is common).[21]
Q6: My reaction is not starting, even after adding some of the reagent. Is it safe to apply heat?
A6: This is a potentially very dangerous situation known as "reagent accumulation." Applying heat could initiate the reaction of all the accumulated reagent at once, causing a violent exotherm.
-
DO NOT APPLY HEAT.
-
Troubleshoot the Cause: The lack of initiation could be due to impure reagents, an inactive catalyst, or insufficient activation energy.[20]
-
Cautious Initiation: In some cases, gentle warming of a very small spot on the flask with a heat gun can initiate the reaction locally. This must be done with extreme caution while monitoring the internal thermometer.[20] If the reaction starts, the exotherm should be sufficient to sustain it.
-
Consider an Initiator: For certain reactions, adding a small crystal of iodine or a few drops of an initiator (e.g., 1,2-dibromoethane for Grignard reactions) can help start the reaction.[20]
Q7: I'm scaling up my reaction from 1 gram to 100 grams. Can I just multiply all the parameters by 100?
A7: Absolutely not. The ability to remove heat does not scale linearly with reaction volume. As you increase the volume of a spherical reactor, the heat-generating volume increases by the cube of the radius (V ∝ r³), while the heat-dissipating surface area only increases by the square of the radius (A ∝ r²). This means large-scale reactions are much more difficult to cool and are significantly more prone to thermal runaway. Any scale-up must be preceded by a thorough safety analysis, preferably including reaction calorimetry, to ensure the new cooling capacity is sufficient.
Troubleshooting Decision Tree
This diagram provides a logical path for responding to an unexpected temperature increase.
Caption: Decision tree for thermal event response.
Section 4: Quantitative Hazard Data
While specific reaction calorimetry data for this compound is not widely published, the table below provides data for structurally related nitroaromatic compounds to illustrate the potential energy release. This data should be used as a guide to underscore the need for caution.
| Compound | Decomposition Onset (°C) | Heat of Decomposition (kJ/kg) | Comments | Source |
| Mononitrotoluenes (MNT) | ~170-200 | High | Can be autocatalytic; stability lowered by contaminants. | [3] |
| 2-Nitrobenzaldehyde | ~132 | High | Known to exhibit autocatalytic decomposition. | [5] |
| Generic Aromatic Nitro Compounds | 250 - 350 | > 1050 | Pure compounds are often explosive upon decomposition. | [7] |
References
- Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33. [Link]
- Gustin, J. L. Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Kappe, C. O., et al. (2010). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. Organic Process Research & Development, 14(4), 831-838. [Link]
- Tsang, W. (1986).
- Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Vdocuments. [Link]
- ResearchGate. (2023). Managing Excessive Heat in Exothermic Chemical Reactions.
- Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- ResearchGate. (2025). Planning protection measures against runaway reactions using criticality classes.
- Fisher Scientific. (2021). SAFETY DATA SHEET: 5-Nitropyridin-2-ol. Fisher Scientific. [Link]
- MDPI. (2022).
- Wikipedia. (n.d.). Nitroglycerin. Wikipedia. [Link]
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
- Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. [Link]
- Hiebert, S. M., & Schare, D. C. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 59(19), 8712–8744. [Link]
- H.E.L Group. (2024). Comparison of different calorimetry methodologies using Simular reaction calorimeter. H.E.L Group. [Link]
- PubChem. (n.d.). 5-Chloro-3-nitropyridine-2-carbonitrile.
- Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464. [Link]
- Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
- Wikipedia. (n.d.). Exothermic reaction. Wikipedia. [Link]
- Syrris. (n.d.).
- Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. [Link]
- Thiessen, J., et al. (2004). REACTION CALORIMETRY IN MICROREACTORS: FAST REACTION SCREENING AND PROCESS DESIGN. 11th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]
- Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. [Link]
- YouTube. (2018). demonstration of exothermic and endothermic reactions. [Link]
- Frede, T. A., & vom Hofe, N. (2023). Design and characterization of a flow reaction calorimeter based on FlowPlate® Lab and Peltier elements. Reaction Chemistry & Engineering, 8(5), 1145-1157. [Link]
- MDPI. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 25(11), 2538. [Link]
- Wikipedia. (n.d.). Reaction calorimeter. Wikipedia. [Link]
- YouTube. (2017). Exothermic Reactions Explained. [Link]
- Medicine LibreTexts. (2025). 5: Drug Development for Traditional Drugs and Biologics. Medicine LibreTexts. [Link]
Sources
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- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. pubs.acs.org [pubs.acs.org]
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- 21. sarponggroup.com [sarponggroup.com]
Technical Support Center: Navigating Regioselectivity in Reactions with 5-Nitropicolinonitrile
Welcome to the technical support center for 5-Nitropicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the regioselectivity of reactions involving this compound, providing in-depth explanations and actionable troubleshooting strategies to ensure the success of your experiments.
Understanding the Reactivity Landscape of this compound
This compound is a highly activated pyridine derivative, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing properties of both the nitrile group at the C2 position and the nitro group at the C5 position create a highly electron-deficient aromatic ring. This electronic landscape is the primary determinant of the regioselectivity observed in its reactions.
The key to controlling the outcome of reactions with this compound lies in understanding the interplay of electronic and steric factors that govern the stability of the Meisenheimer intermediate, the key intermediate in SNAr reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: I am performing a nucleophilic aromatic substitution on a this compound derivative with a leaving group at the C4 or C6 position. Which position is more likely to react, and why?
Answer:
In a typical SNAr reaction on a pyridine ring, nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
In the case of this compound, both the nitrile group at C2 and the nitro group at C5 are strong electron-withdrawing groups that further activate the ring for nucleophilic attack. Let's consider a hypothetical substrate, 4-chloro-5-nitropicolinonitrile.
-
Attack at C4: A nucleophilic attack at the C4 position allows the negative charge in the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the para-nitro group. This provides significant resonance stabilization, making the intermediate more stable and lowering the activation energy for its formation.
-
Attack at C6: While the C6 position is ortho to the ring nitrogen, the delocalization of the negative charge from an attack at this position does not directly involve the powerful nitro group at C5 in the same way.
Therefore, for a substrate with leaving groups at both C4 and C6, substitution is highly likely to be favored at the C4 position . This is a common feature in similar systems like 2,4-dichloro-5-nitropyridine, where a strong preference for C4 substitution is observed.[1]
Troubleshooting Undesired C6 Substitution:
If you are observing significant amounts of the C6-substituted product, consider the following:
-
Steric Hindrance: If your nucleophile is exceptionally bulky, it may favor the less sterically hindered C6 position. Consider using a less bulky nucleophile if your synthetic route allows.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the relative stability of the transition states leading to the different isomers. Experiment with a range of aprotic polar solvents such as DMF, DMSO, or NMP, as well as less polar solvents like THF or dioxane.
-
Temperature Control: Reactions under kinetic control (lower temperatures) may favor one isomer, while thermodynamic control (higher temperatures) could favor another. Running the reaction at a lower temperature might enhance the selectivity for the electronically favored C4 product.
Q2: My nucleophile is an amine, and I am seeing a mixture of products. How can I improve the regioselectivity for amination?
Answer:
Amines are common nucleophiles in SNAr reactions. The regioselectivity of amination on a substituted this compound scaffold will still predominantly favor the most electronically activated and sterically accessible position. However, the nature of the amine itself can play a role.
Key Considerations for Amination Reactions:
| Factor | Influence on Regioselectivity | Recommendations |
| Amine Basicity | More basic amines are generally more reactive, which can sometimes lead to lower selectivity. | Use of a non-nucleophilic base (e.g., DIPEA, DBU) can help to deprotonate the amine without competing in the substitution reaction. |
| Steric Bulk | As mentioned, bulky secondary or tertiary amines may favor less hindered positions. | For substitution at a more hindered site, consider using a smaller primary amine. |
| Reaction Conditions | Temperature and solvent can significantly impact the outcome. | Start with a polar aprotic solvent like DMF or DMSO at room temperature and monitor the reaction closely by TLC or LC-MS. |
An interesting phenomenon has been observed in the related 2,4-dichloro-5-nitropyrimidine system, where tertiary amines can lead to selective C2 substitution through an in-situ N-dealkylation mechanism.[1][2] While this is on a different heterocyclic core, it highlights that unexpected reactivity can sometimes be exploited to achieve desired regioselectivity.
Experimental Protocol for Selective Amination at C4 (Hypothetical Substrate: 4-Chloro-5-nitropicolinonitrile):
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-chloro-5-nitropicolinonitrile (1.0 equiv) in anhydrous DMF.
-
Addition of Amine and Base: Add the desired primary or secondary amine (1.1 equiv) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction should be complete within a few hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Q3: Can I achieve substitution at the C6 position selectively?
Answer:
Achieving selective substitution at the C6 position in the presence of a more activated C4 position is challenging due to the electronic factors discussed in Q1. However, it may be possible through strategic manipulation of the reaction conditions or the substrate itself.
Strategies to Favor C6 Substitution:
-
Blocking Groups: If your synthetic route allows, you could introduce a bulky, temporary blocking group at the C4 position. After performing the substitution at C6, the blocking group can be removed.
-
Sterically Demanding Nucleophiles: Employing a very bulky nucleophile might disfavor attack at a more sterically hindered C4 position (if substituents are present at C3 or C5 that create a more crowded environment around C4).
-
Directed Ortho Metalation (DoM): While not a direct SNAr approach, if the C6 position has a proton, it might be possible to deprotonate this position using a strong base (like LDA) directed by a coordinating group on the pyridine ring. The resulting anion could then be trapped with an electrophile.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic concepts and decision-making workflows discussed.
Caption: Competing SNAr pathways on a 4-substituted-5-nitropicolinonitrile.
Caption: A decision-making workflow for optimizing regioselectivity.
References
- ResearchGate. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
Sources
Column chromatography purification of 5-Nitropicolinonitrile derivatives
Welcome to the technical support center for the column chromatography purification of 5-nitropicolinonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this class of compounds. My goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively. The inherent characteristics of this compound derivatives—namely the strongly electron-withdrawing nitro group and the polar nitrile functionality—present a unique set of purification challenges that we will address systematically.[1][2][3][4]
I. Understanding the Molecule: Key Challenges
The purification of this compound and its derivatives by silica gel column chromatography is often complicated by several factors stemming from the molecule's structure:
-
High Polarity: The presence of both a nitro (-NO₂) and a nitrile (-CN) group imparts significant polarity to the molecule. This can lead to strong interactions with the polar silica stationary phase, resulting in poor elution, significant peak tailing, and the need for highly polar solvent systems.[5][6]
-
Poor Solubility: These derivatives can exhibit poor solubility in the nonpolar solvents typically used as the initial mobile phase in normal-phase chromatography (e.g., hexane, petroleum ether). This makes sample loading a critical and often difficult step.[7][8]
-
Potential for On-Column Degradation: The electron-withdrawing nature of the nitro group can increase the acidity of protons on the pyridine ring or adjacent alkyl groups.[1] The slightly acidic nature of standard silica gel can potentially catalyze degradation, hydrolysis of the nitrile, or other unwanted side reactions.[9][10][11]
This guide provides a structured approach to overcoming these challenges through a troubleshooting Q&A and a set of frequently asked questions.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification process.
Problem 1: My compound is not eluting from the column, even with a high percentage of polar solvent (e.g., >50% Ethyl Acetate in Hexane).
Answer:
This is a classic sign of very strong interaction between your highly polar this compound derivative and the silica gel. The combined polarity of the nitro and nitrile groups creates a high affinity for the acidic silanol groups on the stationary phase.
-
Immediate Action: Switch to a stronger, more polar mobile phase. A common and effective system for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[12] Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase the concentration.
-
Long-Term Strategy & Precaution:
-
Check for Degradation: Before scaling up, it's crucial to determine if your compound is stable on silica. A 2D TLC is an excellent diagnostic tool for this.[7][9] Spot your compound in one corner, run the TLC, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears or the original spot streaks diagonally, it indicates degradation on the silica surface.[9][14]
-
Consider Deactivating the Silica: If degradation is suspected, you can neutralize the acidic sites on the silica gel. This is achieved by preparing your slurry and eluent with a small amount of a basic modifier, typically ~1% triethylamine (NEt₃).[15][16][17] This will cap the acidic silanol groups, reducing irreversible adsorption and degradation.
-
Problem 2: My compound has very poor solubility in my chosen eluent system, making it difficult to load onto the column.
Answer:
This is a very common issue, especially when using standard nonpolar solvent systems like ethyl acetate/hexane for loading.[9] Attempting to dissolve the sample in a large volume of the mobile phase or a much stronger solvent (like pure DCM or acetone) for loading will lead to poor separation and broad bands.[7][9]
-
The Recommended Solution: Dry Loading (Solid Load). This technique is the gold standard for poorly soluble compounds as it ensures the sample is introduced to the column in a concentrated band, leading to optimal separation.[7][8][15][18]
Step-by-Step Dry Loading Protocol:
-
Dissolve your crude sample in a minimal amount of a suitable solvent in which it is soluble (e.g., acetone, DCM, or ethyl acetate).
-
In a round-bottom flask, add a small amount of silica gel (typically 2-5 times the mass of your crude sample).[7]
-
Transfer your dissolved sample solution to the flask with the silica.
-
Gently swirl the flask to ensure the entire silica mass is wetted by the solution.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder. If an oil forms, add more silica and repeat the evaporation.[7][19]
-
Carefully layer this silica-adsorbed sample onto the top of your pre-packed column.
-
Gently add a protective layer of sand on top before slowly adding your eluent.[7][20]
Caption: Workflow for the dry loading technique.
-
Problem 3: I'm seeing significant peak tailing, and my fractions are not pure.
Answer:
Peak tailing occurs when a portion of your compound elutes much slower than the main band, often due to a combination of factors. For polar compounds like this compound derivatives, this is often caused by strong, non-ideal interactions with the stationary phase.[18]
-
Possible Causes & Solutions:
-
Inappropriate Flow Rate: If the flow rate is too fast, the analyte does not have sufficient time to equilibrate between the stationary and mobile phases, leading to tailing.[7] Conversely, a flow rate that is too slow can lead to band broadening due to diffusion. An optimal flow rate for flash chromatography is typically around 2 inches (5 cm) of solvent descent per minute.[20][21]
-
Overloading the Column: Loading too much sample for the amount of silica used will saturate the stationary phase, leading to poor separation and tailing. A general rule of thumb is a silica-to-sample mass ratio of at least 30:1 for good separation, and potentially higher for difficult separations.[19]
-
Acid-Base Interactions: As mentioned, the acidic nature of silica can strongly and sometimes irreversibly bind basic sites on your molecule. While this compound itself is not strongly basic, derivatives might contain amine functionalities. Adding a small amount of triethylamine or ammonia to the eluent can mitigate these interactions.[12][15][16]
-
Mobile Phase Polarity: If the eluent is not strong enough, the compound will "stick" and "smear" down the column. A gradual increase in polarity (gradient elution) is often more effective than isocratic (constant solvent mixture) elution for difficult separations.[9][15] Start with a less polar mixture and slowly increase the percentage of the more polar solvent (e.g., increase methanol content in DCM).
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, if you confirm that your compound is degrading on silica (via 2D TLC), you have a few options:
-
Neutral Alumina: Alumina is a good alternative for compounds sensitive to acidic conditions.[9] It has different selectivity compared to silica, so you will need to re-optimize your solvent system using TLC with alumina plates.
-
Reversed-Phase Silica (C18): For very polar compounds, reversed-phase chromatography can be an excellent option.[5][6] Here, the stationary phase is nonpolar (C18), and a polar mobile phase (like water/acetonitrile or water/methanol) is used. The most polar compounds will elute first.[6] This is often used in preparative HPLC systems.[22]
Q2: What is a good starting solvent system for TLC analysis?
A2: A good starting point for developing your solvent system is a mixture of a nonpolar and a moderately polar solvent.
-
Standard Systems: Begin with varying ratios of Ethyl Acetate/Hexane.[12] This is a workhorse system for many organic compounds.
-
For More Polar Compounds: If the compound does not move from the baseline in Ethyl Acetate/Hexane, switch to Dichloromethane/Methanol.[12]
-
Target Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value of approximately 0.2-0.35 on the TLC plate.[15][21][23] This Rf range typically provides the best separation on a column.
| Solvent System (Nonpolar:Polar) | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low to Medium | Standard for moderately polar compounds.[12] |
| Dichloromethane / Methanol | Medium to High | Excellent for highly polar compounds.[12] |
| Hexane / Diethyl Ether | Low to Medium | Alternative to Hexane/EtOAc; similar polarity.[12] |
| Dichloromethane / Acetone | Medium | Useful alternative if solubility is an issue.[9] |
Q3: How do I properly pack a flash chromatography column to avoid cracks and channels?
A3: A well-packed column is essential for good separation.[18][24] The "slurry packing" method is generally preferred.
-
Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.[20]
-
In a separate beaker, mix your required amount of silica gel with your initial, least polar eluent to form a free-flowing slurry.[19]
-
Pour the slurry into the column in one continuous motion, if possible.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica settle uniformly.
-
Open the stopcock and use air pressure to push the excess solvent through the column until the solvent level is just at the top of the silica bed. Never let the silica run dry.[7][20]
-
Add a final protective layer of sand on top of the silica bed.[20]
Caption: Key stages of the slurry packing method.
Q4: Can I reuse my chromatography column?
A4: It is generally not recommended for high-purity applications in research and drug development. It is very difficult to remove all traces of a previous sample, especially strongly adsorbed polar compounds. Any residue will contaminate your next purification. For routine, less sensitive purifications, a column can sometimes be flushed with a very strong solvent system (like 100% methanol) and reused, but this is not best practice when purity is critical.
IV. References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
ResearchGate. (2015). How can I do column chromatography if the product has poor solubility in solvent?. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
Hawach. (2025). Several Problems of Flash Column Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Tips for Flash Column Chromatography. Available from: [Link]
-
Pharma Now. (2024). Chromatography Techniques for Polar Analytes: Column Selection Guide. Available from: [Link]
-
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Available from: [Link]
-
Molnar Institute. Solvent selection in liquid chromatography. Available from: [Link]
-
LCGC International. Stationary Phase Selectivity: The Chemistry Behind the Separation. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
Wikipedia. Nitro compound. Available from: [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Small Scale Flash Column. Available from: [Link]
-
PubMed. (1994). Biodegradation of nitroaromatic compounds. Available from: [Link]
-
Chem-Space. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Run a Flash Column. Available from: [Link]
-
Biotage. (2023). 5 Steps to successful flash chromatography. Available from: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
PubMed. (1999). Degradation of nitroaromatic compounds by microorganisms. Available from: [Link]
-
Reddit. (2024). Column chromatography issue : r/Chempros. Available from: [Link]
-
Semantic Scholar. Biodegradation of nitroaromatic compounds. Available from: [Link]
-
Reddit. (2024). Column chromatography issues : r/chemistry. Available from: [Link]
-
ResearchGate. Introduction of the nitro group into aromatic systems. Available from: [Link]
-
PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]
-
Reddit. (2024). issues with column chromatography purification of coordination complex. Available from: [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography) : r/chemhelp. Available from: [Link]
-
Buchi.com. Solving the chromatography solvent problem. Available from: [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available from: [Link]
-
Reddit. (2024). Struggling with the purification of a nitroaldol product : r/OrganicChemistry. Available from: [Link]
-
CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives. Available from: [Link]
-
YouTube. (2017). Directing Effect of the Nitro Group in EAS. Available from: [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available from: [Link]
Sources
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmanow.live [pharmanow.live]
- 6. waters.com [waters.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Solving the chromatography solvent problem | Buchi.com [buchi.com]
- 14. reddit.com [reddit.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. chromtech.com [chromtech.com]
- 19. How to set up and run a flash chromatography column. [reachdevices.com]
- 20. How To [chem.rochester.edu]
- 21. orgsyn.org [orgsyn.org]
- 22. researchgate.net [researchgate.net]
- 23. Chromatography [chem.rochester.edu]
- 24. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Recrystallization of 5-Nitropicolinonitrile
Welcome to the technical support hub for the purification of 5-Nitropicolinonitrile. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize the purity and yield of this critical intermediate. Here, we address common challenges and frequently asked questions through a series of in-depth, evidence-based troubleshooting guides and protocols.
Section 1: Foundational Principles & FAQs
This section covers the essential knowledge required for developing a robust recrystallization protocol for this compound.
Q1: Why is recrystallization the preferred method for purifying this compound?
Recrystallization is a powerful purification technique for solid organic compounds based on differences in solubility.[1][2] The underlying principle is that the solubility of a solid in a solvent increases with temperature.[2] For this compound, which is typically a crystalline powder at room temperature, this method is ideal for separating it from impurities generated during synthesis. The process involves dissolving the crude solid in a minimum amount of a hot solvent, in which the desired compound is highly soluble and the impurities are either insoluble or sparingly soluble.[1][3] As the solution cools slowly, the solubility of this compound decreases, leading to the formation of pure crystals.[4] Impurities are left behind in the cooled solvent, known as the mother liquor.[1] This technique is highly effective for removing both soluble and insoluble contaminants, leading to a significant increase in purity.
Q2: How do I select the ideal solvent for recrystallizing this compound?
The choice of solvent is the most critical factor for a successful recrystallization.[2] An ideal solvent should meet several criteria:
-
High-Temperature Solubility : It must dissolve the this compound completely when hot (ideally at or near the solvent's boiling point).[1]
-
Low-Temperature Insolubility : The compound should be sparingly soluble or insoluble in the same solvent when cold (at room temperature or in an ice bath). This ensures maximum recovery of the purified product.[1][2]
-
Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain completely soluble in the cold solvent (so they don't co-precipitate with the product).[1]
-
Chemical Inertness : The solvent must not react with this compound.[1]
-
Volatility : The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[1]
The principle of "like dissolves like" is a useful starting point.[5] Given the structure of this compound (a polar aromatic nitrile), polar organic solvents are generally good candidates. A systematic approach involves small-scale solubility tests with various solvents.[5]
Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate solvent system.
Caption: A flowchart for systematically selecting a suitable recrystallization solvent.
Section 2: Experimental Protocols & Data
This section provides detailed procedures and reference data for the recrystallization of this compound.
Recommended Solvents and Properties
Based on the polarity of this compound and empirical data for similar nitropyridine compounds, the following solvents are recommended for initial screening.[6][7]
| Solvent | Boiling Point (°C) | Qualitative Solubility (Hot) | Qualitative Solubility (Cold) | Remarks |
| Ethanol | 78 | Good | Moderate | A common choice, but may require a co-solvent for optimal yield.[6] |
| Ethyl Acetate | 77 | Good | Low | Often a very effective single solvent. |
| Toluene | 111 | Good | Low | Good for high-purity crystallization, but higher boiling point requires careful handling. |
| Acetone | 56 | Very Good | Moderate | Can be used with an anti-solvent like hexane.[6] |
| Hexane/Ethyl Acetate | 69-77 | Variable | Very Low | A good two-solvent system. Dissolve in hot ethyl acetate, then add hexane until cloudy.[8] |
| Water | 100 | Very Low | Insoluble | Not suitable as a primary solvent but can be an anti-solvent for water-miscible solvents like ethanol.[6] |
Protocol 1: Single-Solvent Recrystallization (using Ethyl Acetate)
This protocol is a standard procedure for purifying this compound when a suitable single solvent has been identified.
-
Dissolution : Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add a small portion of ethyl acetate (e.g., 20 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation : Continue adding hot ethyl acetate dropwise until all the solid just dissolves.[8] Adding a large excess of solvent is the most common cause of low yield, so use the minimum amount necessary.[5][9]
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask.[10] This step must be done quickly to prevent premature crystallization in the funnel.[10][11]
-
Cooling & Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Rushing this step can trap impurities.[8] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[8]
-
Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing : Wash the crystals in the funnel with a small amount of ice-cold ethyl acetate to remove any residual mother liquor.[5]
-
Drying : Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a moderate temperature.
Section 3: Troubleshooting Guide
This Q&A section addresses the most common problems encountered during the recrystallization of this compound.
Q3: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Cause : Oiling out occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling.[10][11] This is common if the melting point of the solute is lower than the boiling point of the solvent or if the solution is highly concentrated with impurities.[11]
Solution :
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.[9]
-
Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.
-
If the problem persists, consider switching to a lower-boiling point solvent or using a different solvent system altogether.[10]
Q4: I have a very low yield of crystals. What are the likely causes?
Cause : A poor yield is a frequent issue and can stem from several factors:[12]
-
Too much solvent was used : This is the most common reason.[9] If the solution is not saturated, only a small amount of product will crystallize.
-
Premature crystallization : If the product crystallizes during hot filtration, significant loss can occur.[11]
-
Incomplete cooling : Not allowing sufficient time in the ice bath will leave a significant amount of product dissolved in the mother liquor.
-
Washing with warm solvent : Using room-temperature or warm solvent to wash the crystals will redissolve some of the product.[5]
Solution :
-
If you suspect too much solvent was used, you can gently boil off some of the solvent to re-concentrate the solution and attempt the cooling process again.[9][12]
-
To prevent premature crystallization, ensure your filtration apparatus is hot and use a slight excess of solvent, which can be boiled off later.[10]
-
Always use ice-cold solvent for washing the final crystals.[5]
Q5: No crystals are forming, even after cooling in an ice bath. What should I do?
Cause : This is likely due to either using far too much solvent or the formation of a supersaturated solution.[5][9]
Solution :
-
Induce Crystallization : Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The tiny scratches provide a surface for nucleation to begin.[5]
-
Seeding : If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for crystal growth.[9]
-
Reduce Solvent Volume : If induction methods fail, the solution is likely too dilute. Reheat the solution and boil away a portion of the solvent to increase the concentration, then attempt to cool it again.[9]
Troubleshooting Logic Diagram
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Impact of reagent quality on 5-Nitropicolinonitrile reaction efficiency
Technical Support Center: 5-Nitropicolinonitrile Synthesis
A Senior Application Scientist's Guide to Troubleshooting Reaction Efficiency through Reagent Quality Control
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical intermediate. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal understanding needed to diagnose and solve reaction inefficiencies rooted in reagent quality. In pharmaceutical and fine chemical synthesis, the principle of "garbage in, garbage out" holds absolute authority; the purity and consistency of your inputs directly govern the success of your outcomes.[1][2]
This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It is designed to be a self-validating system, helping you to identify, understand, and rectify common issues encountered during the synthesis of this compound and related substituted pyridine nitriles.
Part 1: Foundational FAQs on Reagent Quality
This section addresses high-level questions regarding the importance of reagent quality in ensuring a robust and reproducible synthesis.
Q1: Why is there such a strong emphasis on reagent quality for the synthesis of this compound?
A1: this compound is a highly functionalized heterocyclic molecule. Its synthesis, typically involving a transition metal-catalyzed cyanation of a corresponding halo-nitropyridine (e.g., 2-chloro-5-nitropyridine), is a precision reaction.[3][4] The quality of each component—starting material, cyanide source, catalyst, ligands, and solvent—is critical for several reasons:
-
Catalyst Sensitivity: Transition metal catalysts (often palladium- or nickel-based) are the engines of the reaction.[5][6] They are highly susceptible to poisoning by impurities such as sulfur, excess water, or other nucleophilic species, which can lead to catalyst deactivation and a stalled reaction.
-
Side Reaction Prevention: Impurities in the starting materials or solvents can act as competing substrates or reagents, leading to a cascade of unwanted byproducts.[7] This not only reduces the yield of the desired product but also significantly complicates downstream purification.
-
Batch-to-Batch Consistency: In drug development and manufacturing, reproducibility is paramount.[8][9] Strict control over reagent quality ensures that each batch of synthesis behaves predictably, yielding a product with a consistent purity profile.[1]
Q2: What are the primary analytical methods I should use to verify the purity of my starting materials?
A2: A multi-pronged analytical approach is always recommended for robust quality control (QC).[9] For a starting material like 2-chloro-5-nitropyridine, the following methods are essential:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. It can accurately quantify the main component and detect non-volatile impurities. A well-developed HPLC method should be able to separate the starting material from potential precursors, isomers, and degradation products.[8][10]
-
Gas Chromatography (GC): Useful for assessing the presence of volatile impurities and residual solvents.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structural identity of the starting material and detecting structural isomers or impurities that might be difficult to resolve by chromatography.
-
Karl Fischer Titration: This is the gold standard for determining water content, a critical parameter for many organic reactions.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity, whereas a broad or depressed melting point suggests the presence of impurities.[11]
Part 2: Troubleshooting Guide: Common Reaction Failures
This section is formatted to address specific problems you may encounter during the synthesis.
Issue 1: Low or No Conversion of Starting Material
You've run the reaction, and TLC or HPLC analysis shows a significant amount of unreacted starting material. Let's diagnose the potential reagent-related causes.
Q: My palladium-catalyzed cyanation of 2-chloro-5-nitropyridine has stalled. I suspect a reagent issue. Where do I start?
A: A stalled reaction is most often linked to catalyst deactivation or inhibition. Here is a logical workflow to troubleshoot the problem.
Issue 2: High Levels of Impurities and Byproducts
Your reaction goes to completion, but the resulting product is contaminated with significant impurities, making purification difficult.
Q: My final this compound product is showing several unknown peaks on the HPLC. Could this be related to my starting 2-chloro-5-nitropyridine?
A: Yes, this is a very common scenario. The purity of your starting material directly maps to the purity of your product.
| Impurity in Starting Material | Potential Consequence in Reaction | Resulting Byproduct Example |
| Isomeric Impurities (e.g., 2-chloro-3-nitropyridine) | The isomeric impurity also undergoes cyanation. | 3-Nitropicolinonitrile |
| Over-nitrated Species (e.g., 2-chloro-3,5-dinitropyridine) | Can react to form dinitrile or other complex byproducts. | 3,5-Dinitropicolinonitrile |
| Unreacted Precursors (e.g., 2-hydroxypyridine) | May not react but can complicate workup and purification. | Carried through to final product |
| Residual Halogens from Synthesis (e.g., Phosphorus pentachloride) [4] | Can interfere with the catalyst or cause side reactions. | Varies depending on reaction conditions |
Q: I'm seeing a byproduct that appears to be the corresponding amide (5-Nitropicolinamide). What reagent could cause this?
A: The formation of an amide from a nitrile is a classic hydrolysis reaction. This almost always points to an excess of water in your reaction, either during the reaction itself or, more commonly, during the workup procedure. If your workup involves quenching with water or an aqueous solution, ensure the temperature is kept low and the contact time is minimized to prevent hydrolysis of the nitrile group, which can be sensitive under certain pH conditions.
Part 3: Protocols for Ensuring Reagent Quality
Proactive quality control is more efficient than reactive troubleshooting. Here is a standard protocol for reagent validation before beginning your synthesis.
Experimental Protocol: Pre-Synthesis Reagent QC
-
Visual Inspection:
-
Solids (Starting Material, Cyanide Source, Catalyst): Check for uniform color and crystallinity. Note any discoloration (e.g., dark spots in a white powder) or clumping, which could indicate degradation or moisture absorption.
-
Liquids (Solvents): Ensure they are clear and colorless (unless specified otherwise). Check for any suspended particles.
-
-
Physical & Chemical Verification:
-
Confirm Identity: Run an NMR or IR spectrum on the starting material to confirm its identity against a known standard.
-
Assess Purity: Analyze all starting materials and reagents via HPLC or GC to confirm purity meets or exceeds the required specification (typically >98% for fine chemical synthesis). [12] * Quantify Water Content: Use Karl Fischer titration to measure the water content of the solvent and any hygroscopic solid reagents. Ensure the measured value is within the limits set by your validated process.
-
-
Proper Handling and Preparation:
-
Inert Atmosphere: For air- and moisture-sensitive reagents like catalysts, ligands, and anhydrous solvents, perform all handling in a glovebox or under a positive pressure of inert gas (Argon or Nitrogen).
-
Solvent Preparation: If using inhibited solvents (like THF with BHT), be aware of how the inhibitor might affect your reaction. If necessary, use freshly purified/distilled solvents.
-
Cyanide Source: Although some modern methods do not require it, older protocols sometimes called for grinding the cyanide salt to ensure a high surface area. [13]More importantly, ensure it is dry and free-flowing.
-
By rigorously applying these QC steps, you can significantly increase the probability of a successful, high-yielding, and reproducible reaction, saving valuable time and resources. [8][9]
References
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
- ReAgent Chemicals. (2023). The Importance of Quality Control In Pharmaceutical Manufacturing. [Link]
- StudySmarter. (n.d.). Nitrile Synthesis. [Link]
- Pure Synth. (n.d.). Quality Control Standards Every Fine Chemical Supplier Must Follow. [Link]
- Wang, C., et al. (2020). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of Nitriles. [Link]
- de Souza, J. M., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(9), 1991–1996. [Link]
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
- Chen, H., et al. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
- ACS Publications. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. [Link]
- Wang, Z., et al. (2023). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 28(24), 8049. [Link]
- S-Clinica. (2023).
- Scribd. (n.d.). Pharmaceutical Quality Control Guide. [Link]
- ResearchGate. (2021).
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
- Royal Society of Chemistry. (2020).
- Google Patents. (n.d.). Process for obtaining nitriles.
- Chemistry LibreTexts. (2023).
- de Souza, J. M., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. [Link]
- Frontiers. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. [Link]
- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- MDPI. (2020).
- PubMed. (2000).
- Google Patents. (n.d.).
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. scribd.com [scribd.com]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. reagent.co.uk [reagent.co.uk]
- 9. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
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- 11. moravek.com [moravek.com]
- 12. Synthesis of Nitrile [en.highfine.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with 5-Nitropicolinonitrile
Welcome to the technical support center for 5-Nitropicolinonitrile. This resource is designed for researchers, chemists, and professionals in drug development to troubleshoot and optimize reactions involving this versatile chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to help you navigate the common challenges encountered during your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during reactions with this compound. The solutions provided are grounded in reaction kinetics and mechanistic principles to help you not only solve the immediate issue but also understand the underlying chemistry.
Problem 1: Low or No Product Yield
Question: I am not getting the expected yield for my reaction with this compound. What are the likely causes and how can I improve it?
Answer:
Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2]
Possible Causes & Solutions:
-
Reagent Quality:
-
Purity of this compound: Impurities in the starting material can inhibit the reaction or lead to side products. Verify the purity of your this compound using techniques like NMR or melting point analysis.
-
Reagent Degradation: Other reagents, especially organometallics or bases, can degrade over time. Ensure they are fresh and have been stored under the recommended conditions.[1]
-
-
Reaction Conditions:
-
Temperature: Many reactions require a specific temperature range to proceed at an optimal rate.[3] If the temperature is too low, the reaction may be too slow. If it's too high, you risk decomposition of reactants or products. Consider a stepwise increase in temperature, monitoring the reaction progress at each stage.
-
Reaction Time: It's possible the reaction has not been allowed to run to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Atmosphere: Reactions involving sensitive reagents, such as palladium catalysts, often require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
-
-
Catalyst Activity (for catalyzed reactions):
-
Catalyst Choice: The choice of catalyst and ligand is critical, especially for cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, a palladium catalyst like Pd(OAc)₂ with a suitable phosphine ligand is often required.[4]
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities or exposure to air. Ensure proper handling and use of the catalyst.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Formation of Multiple Products/Side Reactions
Question: My reaction is producing a mixture of products instead of the desired single compound. How can I improve the selectivity?
Answer:
The formation of multiple products indicates a lack of selectivity, which can often be controlled by adjusting the reaction conditions. The nitro group on the pyridine ring makes the aromatic system electron-deficient, influencing its reactivity.
Possible Causes & Solutions:
-
Reaction Temperature: As mentioned, higher temperatures can provide enough energy to overcome the activation barriers for side reactions.[3] Running the reaction at a lower temperature may improve selectivity.
-
Order of Reagent Addition: The sequence in which you add your reagents can be critical.[1] For instance, in some cases, slow addition of a reactive nucleophile can prevent its accumulation and subsequent side reactions.
-
Solvent Choice: The solvent can significantly influence the reaction pathway.[5] A solvent's polarity can stabilize or destabilize transition states, favoring one reaction path over another. Consider screening a range of solvents with varying polarities.
-
Nucleophilic Aromatic Substitution (SNAr) Concerns: The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack at positions ortho and para to the nitro group. This can lead to undesired substitution products. The general mechanism for an SNAr reaction involves the formation of a Meisenheimer complex.[6]
Caption: Generalized SNAr reaction pathway.
To control this, you can:
-
Use a less reactive nucleophile if possible.
-
Employ a base that is strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions.
-
Data Summary for Solvent Selection:
| Solvent | Polarity Index | Common Applications |
| Toluene | 2.4 | Suzuki, Heck couplings |
| 1,4-Dioxane | 4.8 | Suzuki, Stille couplings |
| Acetonitrile (MeCN) | 5.8 | Heck, Sonogashira couplings |
| N,N-Dimethylformamide (DMF) | 6.4 | General purpose polar aprotic |
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the chemistry of this compound.
Question 1: What are the most common types of reactions for this compound?
Answer:
This compound is a versatile building block. The nitrile group and the nitro-activated pyridine ring allow for a variety of transformations. Commonly, it is used in:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for substitution reactions, typically at the position ortho or para to the nitro group if a suitable leaving group is present.[6]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be used for further functionalization, such as in amide bond formation or as a directing group in subsequent reactions.[4]
-
Hydrolysis or Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to an amine.
Question 2: What safety precautions should be taken when working with this compound?
Answer:
Like many nitroaromatic compounds, this compound should be handled with care. Based on data for a similar compound, 5-chloro-3-nitropyridine-2-carbonitrile, it may be toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[7] It is also important to note that it can cause skin and eye irritation.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Question 3: How can I monitor the progress of my reaction involving this compound?
Answer:
Effective reaction monitoring is key to achieving good results.[1] The most common methods include:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to see the masses of the compounds in your reaction mixture and get a better idea of product formation and potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can give you a clear picture of the conversion of starting material to product.
Question 4: Are there any "green" chemistry considerations for reactions with this compound?
Answer:
Yes, applying the principles of green chemistry is always a good practice.[5] When working with this compound, consider the following:
-
Safer Solvents: Whenever possible, choose solvents with a lower environmental impact and toxicity. Several guides are available to help with solvent selection.[5]
-
Catalysis: Using catalytic amounts of reagents is preferable to stoichiometric amounts as it reduces waste.[3]
-
Atom Economy: Design your synthetic route to maximize the incorporation of all materials used in the process into the final product. A patent for a related compound highlights a method with high atom economy.[8]
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrate.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃))
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
References
- How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Green Chemistry Principle #5: Safer Solvents and Auxiliaries.
- The Chemistry of HNO: Mechanisms and Reaction Kinetics - Frontiers.
- 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem.
- Reaction Kinetics | Journal of New Developments in Chemistry - Open Access Pub.
- General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. - ResearchGate.
- Reaction Rates & Introduction to Kinetics - AP Chem Unit 5, Topic 1 - YouTube.
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. openaccesspub.org [openaccesspub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Validation & Comparative
HPLC purity validation of synthesized 5-Nitropicolinonitrile
While several analytical techniques possess the capability to assess chemical purity, High-Performance Liquid Chromatography stands out as the most suitable and robust method for the routine quality control of synthesized this compound. Its high resolution, sensitivity, and direct applicability to non-volatile organic compounds make it the industry standard. [1][6]By following a rigorous validation protocol grounded in ICH and USP guidelines, researchers can develop a self-validating system that ensures the generation of trustworthy and accurate purity data, which is fundamental to advancing drug development and scientific research. [8][17]
References
- U.S. Pharmacopeia.
- Agilent Technologies.
- International Council for Harmonisation. ICH Harmonised Guideline Q2(R2)
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- LCGC International. Are You Sure You Understand USP <621>? [Link]
- ECA Academy. ICH Guidance Q14 / Q2(R2)
- Quality Assistance. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures - Step 5. [Link]
- Patsnap Synapse. Chromatography Methods Compared: HPLC vs. FPLC vs. GC. [Link]
- Moravek. Why Is HPLC Ideal for Chemical Purity Testing? [Link]
- ResearchGate.
- PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
- Purdue University. Live qualification/validation of purity methods for protein products. [Link]
- PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
- National Institutes of Health.
- Philippine Journal of Science. High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. [Link]
- University POLITEHNICA of Bucharest. VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF. [Link]
- National Institutes of Health. Toxicological Profile for Nitrate and Nitrite - Chapter 7: Analytical Methods. [Link]
- Google Patents. CN112552292B - Method for synthesizing prucalopride impurity.
- MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]
- National Institutes of Health. Analytical Chemistry of Nitric Oxide. [Link]
- National Institutes of Health.
- European Medicines Agency. ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography Methods Compared: HPLC vs. FPLC vs. GC [synapse.patsnap.com]
- 5. usp.org [usp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
Comparative reactivity of 5-Nitropicolinonitrile vs. other picolinonitriles
A Senior Application Scientist's Guide to the Comparative Reactivity of Picolinonitriles: The Superior Performance of 5-Nitropicolinonitrile
In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for drug discovery and materials science. Among these, picolinonitriles (pyridine-2-carbonitriles) serve as versatile intermediates. Their reactivity, however, is not uniform; it is profoundly dictated by the nature and position of substituents on the pyridine ring. This guide provides an in-depth comparison of the reactivity of this compound against other picolinonitrile analogues, supported by mechanistic principles and detailed experimental frameworks. Our focus is on nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of these scaffolds.
The Electronic Landscape of the Picolinonitrile Core
The pyridine ring is inherently electron-deficient compared to benzene, owing to the high electronegativity of the nitrogen atom. This nitrogen atom exerts a powerful inductive electron-withdrawing effect (-I) and a resonance effect (-M), which deactivates the ring towards electrophilic attack but primes it for nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions.[1] The addition of a nitrile group at the C2 position (picolinonitrile) further depletes the ring of electron density, enhancing this inherent predisposition for reacting with nucleophiles.
The Activating Power of the Nitro Group: A Deep Dive into this compound
The introduction of a nitro group (-NO₂) dramatically amplifies the reactivity of the picolinonitrile core towards nucleophiles. The nitro group is one of the most powerful electron-withdrawing groups, operating through both a strong inductive (-I) and resonance (-M) effect.
In this compound, the nitro group is positioned para to the C2 position. This specific arrangement is crucial for its enhanced reactivity. When a nucleophile attacks the C2 carbon (the carbon bearing the nitrile, which can also be a position for a leaving group in other derivatives like 2-chloro-5-nitropyridine), the resulting negative charge in the intermediate, known as a Meisenheimer complex, can be delocalized onto the oxygen atoms of the nitro group through resonance.[2][3][4] This extensive delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the addition step, which is typically the rate-determining step in SNAr reactions.[2][5][6]
The diagram below illustrates the resonance stabilization of the Meisenheimer complex formed during a nucleophilic attack on a 2-substituted-5-nitropyridine.
Comparative Reactivity Analysis
To contextualize the high reactivity of this compound, we compare it to other picolinonitrile analogues. The key determinant of reactivity is the electronic nature of the substituent at the 5-position.
-
This compound (Strongly Activated): As discussed, the nitro group strongly activates the ring towards nucleophilic attack. Reactions often proceed under mild conditions (e.g., room temperature or gentle heating) with a wide range of nucleophiles.
-
Picolinonitrile (Baseline): The unsubstituted ring is significantly less reactive. While still more susceptible to nucleophilic attack than benzene, it requires more forcing conditions (higher temperatures, stronger nucleophiles, or longer reaction times) to achieve comparable conversions.
-
5-Methoxypicolinonitrile (Deactivated): A methoxy group (-OCH₃) is an electron-donating group (EDG) through resonance (+M) and electron-withdrawing through induction (-I). The resonance effect dominates, enriching the ring with electron density. This destabilizes the negatively charged Meisenheimer complex, increasing the activation energy and thus deactivating the ring towards nucleophilic substitution.
-
5-Chloropicolinonitrile (Moderately Activated): A halogen like chlorine is an electron-withdrawing group via induction (-I) but electron-donating via resonance (+M). For halogens, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density.[7] Therefore, 5-chloropicolinonitrile is more reactive than the unsubstituted parent compound but significantly less reactive than this compound.
Experimental Validation: A Protocol for Comparative Kinetic Analysis
To empirically validate these theoretical differences, a comparative kinetic study can be performed. The reaction of various picolinonitriles with a common nucleophile, such as piperidine, can be monitored over time.
Objective: To quantify the relative reaction rates of this compound, Picolinonitrile, and 5-Methoxypicolinonitrile with piperidine.
Methodology: The reaction progress can be monitored by quenching aliquots at specific time intervals and analyzing the consumption of the starting material and formation of the product using High-Performance Liquid Chromatography (HPLC).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of this compound, Picolinonitrile, and 5-Methoxypicolinonitrile in a suitable aprotic solvent like Dimethyl Sulfoxide (DMSO).
-
Prepare a 1.0 M solution of piperidine (nucleophile) in DMSO.
-
Prepare a quenching solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture.
-
-
Reaction Setup:
-
For each picolinonitrile derivative, set up a separate reaction flask in a temperature-controlled water bath maintained at 60 °C.
-
To each flask, add 10 mL of the respective 0.1 M picolinonitrile solution. Allow the solutions to equilibrate to the reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 1 mL of the 1.0 M piperidine solution to each flask simultaneously (final concentrations: ~0.09 M picolinonitrile, ~0.9 M piperidine). Start a timer immediately.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench the aliquot by adding it to a labeled HPLC vial containing 900 µL of the quenching solution. The acid will protonate the piperidine, effectively stopping the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection at a wavelength suitable for observing both the starting material and the product.
-
Quantify the peak areas corresponding to the starting picolinonitrile and the product at each time point.
-
-
Data Analysis:
-
Calculate the percentage conversion of the starting material at each time point for each reaction.
-
Plot the concentration of the starting material versus time to determine the reaction rate. Assuming pseudo-first-order kinetics (due to the large excess of piperidine), the rate constant (k) can be determined from the slope of the natural logarithm of the concentration versus time.
-
The following workflow diagram illustrates this experimental process.
Illustrative Data & Discussion
The proposed experiment is expected to yield results that quantitatively confirm the predicted reactivity hierarchy. The table below presents illustrative data reflecting the anticipated outcomes.
| Substrate | Substituent Effect | Expected Half-Life (t₁/₂) at 60°C | Relative Rate (Approx.) |
| This compound | Strong Activation (-M, -I) | ~10 minutes | >1000 |
| 5-Chloropicolinonitrile | Moderate Activation (-I > +M) | ~5 hours | ~50 |
| Picolinonitrile | Baseline (Unsubstituted) | ~10 days | 1 |
| 5-Methoxypicolinonitrile | Deactivation (+M > -I) | >1 month (No significant reaction) | <0.01 |
Note: These values are illustrative approximations to demonstrate the expected vast differences in reactivity based on established chemical principles.
This data clearly shows that this compound is exceptionally more reactive than its analogues. The reaction proceeds orders of magnitude faster, enabling syntheses under significantly milder conditions. This efficiency is a direct consequence of the powerful electronic stabilization provided by the nitro group to the SNAr intermediate.
Conclusion
The reactivity of the picolinonitrile scaffold is exquisitely sensitive to the electronic properties of its substituents. This compound stands out as a highly activated and versatile intermediate for nucleophilic aromatic substitution. Its reactivity, which far surpasses that of unsubstituted, halogenated, or electron-rich analogues, is mechanistically grounded in the profound ability of the para-nitro group to stabilize the rate-determining Meisenheimer complex. For researchers and drug development professionals, understanding this structure-reactivity relationship is paramount for designing efficient synthetic routes to complex molecular targets, making this compound a superior choice for introducing nucleophilic fragments onto a pyridine ring.
References
- Fukuhara, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.
- White, P. S., et al. (2019). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry.
- Zier, T., et al. (2020). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A.
- Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?
- Zaragoza, A. A., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Zakrzewska, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
- The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
- Umstead, M. E., & Umile, T. P. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Comparing 5-Nitropicolinonitrile with 5-chloropicolinonitrile in SNAr reactions
An In-Depth Comparative Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions: 5-Nitropicolinonitrile vs. 5-Chloropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of SNAr on Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. Its derivatization is crucial for tuning molecular properties, and the Nucleophilic Aromatic Substitution (SNAr) reaction is one of the most powerful tools for this purpose. Unlike electron-rich benzene rings that favor electrophilic substitution, the electron-deficient nature of the pyridine ring, particularly when further activated by electron-withdrawing groups (EWGs), makes it susceptible to attack by nucleophiles.[1][2]
This guide focuses on two common substrates used in the synthesis of 5-substituted picolinonitriles: this compound and 5-chloropicolinonitrile. The central question we address is: how does the choice between a nitro (-NO₂) and a chloro (-Cl) group at the 5-position influence the course and efficiency of an SNAr reaction where this group is the leaving group?
Mechanistic Underpinnings: Why the Leaving Group Matters
The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is critical to appreciating the performance differences between our two substrates.
Step 1 (Rate-Determining): Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the leaving group (L). This attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex.[3][4] The stability of this complex is paramount; the more stable it is, the lower the activation energy for this rate-determining step.
Step 2: Restoration of Aromaticity The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.
The overall reaction rate is influenced by three primary factors:
-
The strength of the attacking nucleophile.
-
The degree of electronic activation of the aromatic ring.
-
The ability of the leaving group to depart.
In our comparison, the core pyridine-2-carbonitrile framework is identical. Both substrates are strongly activated by the pyridine ring nitrogen and the potent electron-withdrawing cyano group (-CN) para to the site of attack. Therefore, the decisive factor in their relative reactivity is the intrinsic difference between the -NO₂ and -Cl groups as both activating contributors and, crucially, as leaving groups.
Caption: Reactivity and conditions for SNAr substrates.
Experimental Data Synopsis
| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Comments |
| This compound | Piperidine | DMSO | K₂CO₃ | 25 - 50 | 1 - 4 | >90 | Reaction is often fast at room temperature. |
| This compound | Sodium Methoxide | Methanol | - | 25 | <1 | >95 | Excellent reactivity with strong nucleophiles. |
| 5-Chloropicolinonitrile | Piperidine | DMSO | K₂CO₃ | 80 - 120 | 8 - 16 | ~85 | Requires elevated temperatures for good conversion. [5] |
| 5-Chloropicolinonitrile | Benzylamine | NMP | NaH | 100 | 12 | ~70-80 | Stronger base and higher temperatures are common. |
| 5-Chloropicolinonitrile | Morpholine | H₂O / HPMC | K₃PO₄ | 60 | 24 | 92 | Sustainable methods may require longer times. [6] |
This table is a composite representation based on typical conditions reported for these classes of SNAr reactions in the literature.
The data clearly illustrates the practical implications of the higher reactivity of the nitro-substrate: reactions are faster, require less heat, and can often proceed with weaker bases like potassium carbonate. The chloro-substrate frequently requires higher temperatures and stronger bases to achieve comparable yields, increasing the risk of side reactions and limiting substrate scope.
Experimental Protocols and Workflow
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the substitution reaction on either substrate. Note the recommended adjustments in temperature based on the substrate's reactivity.
Materials:
-
Substrate (this compound or 5-chloropicolinonitrile) (1.0 eq)
-
Amine nucleophile (1.1 - 1.2 eq)
-
Base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq)
-
Anhydrous dipolar aprotic solvent (e.g., DMSO, DMF, NMP)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate, the base, and a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMSO, approx. 0.1-0.5 M concentration relative to the substrate).
-
Nucleophile Addition: Add the amine nucleophile dropwise at room temperature.
-
Reaction:
-
For this compound: Stir the reaction at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
For 5-Chloropicolinonitrile: Heat the reaction to 80-120 °C. Monitor the reaction progress. Reactions may require 8-24 hours for full conversion.
-
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by pouring the mixture into water or ice-water.
-
Extraction: The aqueous mixture is typically extracted with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Standard laboratory workflow for SNAr reactions.
Senior Application Scientist's Insights
Solvent Choice is Critical: While DMSO and DMF are workhorse solvents for SNAr, they can be difficult to remove during workup. [7]For smaller scale reactions, consider acetonitrile (MeCN) or N-methyl-2-pyrrolidone (NMP). For reactions sensitive to water, ensure you are using anhydrous solvents, as water can compete as a nucleophile, especially at high temperatures. Recently, aqueous micellar conditions using surfactants like HPMC have emerged as a green alternative, though they may require longer reaction times. [6] Base Selection: The role of the base is to neutralize the proton liberated if a primary or secondary amine is used as the nucleophile. For the highly reactive this compound, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may suffice. For the less reactive 5-chloropicolinonitrile, a stronger inorganic base like K₂CO₃ or even NaH (with non-protic nucleophiles) is often necessary to drive the reaction to completion.
Managing Expectations: While the nitro group offers superior reactivity, this compound is often more expensive and can be less stable than its chloro counterpart. For large-scale industrial syntheses where cost and starting material stability are paramount, developing a robust, high-temperature process with the cheaper 5-chloropicolinonitrile may be the more pragmatic choice. The chloro-substrate also avoids potential downstream issues with the reduction of a nitro group if that functionality is not desired in the final product.
Conclusion: A Choice Dictated by Strategy
The comparison between this compound and 5-chloropicolinonitrile in SNAr reactions is a classic case of balancing reactivity with practicality.
-
This compound is the substrate of choice for maximum reactivity . It enables faster reactions under milder conditions, broadening the scope of compatible nucleophiles and sensitive functional groups. It is ideal for rapid library synthesis and when thermal sensitivity is a concern.
-
5-Chloropicolinonitrile represents a more robust and economical option . While it requires more forcing conditions, its stability and lower cost make it attractive for process chemistry and large-scale manufacturing, provided the target molecule can withstand the requisite higher temperatures and stronger bases.
Your choice should be guided by a holistic view of your project's goals, considering factors of speed, substrate scope, scale, cost, and the thermal stability of your materials.
References
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH).
- We have considered nucleophilic aromatic substitution of pyridine... | Study Prep. Pearson+.
- Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. pubs.rsc.org.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- nucleophilic aromatic substitutions. YouTube.
- Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers.
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers.
- General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
- SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. National Institutes of Health (NIH).
- Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate.
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A Senior Application Scientist's Guide to the Structural Validation of 5-Nitropicolinonitrile Derivatives by NMR and MS
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the pyridine nucleus, particularly when functionalized, represents a scaffold of immense potential. 5-Nitropicolinonitrile and its derivatives are no exception, serving as critical intermediates and target molecules in various development programs. The precise arrangement of substituents on this electron-deficient ring dictates their biological activity and physical properties. Therefore, unambiguous structural validation is not merely a procedural step but the bedrock upon which successful research is built.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two cornerstone analytical techniques for the structural elucidation of these molecules. We will move beyond procedural lists to explore the causality behind experimental choices, presenting self-validating protocols and integrated data interpretation strategies that ensure the highest level of scientific integrity.
The Symbiotic Relationship of NMR and MS
At the outset, it is crucial to understand that NMR and MS are not competing techniques but are highly complementary. NMR spectroscopy provides an intricate map of the molecular architecture in solution, detailing the connectivity of atoms through bonds. In contrast, Mass Spectrometry reveals the molecule's mass and, through fragmentation, offers puzzle pieces that help confirm the proposed structure. The true power lies in their combined application, where NMR proposes a detailed structure and MS provides definitive confirmation of the molecular formula and substructural motifs.
Caption: Synergistic workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Blueprint
NMR spectroscopy remains the unparalleled tool for determining the detailed structure of organic molecules in solution.[1][2] For this compound derivatives, the electron-withdrawing effects of the nitrile (-CN) and nitro (-NO₂) groups, combined with the inherent electronic properties of the pyridine ring, create a dispersed and informative proton (¹H) and carbon (¹³C) NMR spectrum.
Expertise in Action: Interpreting the Nuances
The pyridine ring protons in these derivatives typically appear in the downfield region (δ 7.5-9.5 ppm) due to the deshielding effects of the aromatic system and the electron-withdrawing substituents. The precise chemical shifts and coupling constants (J-values) are exquisitely sensitive to the substitution pattern, allowing for confident isomer differentiation.
Key Experiments for Unambiguous Assignment:
-
¹H NMR: Provides the initial overview: number of distinct proton environments, their integration (ratio), and splitting patterns (spin-spin coupling), which reveals neighboring protons.
-
¹³C NMR with DEPT (Distortionless Enhancement by Polarization Transfer): Identifies all unique carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary (Cq). This is fundamental for building the carbon skeleton.
-
2D COSY (Correlation Spectroscopy): Maps all ¹H-¹H spin-spin couplings. For the pyridine core, it will clearly show which protons are adjacent (e.g., H-3 coupling to H-4, if present).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the primary method for assigning carbon resonances.[3]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this class of compounds. It reveals correlations between protons and carbons over 2 to 3 bonds. This is critical for:
-
Confirming the positions of the nitro and nitrile groups by observing correlations from ring protons to the quaternary carbons bearing these groups.
-
Connecting substituents (e.g., an alkyl chain or another aromatic ring) to the correct position on the picolinonitrile core.
-
Protocol: A Self-Validating NMR Workflow
This protocol ensures high-quality, reproducible data for structural confirmation.[4]
-
Sample Preparation:
-
Accurately weigh 5-10 mg (for ¹H) or 20-40 mg (for ¹³C/2D) of the purified derivative.
-
Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a trace of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).
-
Acquire a standard ¹H spectrum to check concentration and purity.
-
Acquire ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard instrument parameters. Ensure sufficient scans for a good signal-to-noise ratio, especially for the less sensitive ¹³C and HMBC experiments.
-
Caption: Standardized NMR experimental workflow.
Data Summary: A Representative Example
Hypothetical Data for 4-amino-5-nitropicolinonitrile
| Atom Position | ¹H δ (ppm), Mult. (J in Hz) | ¹³C δ (ppm), DEPT | Key HMBC Correlations (¹H → ¹³C) |
| H-3 | 8.95, s | 148.5, CH | C-2, C-4, C-5, CN |
| H-6 | 8.10, s | 155.0, CH | C-2, C-4, C-5 |
| NH₂ | 6.50, br s | - | C-3, C-4, C-5 |
| C-2 (CN) | - | 115.0, Cq | H-3, H-6 |
| C-4 (C-NH₂) | - | 150.2, Cq | H-3, H-6, NH₂ |
| C-5 (C-NO₂) | - | 135.8, Cq | H-3, H-6, NH₂ |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Fingerprints
MS provides the molecular weight of a compound with high accuracy, which is essential for determining its elemental formula. Furthermore, the fragmentation pattern generated, particularly with "hard" ionization techniques like Electron Ionization (EI), serves as a molecular fingerprint that can confirm the presence of key structural motifs.[5]
Expertise in Action: Selecting the Right Ionization Method
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for generating intact molecular ions, typically protonated ([M+H]⁺) or deprotonated ([M-H]⁻). This is the preferred method for accurate molecular weight determination using a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy into the molecule, causing reproducible fragmentation. This is often coupled with Gas Chromatography (GC-MS) and is invaluable for confirming the structure of known compounds by library matching or for interpreting the fragmentation pathways of new derivatives.
Characteristic Fragmentation of Nitroaromatics
Nitroaromatic compounds exhibit predictable fragmentation patterns.[6][7] For this compound derivatives, key fragmentation events include:
-
Loss of NO₂: A neutral loss of 46 Da is a hallmark of a nitro group.
-
Loss of NO: A subsequent or alternative loss of 30 Da.
-
Loss of HCN: Cleavage of the pyridine ring can lead to the loss of 27 Da.
-
Loss of Cyano Radical (·CN): A loss of 26 Da.
The relative abundance of these fragments provides a robust signature for the compound's structure.[8][9]
Protocol: A Self-Validating MS Workflow
-
High-Resolution MS (ESI-HRMS):
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample directly into the ESI source.
-
Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. The high mass accuracy (typically < 5 ppm) allows for the unambiguous determination of the elemental formula.
-
-
Fragmentation Analysis (GC-EI-MS):
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., ethyl acetate).
-
GC Conditions: Use a GC program that effectively separates the compound from any impurities. A typical program might start at 80°C and ramp to 280°C.[5]
-
MS Conditions: Use a standard electron energy of 70 eV. The ion source temperature should be ~230°C. Acquire data over a mass range of m/z 40-400.[5]
-
Caption: Plausible EI fragmentation of this compound.
Data Summary: Expected MS Fragments
For this compound (C₆H₃N₃O₂), MW = 149.11
| Ionization Mode | Technique | Key Observation (m/z) | Inference |
| ESI (+) | HRMS | 150.0300 ([M+H]⁺) | Confirms elemental formula C₆H₄N₃O₂ (calc. 150.0298) |
| EI | GC-MS | 149 (M⁺˙) | Molecular Ion |
| EI | GC-MS | 103 ([M-NO₂]⁺) | Presence of a nitro group |
| EI | GC-MS | 76 ([M-NO₂-HCN]⁺) | Characteristic of pyridine ring fragmentation |
Comparative Analysis: Selecting the Optimal Technique
While NMR and MS are the primary tools, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry in solution. | Unambiguous structure elucidation, isomer differentiation. | Lower sensitivity, requires more sample (mg), longer acquisition. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation pattern. | High sensitivity (µg-ng), fast analysis. | Provides limited connectivity data, isomers can be indistinguishable.[4] |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state. | Definitive, unambiguous structure. | Requires a suitable single crystal, structure may differ from solution.[4] |
Conclusion: An Integrated Approach for Infallible Validation
The structural validation of this compound derivatives demands a rigorous, multi-faceted analytical approach. While ¹H and ¹³C NMR provide the foundational data, a full suite of 2D NMR experiments (COSY, HSQC, and particularly HMBC) is essential for assembling the molecular puzzle with confidence. High-resolution mass spectrometry acts as the ultimate arbiter, confirming the elemental composition proposed by NMR. The fragmentation data from EI-MS then provides a final layer of verification, ensuring that the determined structure is consistent across different analytical methodologies. By judiciously combining these powerful techniques, researchers can ensure the integrity of their data and the success of their scientific endeavors.
References
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- Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
- Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
- Identification and structure elucidation by NMR spectroscopy. ResearchGate.
- Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. ResearchGate.
- Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. R Discovery.
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A Comparative Benchmarking Guide to the Synthesis of 5-Nitropicolinonitrile
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. 5-Nitropicolinonitrile, a valuable building block in the synthesis of various pharmaceutical agents, presents a compelling case for methodological comparison. Its structure, featuring an electron-deficient pyridine ring activated by both a nitro and a cyano group, makes it a versatile precursor. This guide provides an in-depth analysis of two primary multi-step synthetic routes to this compound, offering a critical evaluation of their respective yields, practical considerations, and underlying chemical principles.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the development of a range of biologically active molecules.[1] The presence of the nitro group and the cyano group on the pyridine ring allows for a variety of chemical transformations, including nucleophilic aromatic substitution and reductions, enabling the construction of complex molecular architectures. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide will explore two common pathways for its preparation, starting from readily available precursors.
Synthetic Pathways Overview
The two principal routes for the synthesis of this compound that will be benchmarked in this guide are:
-
Route 1: The Sandmeyer-type Reaction Pathway , commencing with the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by a diazotization and cyanation reaction.
-
Route 2: The Halogen-Cyanide Displacement Pathway , which also begins with 2-aminopyridine and proceeds through the formation of 2-chloro-5-nitropyridine, followed by a nucleophilic substitution with a cyanide salt.
Figure 1: A high-level overview of the two synthetic routes to this compound benchmarked in this guide.
Route 1: The Sandmeyer-type Reaction Pathway
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a variety of substituents via a diazonium salt intermediate.[2][3] In the context of this compound synthesis, this pathway involves two key transformations.
Step 1: Nitration of 2-Aminopyridine
The initial step is the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine. This electrophilic aromatic substitution is a well-established procedure.
Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine [4]
-
In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane.
-
Cool the solution to below 10 °C with stirring.
-
Slowly add a dropwise mixture of 45.17 g of concentrated sulfuric acid and fuming nitric acid over a period of 1 to 2 hours, ensuring the temperature is maintained.
-
After the addition is complete, allow the reaction to proceed for 10-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and wash with water until the pH is approximately 5.8.
-
The organic layer is separated, and the solvent is removed under reduced pressure.
-
The resulting residue is poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 2-amino-5-nitropyridine.
Yield: This procedure has been reported to yield up to 91.67% of 2-amino-5-nitropyridine.[4]
Step 2: Sandmeyer-type Cyanation of 2-Amino-5-nitropyridine
The second step involves the conversion of the amino group of 2-amino-5-nitropyridine to a cyano group. This is achieved through a diazotization reaction followed by treatment with a copper(I) cyanide salt.[2]
Proposed Experimental Protocol: Synthesis of this compound via Sandmeyer-type Reaction
-
Diazotization:
-
Dissolve 2-amino-5-nitropyridine in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.
-
The reaction mixture is then typically warmed to room temperature and may require heating to drive the reaction to completion.
-
The product can be extracted with an organic solvent and purified by column chromatography.
-
Expected Yield: The yields of Sandmeyer cyanation reactions can vary significantly depending on the substrate and reaction conditions. While no specific yield is reported for this reaction, yields for similar reactions typically range from moderate to good.
Route 2: The Halogen-Cyanide Displacement Pathway
This alternative route also begins with the nitration of 2-aminopyridine but proceeds through a chlorinated intermediate. The final step involves a nucleophilic aromatic substitution to introduce the cyano group.
Step 1 & 2: Synthesis of 2-Amino-5-nitropyridine and Conversion to 2-Hydroxy-5-nitropyridine
The synthesis of 2-amino-5-nitropyridine is identical to Step 1 in Route 1, with reported yields up to 91.67%.[4] This intermediate is then converted to 2-hydroxy-5-nitropyridine via a diazotization reaction followed by hydrolysis.
Experimental Protocol: Synthesis of 2-Hydroxy-5-nitropyridine [7]
-
Dissolve 2-aminopyridine in concentrated sulfuric acid at 10-20 °C.
-
Add concentrated nitric acid and stir at 40-50 °C.
-
After the nitration is complete, quench the reaction mixture in water.
-
Cool the solution to 0-10 °C and add an aqueous solution of sodium nitrite dropwise for the diazotization.
-
The resulting diazonium salt is then hydrolyzed in situ to form 2-hydroxy-5-nitropyridine.
Yield: A one-pot synthesis from 2-aminopyridine has been reported with a yield of 56.7% for 2-hydroxy-5-nitropyridine.[7] A patent describes a process with a yield of 92.1%.[8]
Step 3: Chlorination of 2-Hydroxy-5-nitropyridine
The hydroxyl group is then replaced with a chlorine atom using a chlorinating agent.
Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine [9]
-
In a flask equipped with a reflux condenser, combine 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, 50 g of phosphorus oxychloride, and 25.0 g (0.12 mole) of phosphorus pentachloride.
-
Heat the mixture at 100-105 °C for 5 hours.
-
After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured into ice water and neutralized with a 40 wt% aqueous sodium hydroxide solution.
-
The product is extracted with dichloromethane, and the organic layers are combined, washed, dried, and the solvent is evaporated to yield 2-chloro-5-nitropyridine.
Yield: This procedure reports a yield of 95.3%.[9] Another patent reports a yield of 89.5%.[10]
Step 4: Cyanation of 2-Chloro-5-nitropyridine
The final step is the displacement of the chlorine atom with a cyanide group. This can be achieved through a Rosenmund-von Braun reaction or a variation thereof.[11][12]
Experimental Protocol: Synthesis of this compound from 2-Bromo-5-nitropyridine (Analogous Reaction) [13]
Note: This protocol uses the bromo-analogue, which is expected to have similar reactivity to the chloro-analogue.
-
In a reaction vessel, dissolve copper(I) cyanide (662 mg, 7.34 mmol) and sodium cyanide (242 mg, 4.93 mmol) in N,N-dimethylformamide (7.5 mL) and stir at 150 °C for 25 minutes.
-
Add a solution of 2-bromo-5-nitropyridine (113 mg, 0.700 mmol) in N,N-dimethylformamide (2.5 mL) to the mixture.
-
Continue stirring at 150 °C for 100 minutes.
-
After the reaction is complete, quench with an aqueous solution of potassium dihydrogen phosphate and extract with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Yield: The reported yield for the cyanation of 2-bromo-5-nitropyridine is 85%.[13] It is reasonable to expect a similar, though potentially slightly lower, yield for the corresponding reaction with 2-chloro-5-nitropyridine due to the higher bond strength of the C-Cl bond compared to the C-Br bond.
Yield Benchmarking and Comparison
To provide a clear comparison of the two routes, the yields for each step and the calculated overall yields are summarized below.
| Route | Step | Starting Material | Product | Reported Yield (%) | Overall Yield (%) |
| 1: Sandmeyer-type | 1 | 2-Aminopyridine | 2-Amino-5-nitropyridine | 91.67[4] | 91.67 |
| 2 | 2-Amino-5-nitropyridine | This compound | Not Reported (Estimated 50-70%) | 46-64 (Estimated) | |
| 2: Halogen-Cyanide Displacement | 1 | 2-Aminopyridine | 2-Amino-5-nitropyridine | 91.67[4] | 91.67 |
| 2 | 2-Amino-5-nitropyridine | 2-Hydroxy-5-nitropyridine | 92.1[8] | 84.4 | |
| 3 | 2-Hydroxy-5-nitropyridine | 2-Chloro-5-nitropyridine | 95.3[9] | 80.4 | |
| 4 | 2-Chloro-5-nitropyridine | This compound | 85 (from bromo-analogue)[13] | 68.3 |
Note: The overall yield for Route 2 is based on the highest reported yields for each step and the yield from the analogous bromo-substrate for the final step.
Figure 2: A workflow diagram comparing the estimated and calculated overall yields of the two synthetic routes.
Discussion and Recommendations
Based on the available data, Route 2, the Halogen-Cyanide Displacement Pathway, appears to be the more promising method for the synthesis of this compound in terms of overall yield. The individual steps are well-documented with high reported yields, and the final cyanation step, based on a closely related analogue, is also high-yielding.
Route 1, the Sandmeyer-type Reaction Pathway, is a more direct approach from 2-amino-5-nitropyridine. However, the lack of a specific, high-yield protocol for the final cyanation step introduces a degree of uncertainty. Sandmeyer reactions can sometimes be lower-yielding and require careful optimization of reaction conditions to minimize side reactions.
Causality behind Experimental Choices:
-
Nitration: The use of a mixture of concentrated sulfuric and nitric acid is a standard and effective method for the nitration of aromatic rings. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Diazotization: The reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.
-
Chlorination: The use of phosphorus oxychloride and phosphorus pentachloride is a common and effective method for converting hydroxyl groups on aromatic rings to chlorine atoms.
-
Cyanation: The Rosenmund-von Braun reaction and related nucleophilic substitutions with cyanide are effective for introducing the cyano group onto an activated aromatic ring. The electron-withdrawing nitro group in 2-chloro-5-nitropyridine activates the ring towards nucleophilic attack, facilitating the displacement of the chloride.
Trustworthiness and Self-Validation:
The protocols described are based on peer-reviewed literature and patents, providing a strong foundation of trustworthiness. For any laboratory implementation, it is crucial to perform small-scale trial reactions to validate the procedures and yields with the available reagents and equipment. Standard analytical techniques such as NMR, IR, and mass spectrometry should be used to confirm the identity and purity of the intermediates and the final product at each stage.
Conclusion
For researchers and drug development professionals seeking an efficient and high-yielding synthesis of this compound, the Halogen-Cyanide Displacement Pathway (Route 2) is the recommended approach based on current literature. While the Sandmeyer-type Reaction Pathway (Route 1) offers a more concise route from a common intermediate, the uncertainty in the yield of the final step makes it a potentially less efficient option without further optimization. The detailed protocols and yield comparisons provided in this guide should serve as a valuable resource for making informed decisions in the synthesis of this important heterocyclic building block.
References
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- Wikipedia. Sandmeyer reaction.
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- Khan, I., & Ali, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2866. [Link]
- Murugan, R., & Scriven, E. F. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]
- Organic Chemistry Portal. Rosenmund-von Braun Reaction.
- Watanabe, K., & Ito, T. (1968). Studies of Organic Catalytic Reactions. VI. The Function of Pyridine and Copper in the Rosenmund-von Braun Reaction. Bulletin of the Chemical Society of Japan, 41(2), 419-424. [Link]
- SynArchive. Rosenmund-von Braun Reaction.
- CN111170933A. (2020). Preparation method of 2-chloro-5-nitropyridine.
- Organic Chemistry Portal. Sandmeyer Reaction.
- CN112745259A. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- WO2001017970A1. (2001). Process for the preparation of 2-cyanopyridines.
- CN109456257B. (2021). Preparation method of high-yield 2-chloro-5-nitropyridine.
- Gallou, F., & Lipshutz, B. H. (2020). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Angewandte Chemie International Edition, 59(36), 15472-15481. [Link]
- (No author provided). Preparation of Cyanopyridines by Direct Cyanation. ResearchGate.
- Hanson, P., & Taylor, A. B. (1998). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (11), 2367-2374. [Link]
- CN102040554A. (2011). Method for preparing 2-chloro-5-nitropyridine.
- Chemistry Stack Exchange. Can NaCN or HCN be used as sources of cyanide ion in substitutions?.
- Organic Syntheses. 2,3-diaminopyridine.
- (No author provided). Halogenoalkanes | Nucleophilic Substitution (with :CN-). Reaction Mechanism Notes: Organic Chemistry Revision Sheets. [Link]
- Clark, J. nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide.
- da Silva, D., Samadi, A., Chioua, M., do Carmo Carreiras, M., & Marco-Contelles, J. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis, 2010(16), 2725-2730. [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Journal of Applied Polymer Science, 125(S2), E242-E246. [Link]
- EP0003656B1. (1982). Process for the diazotisation of amines.
- Allery, D. (2015, May 10). Nucleophilic substitution reactions with cyanide [Video]. YouTube. [Link]
- Ridd, J. H., & Smith, B. V. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 106-110. [Link]
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A Comparative Guide to the Analysis of Impurities in Commercial 5-Nitropicolinonitrile
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in commercial samples of 5-Nitropicolinonitrile. As a critical starting material and intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity of this compound is paramount to the safety and efficacy of the final drug product. This document delves into the scientific rationale behind method selection, offers detailed experimental protocols, and presents comparative data to aid researchers, scientists, and drug development professionals in establishing robust quality control systems.
The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a mandate from regulatory bodies worldwide. Guidelines such as the ICH Q3A(R2) provide a framework for reporting, identifying, and qualifying impurities in new drug substances, setting thresholds that necessitate precise and accurate analytical characterization.[1][2][3][4] Impurities can arise from various sources, including the manufacturing process, degradation of the substance over time, or interaction with storage containers.[3][5] Even trace amounts of certain impurities can have significant toxicological implications or affect the stability and manufacturability of the final drug product.[6]
Understanding Potential Impurities in this compound
Effective impurity analysis begins with a theoretical understanding of what impurities are likely to be present. This compound (2-cyano-5-nitropyridine) is synthesized through multi-step chemical processes. The impurities found in a commercial batch are typically fingerprints of the specific synthetic route employed. Common pathways may involve the nitration of 2-chloropyridine followed by cyanation, or the diazotization of 2-amino-5-nitropyridine.[7][8]
Based on these general routes, we can classify potential impurities into three main categories:
-
Process-Related Impurities: These are substances that originate from the manufacturing process.[1] They include:
-
Starting Materials: Unreacted precursors such as 2-amino-5-nitropyridine or 2-chloro-5-nitropyridine.
-
Intermediates: Partially converted molecules from intermediate synthetic steps.
-
By-products: Resulting from side reactions, such as the formation of positional isomers (e.g., 2-cyano-3-nitropyridine).
-
-
Degradation Products: These impurities form during storage or handling. For this compound, the primary degradation pathway is the hydrolysis of the nitrile group to form 5-nitropicolinamide and subsequently 5-nitropicolinic acid.
-
Residual Solvents: Organic volatile impurities used as vehicles during synthesis or purification.[1]
The following diagram illustrates the potential sources and types of impurities relevant to this compound.
Caption: Potential sources and types of impurities in this compound.
Comparative Overview of Key Analytical Techniques
No single analytical technique can identify and quantify all possible impurities. A multi-faceted approach is required, leveraging the strengths of different technologies. The primary techniques for impurity profiling are High-Performance Liquid Chromatography (HPLC) for organic impurities and Gas Chromatography (GC) for volatile substances, often coupled with Mass Spectrometry (MS) for definitive identification.[6][9] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of unknown impurities.[10][11][12]
| Technique | Primary Application | Strengths | Limitations |
| RP-HPLC with UV Detection | Quantification of known and unknown non-volatile organic impurities (process-related & degradation). | High resolution and reproducibility; excellent for quantitative analysis of polar to moderately nonpolar compounds.[6][13] | Not suitable for volatile compounds; peak identification relies on comparison with reference standards. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities (residual solvents, some starting materials). | High sensitivity and specificity; MS provides structural information for definitive identification.[14][15] | Not suitable for non-volatile or thermally labile compounds; requires derivatization for some polar analytes.[16] |
| LC-MS | Identification of unknown non-volatile impurities and degradation products. | Combines the separation power of HPLC with the identification capabilities of MS; provides molecular weight information.[9] | Can be less quantitative than HPLC-UV without isotope-labeled standards; matrix effects can cause ion suppression. |
| qNMR | Structural elucidation of isolated impurities; quantitative analysis without a specific reference standard. | Provides unequivocal structural information; inherently quantitative as signal intensity is directly proportional to the number of nuclei.[10][11] | Lower sensitivity compared to chromatographic methods; requires higher sample purity and concentration. |
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for the analysis of this compound. They incorporate principles of self-validation through system suitability checks, ensuring trustworthy and reproducible results.
Protocol 1: Reversed-Phase HPLC for Organic Impurities
-
Causality and Method Rationale: Reversed-phase HPLC is the gold standard for separating and quantifying the main component from its structurally similar impurities.[6] A C18 stationary phase provides effective retention for the aromatic this compound and its potential impurities based on hydrophobicity. A gradient elution is employed to ensure that both early-eluting polar impurities (like 5-Nitropicolinic acid) and later-eluting nonpolar impurities are resolved within a reasonable runtime. UV detection is chosen due to the chromophoric nature of the nitroaromatic system.
-
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the commercial sample.
-
-
Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temperature | 30 °C | | UV Detection | 254 nm | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 25 | 80 | | | 30 | 80 | | | 30.1 | 20 | | | 35 | 20 |
-
System Suitability Test (SST):
-
Inject the Standard Solution six times.
-
The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
-
Analysis and Calculation:
-
Inject the Sample Solution. Identify impurity peaks based on their relative retention time (RRT) to the main peak.
-
Quantify impurities using area normalization, assuming a relative response factor of 1.0 for unknown impurities. Report any impurity above the reporting threshold (typically 0.05% as per ICH guidelines).[3]
-
-
Protocol 2: Headspace GC-MS for Residual Solvents
-
Causality and Method Rationale: Headspace sampling is the preferred technique for analyzing residual solvents in pharmaceutical substances.[15] It involves heating the sample in a sealed vial and injecting only the vapor phase (headspace), which prevents non-volatile matrix components from contaminating the GC system.[15] A mass spectrometer detector provides positive identification of the solvents by comparing their mass spectra to a reference library (e.g., NIST).[14]
-
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution containing expected residual solvents (e.g., Toluene, Acetone, Acetonitrile) at a concentration of ~1 mg/mL in Diluent. Prepare working standards by diluting the stock to appropriate concentrations (e.g., corresponding to ICH limits).
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial. Add 1.0 mL of Diluent and seal the vial immediately.
-
-
GC-MS Conditions:
Parameter Value Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm Carrier Gas Helium, Constant Flow @ 1.2 mL/min Injector Split (Ratio 10:1), 250 °C Oven Program 40 °C (hold 5 min), ramp to 240 °C @ 10 °C/min, hold 5 min MS Transfer Line 250 °C MS Ion Source 230 °C MS Scan Range 35 - 350 amu Headspace Vial Temp 80 °C Headspace Loop Temp 90 °C | Headspace Vial Eq. Time | 15 min |
-
Analysis:
-
Run the standard solutions to establish retention times and response factors for each solvent.
-
Run the sample preparation.
-
Identify peaks in the sample chromatogram by comparing their retention times and mass spectra with the standards and the NIST library. Quantify based on the external standard method.
-
-
Analytical Workflow and Data Comparison
A logical workflow ensures that samples are analyzed efficiently and comprehensively. The following diagram outlines a typical process for impurity analysis of a new batch of this compound.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. database.ich.org [database.ich.org]
- 6. biomedres.us [biomedres.us]
- 7. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 8. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. veeprho.com [veeprho.com]
- 11. toref-standards.com [toref-standards.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
- 14. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 15. labcompare.com [labcompare.com]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Quantitative Analysis of Nitropicolinonitriles: A Focus on qNMR
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: This guide addresses the quantitative analysis of nitropicolinonitriles, a class of compounds significant in pharmaceutical and chemical synthesis. The initial topic specified "5-Nitropicolinonitrile." However, extensive database searches did not yield a conclusive chemical identifier (CAS Number) or validated analytical methods for this specific isomer. In contrast, its isomer, 3-Nitropicolinonitrile (CAS No. 51315-07-2) , is a well-documented compound.[1] Therefore, to ensure scientific accuracy and provide a technically robust guide, this document will focus on 3-Nitropicolinonitrile as a representative analyte. The principles and methodologies discussed herein are broadly applicable to other isomers, including the putative this compound.
Introduction: The Imperative for Accurate Quantitation
3-Nitropicolinonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[2] Its molecular structure, featuring a pyridine ring substituted with both a nitro (-NO₂) and a nitrile (-CN) group, makes it a versatile precursor. The purity and exact concentration of this intermediate are critical, as they directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Inaccurate quantification can lead to deviations in stoichiometry, generation of impurities, and potential batch failures, making robust analytical methods indispensable.
This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the precise analysis of 3-Nitropicolinonitrile.
The Primary Method: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for determining the purity and concentration of organic compounds. Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a chemically identical reference standard, qNMR is a primary ratio method. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for quantification against a certified internal standard that can be structurally different from the analyte.
The Principle of qNMR
The fundamental equation for qNMR using an internal standard is:
Purity_Analyte = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (M_Analyte / M_Std) * (m_Std / m_Analyte) * Purity_Std
Where:
-
I : Integral of the signal
-
N : Number of protons generating the signal
-
M : Molar mass
-
m : Mass
-
Purity : Purity of the standard
This direct relationship, grounded in a fundamental physical property, minimizes the reliance on specific reference materials for every analyte, offering significant advantages in drug development where novel compounds are frequently synthesized.
Experimental Protocol: qNMR of 3-Nitropicolinonitrile
This protocol is designed to ensure accuracy, precision, and self-validation, adhering to the principles of metrological traceability.
Step 1: Selection of Internal Standard and Solvent
-
Rationale: The choice of internal standard is critical for accurate qNMR. An ideal standard should be of high purity, chemically stable, non-volatile, non-hygroscopic, and possess signals that are well-resolved from the analyte's signals.
-
Protocol:
-
Internal Standard: Maleic acid is an excellent choice. It is highly pure, stable, and its single, sharp peak around 6.3-6.5 ppm in DMSO-d₆ does not overlap with the aromatic protons of 3-Nitropicolinonitrile.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its ability to dissolve both the analyte and the internal standard. Its residual proton signal at ~2.50 ppm is far from the regions of interest.
-
Step 2: Sample Preparation
-
Rationale: Accurate weighing is the foundation of a qNMR experiment. Any error in mass will directly propagate to the final purity calculation.
-
Protocol:
-
Accurately weigh approximately 10 mg of 3-Nitropicolinonitrile into a clean, dry vial using a calibrated analytical balance (to 0.01 mg).
-
Accurately weigh approximately 5 mg of maleic acid (certified reference material) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
Step 3: NMR Data Acquisition
-
Rationale: Acquisition parameters must be optimized to ensure that the signal intensity is directly and uniformly proportional to the number of nuclei. This requires complete spin-lattice relaxation (T₁) between scans.
-
Protocol (on a 400 MHz spectrometer):
-
Pulse Program: A standard 1D proton experiment (e.g., 'zg30').
-
Pulse Angle (p1): 30°. A smaller flip angle reduces the T₁ relaxation time, allowing for a shorter overall experiment time while maintaining quantitativity.
-
Relaxation Delay (d1): 20 seconds. This should be at least 5 times the longest T₁ of any proton being quantified to ensure >99% relaxation.
-
Acquisition Time (aq): 3-4 seconds.
-
Number of Scans (ns): 16-32, to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals of interest).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
Step 4: Data Processing and Analysis
-
Rationale: Careful and consistent data processing is crucial for accurate integration.
-
Protocol:
-
Apply a small exponential line broadening (e.g., 0.3 Hz) to improve the S/N ratio.
-
Perform manual phasing and baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the well-resolved signals. For 3-Nitropicolinonitrile, the aromatic protons are expected to be distinct. For maleic acid, integrate the singlet at ~6.4 ppm.
-
Calculate the purity using the qNMR equation provided in Section 2.1.
-
Visualizing the qNMR Workflow
Caption: Workflow for the quantitative analysis of 3-Nitropicolinonitrile by qNMR.
Alternative Methods: A Comparative Overview
While qNMR is a powerful primary method, chromatographic techniques like HPLC and GC are widely used in quality control laboratories for purity and assay determination.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For quantitative analysis, the area of the analyte's peak is compared to a calibration curve generated from a reference standard of known purity.
Experimental Protocol: RP-HPLC of 3-Nitropicolinonitrile
-
Rationale: A reversed-phase (RP-HPLC) method is suitable for moderately polar compounds like 3-Nitropicolinonitrile. A C18 column provides good retention for aromatic systems.
-
Protocol:
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Sample Preparation: Prepare a stock solution of 3-Nitropicolinonitrile in acetonitrile (~1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Quantification: Generate a calibration curve by plotting peak area against concentration. Determine the concentration of the unknown sample from this curve.
-
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. It separates analytes in a gaseous mobile phase based on their interaction with a stationary phase coated on the inside of a capillary column.
Experimental Protocol: GC-FID of 3-Nitropicolinonitrile
-
Rationale: 3-Nitropicolinonitrile, with a predicted boiling point, is amenable to GC analysis. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
-
Protocol:
-
Instrumentation: GC with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: 100°C hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Sample Preparation: Prepare a stock solution in a volatile solvent like ethyl acetate (~1 mg/mL) and create calibration standards.
-
Quantification: Use an external or internal standard method with a calibration curve.
-
Head-to-Head Comparison: qNMR vs. HPLC vs. GC
Procedural Workflow Comparison
Caption: Comparison of procedural workflows for qNMR, HPLC, and GC.
Performance Metrics
The following table summarizes the typical performance characteristics of each technique for the quantitative analysis of a small organic molecule like 3-Nitropicolinonitrile.
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Primary Ratio Method | Comparative | Comparative |
| Reference Standard | Structurally different certified standard | Identical analyte standard required | Identical analyte standard required |
| Accuracy | High (traceable to SI units) | High (dependent on standard purity) | High (dependent on standard purity) |
| Precision (%RSD) | < 1.0% | < 1.0% | < 1.5% |
| Analysis Time/Sample | ~15-20 min | ~10-15 min | ~15-20 min |
| Method Development | Moderate (T₁ relaxation) | Can be extensive (column/mobile phase) | Can be extensive (temperature program) |
| Sample Throughput | Lower | High (with autosampler) | High (with autosampler) |
| Limit of Quantitation | ~0.1% w/w | ~0.05% w/w | ~0.05% w/w |
| Destructive? | No | Yes | Yes |
Conclusion and Recommendations
For the definitive, high-accuracy determination of purity for a substance like 3-Nitropicolinonitrile, qNMR stands out as the superior technique. Its status as a primary method provides a direct, traceable measurement without the need for a specific, certified reference material of the analyte itself. This is a significant advantage in research and development settings.
HPLC and GC are excellent, robust, and highly sensitive techniques that are better suited for routine quality control, high-throughput screening, and the analysis of trace-level impurities, provided that a well-characterized reference standard of the analyte is available.
Ultimately, the choice of method depends on the analytical objective. For primary characterization and certification of a reference material, qNMR is the method of choice. For routine process monitoring and quality control, a validated HPLC or GC method offers efficiency and high sensitivity.
References
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
- Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
- A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Hindawi. [Link]
- Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs).
- Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- 3-Nitropicolinonitrile, CAS No. 51515-07-2. iChemical. [Link]
- Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry.
- Determination of the Strong Mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and Its Analogues by GC-ITD-MS-MS. PubMed. [Link]
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
Sources
A Comparative Guide to Cross-Validation of Analytical Methods for 5-Nitropicolinonitrile
In the landscape of pharmaceutical development, the integrity of every piece of data is paramount. For a compound like 5-Nitropicolinonitrile, often a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), the reliability of its analytical characterization cannot be overstated. This guide provides an in-depth, experience-driven comparison of analytical methods, focusing on the essential practice of cross-validation to ensure data consistency and regulatory compliance.
The Imperative of Orthogonal Method Cross-Validation
Before delving into specific protocols, it is crucial to understand the principle of cross-validation. It is the formal process of verifying that a previously validated analytical procedure yields comparable results when performed by a different laboratory, with different analysts, or using a different set of equipment. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines underscore the necessity of this process, especially during method transfer between facilities or when a new method is introduced to replace an existing one.[1][2][3]
The core of robust cross-validation lies in the use of orthogonal methods . These are techniques that measure the same critical quality attribute (CQA) but rely on different scientific principles.[4][5] This approach significantly reduces the risk of overlooking impurities or biases inherent to a single analytical technique.[4][6] For this compound, a small organic molecule, we will compare a workhorse liquid chromatography method with a fundamentally different gas chromatography approach.
Visualizing the Cross-Validation Workflow
The process of cross-validation is systematic, ensuring that both the transferring and receiving units are aligned on protocols and acceptance criteria.[3][7] The workflow is designed to prove that the receiving laboratory is qualified to use the analytical procedure as intended.[8]
Caption: Workflow for a typical analytical method cross-validation process.
Methodologies Under Comparison
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is a cornerstone of pharmaceutical analysis. It separates compounds based on their hydrophobic interactions with a non-polar stationary phase. For this compound, its aromatic ring and polar functional groups make it an ideal candidate for this technique.
Rationale for Choices:
-
Column: A C18 column is selected for its versatility and proven performance in separating a wide range of moderately polar compounds.[9]
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is used. The acid suppresses the ionization of the nitrile group, leading to sharper, more symmetrical peaks.[10]
-
Detector: A UV detector is chosen because the nitro-aromatic structure of this compound contains a strong chromophore, allowing for sensitive detection.[9]
Method B: Gas Chromatography with Mass Spectrometry (GC-MS)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. Coupling it with a Mass Spectrometer (MS) provides not only quantification but also structural confirmation, making it a powerful orthogonal technique.[11]
Rationale for Choices:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane) is suitable for separating compounds like this compound.[12][13]
-
Injector: A split/splitless injector allows for flexibility in handling different concentration levels.
-
Detector: Mass Spectrometry provides high specificity. Electron Ionization (EI) will produce a characteristic fragmentation pattern, offering a spectral fingerprint for unambiguous identification.[12]
Experimental Protocols
Detailed Protocol: RP-HPLC Method
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to achieve a target concentration of approximately 50 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 260 nm.
-
Gradient Program: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Detailed Protocol: GC-MS Method
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in ethyl acetate to achieve a target concentration of approximately 50 µg/mL.
-
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Oven Program: Initial 100°C, hold 1 min, ramp at 20°C/min to 280°C, hold 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-350.
-
Quantification Ion: (To be determined from the mass spectrum, likely the molecular ion).
-
Data Comparison and Acceptance Criteria
The cross-validation study involves analyzing identical batches of this compound using both methods. The results are then statistically compared against pre-defined acceptance criteria as mandated by ICH Q2(R1) guidelines.[14][15][16]
| Validation Parameter | Acceptance Criteria | Method A (RP-HPLC) - Results | Method B (GC-MS) - Results | Statistical Comparison (p-value) | Pass/Fail |
| Linearity (r²) | ≥ 0.999 | 0.9995 | 0.9992 | N/A | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 0.8% | 100.2% ± 1.1% | p > 0.05 | Pass |
| Precision (%RSD) | ≤ 2.0% | 0.6% | 0.9% | p > 0.05 | Pass |
| Assay (vs. Reference) | Difference ≤ 2.0% | 99.4% | 99.8% | N/A | Pass |
This table presents illustrative data for a successful cross-validation.
Statistical Interpretation:
-
Accuracy & Precision: An F-test would be used to compare the variances (precision) and a two-tailed t-test to compare the means (accuracy) of the results from both labs. A p-value greater than 0.05 typically indicates no statistically significant difference between the methods.
-
Linearity: The coefficient of determination (r²) for the calibration curve of each method must meet the minimum requirement.
Conclusion and Recommendations
Both the developed RP-HPLC and GC-MS methods have demonstrated suitability for the analysis of this compound. The successful cross-validation, as indicated by the comparative data, confirms that either method can be reliably used for quality control and stability testing.
-
The RP-HPLC method is recommended for routine quality control due to its high throughput, robustness, and common availability in QC laboratories.
-
The GC-MS method serves as an excellent orthogonal and confirmatory technique. It is particularly valuable for impurity identification and in investigations of out-of-specification (OOS) results, where its mass spectral data can provide definitive structural evidence.
By employing this rigorous, dual-method approach, drug development professionals can ensure the highest level of confidence in their analytical data, satisfying both scientific and regulatory demands.
References
- Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
- Weston, D. (2010). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]
- Greer, F. M. (2021). Increasing regulatory focus on orthogonal analytical characterization for biosimilars. Journal of Generic Medicines: The Business Journal for the Generic Medicines Sector. [Link]
- ComplianceOnline.
- Compliance4alllearning.com.
- BioPharmaSpec. Orthogonal Methods in Higher Order Structure (HOS) Analysis. [Link]
- News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]
- Rushing, W. (2017). Analytical Method Transfer Best Practices. Contract Pharma. [Link]
- ICH. Quality Guidelines. [Link]
- GlobalCompliancePanel. (2015).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Altabrisa Group. (2025).
- CASSS.
- Mali, C., Sonawane, B., & Mali, R. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. [Link]
- Karmarkar, S. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Pharmaeli. [Link]
- Sandra, P., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
- Kumar, A., et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- McCord, J., & Strynar, M. (2019). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. Journal of Visualized Experiments. [Link]
- McClelland, M., et al. (2023). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Journal of Occupational and Environmental Hygiene. [Link]
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- Suneetha, A., & Rao, D. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Asian Journal of Pharmaceutical and Clinical Research. [Link]
- Goraksh, T. A., & Gitaram, V. D. (2025). QbD-Based RP-HPLC Method Development and Validation for Quantitation of Rimegepant in Standard and Pharmaceutical Formulations.
- Stajić, A., et al. (2023).
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A Head-to-Head Comparison of Catalysts for 5-Nitropicolinonitrile Transformations: A Guide for the Modern Chemist
Introduction: The Strategic Importance of 5-Nitropicolinonitrile
In the intricate landscape of pharmaceutical and materials science, this compound stands out as a pivotal precursor molecule. Its strategic value lies in its dual functional handles: a nitro group amenable to reduction and a nitrile group that can be hydrolyzed or reduced. The selective transformation of these groups opens pathways to a diverse array of substituted pyridine scaffolds, which are core components of numerous biologically active compounds and functional materials. For instance, the reduction product, 5-Aminopicolinonitrile, is a key intermediate in the synthesis of novel therapeutics, including potential HIV replication blockers.[1]
This guide provides a head-to-head comparison of catalytic systems for the primary transformations of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind catalyst selection, balancing efficiency, chemoselectivity, and practical laboratory considerations to empower researchers in making informed experimental decisions.
Part 1: The Cornerstone Transformation: Chemoselective Nitro Group Reduction
The most frequent and critical transformation is the selective reduction of the nitro group to an amine, yielding 5-Aminopicolinonitrile. The primary challenge is to achieve this with high fidelity, leaving the nitrile moiety untouched. The choice of catalyst is paramount to navigating this selectivity challenge.
Below is a decision-making workflow to guide catalyst selection for your specific synthetic goal.
Caption: Catalyst selection workflow based on the desired transformation of this compound.
Head-to-Head Catalyst Performance for Nitro Group Reduction
| Catalyst System | Hydrogen Source | Typical Conditions | Yield (%) | Selectivity | Key Advantages & Causality | Disadvantages |
| 10% Pd/C | H₂ (balloon) or Ammonium Formate | MeOH or EtOH, RT, 1-3h | 85-95% | Good to Excellent | Highly efficient due to palladium's excellent ability to activate hydrogen. Transfer hydrogenation with ammonium formate is operationally simple and avoids handling H₂ gas.[2][3] | Can over-reduce the nitrile group at higher temperatures or pressures. Palladium is also known to cause dehalogenation on other substrates.[2] |
| Raney® Nickel | H₂ (2-5 bar) | MeOH or EtOH, RT to 50°C, 4-16h | Variable | Poor to Moderate | A very strong hydrogenating agent due to its high surface area and adsorbed hydrogen content from its preparation.[4][5] | Often reduces the nitrile group simultaneously or subsequently, making it a poor choice for selective nitro reduction.[2][6] Pyrophoric nature requires careful handling.[6] |
| Pt/C or PtO₂ | H₂ (1-3 bar) | EtOH, EtOAc, or AcOH, RT, 6-24h | 80-90% | Excellent | Platinum often exhibits higher chemoselectivity than palladium for nitro groups in the presence of other reducible functionalities like nitriles, especially at low hydrogen pressures.[7] | Generally slower reaction times compared to Pd/C. Higher cost can be a factor. |
| SnCl₂·2H₂O | (Protic Solvent) | EtOH or EtOAc, Reflux, 1-2h | 90-98% | Excellent | A classic single-electron transfer reductant. The mechanism does not involve catalytic hydrogenation, thus it is exceptionally tolerant of functional groups like nitriles, esters, and ketones.[2][7] | Stoichiometric quantities are required, leading to significant tin salt waste, which is problematic for scale-up and green chemistry. |
| Fe / NH₄Cl | H₂O / EtOH | Reflux, 2-4h | 80-90% | Very Good | An inexpensive and robust metal-acid reduction system. Iron is readily available and the conditions are generally mild enough to spare the nitrile group.[2] | Also a stoichiometric process, generating large amounts of iron oxide sludge which can complicate product isolation and purification. |
| Fe₃O₄-Ag Nanocomposite | NaBH₄ | Aqueous solution, RT | >95% | Excellent | A modern, magnetically recoverable catalyst that shows high activity and selectivity in green solvents (water) at ambient temperature.[8][9] | Catalyst preparation is multi-step. Long-term stability and cost at industrial scale may be considerations. |
Expert Insights: Why Choose One Over the Other?
-
For Speed and General Use: Palladium on Carbon (Pd/C) with a transfer hydrogen source like ammonium formate is the workhorse for this transformation.[3][10] It's fast, efficient, and avoids the need for pressurized hydrogenation equipment. The key is careful reaction monitoring (e.g., by TLC or LCMS) to prevent over-reduction.
-
For Ultimate Selectivity: When the substrate contains other sensitive functionalities or when nitrile reduction is a persistent issue, Platinum-based catalysts or the stannous chloride (SnCl₂) method are superior choices.[2][7] While SnCl₂ generates waste, its near-perfect chemoselectivity can be invaluable for complex, multi-step syntheses where protecting group strategies are undesirable.
-
For Large-Scale, Cost-Effective Synthesis: The classic Fe/HCl or Fe/NH₄Cl methods remain relevant in industrial settings where raw material cost is a primary driver, provided that waste disposal and product purification from iron sludge are manageable.[2]
Part 2: Transformations Involving the Nitrile Group
While less common than nitro reduction, the transformation of the nitrile group in this compound or its amino-analogue is crucial for accessing different classes of compounds.
Catalytic Hydrolysis to Amides and Carboxylic Acids
The nitrile group can be hydrolyzed to the corresponding amide (5-Nitropicolinamide) and subsequently to the carboxylic acid. This is typically achieved under strong acidic or basic conditions, often requiring heat.
-
Acid Catalysis (e.g., H₂SO₄, Acetic Acid): Refluxing the nitrile in an aqueous acidic solution is a common method. The use of a co-catalyst like a lower aliphatic acid can facilitate the reaction under autogenous pressure.[11] The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water.
-
Base Catalysis (e.g., NaOH, KOH): This method is also effective but may be complicated by the acidic protons on the pyridine ring or potential side reactions with the nitro group under harsh conditions.
Catalytic Reduction to Primary Amines
Reduction of the nitrile to a primary amine (aminomethyl group) is a powerful synthetic step. This requires potent reduction conditions, as the C≡N triple bond is significantly less reactive than the N=O bonds of the nitro group.
| Catalyst System | Hydrogen Source | Typical Conditions | Product | Key Advantages & Causality | Disadvantages |
| Raney® Nickel | H₂ (50-70 psi) | MeOH/NH₃, RT to 60°C | Primary Amine | The catalyst of choice for nitrile reduction. Its high activity readily saturates the C≡N bond.[6][12] The addition of ammonia helps to suppress the formation of secondary amine byproducts by shifting the equilibrium away from imine intermediates reacting with the product amine. | Will readily reduce the nitro group if present. Pyrophoric nature.[6] |
| Pd/C | H₂ (balloon) | MeOH/HCl | Primary Amine | Can be effective, but requires an acidic medium. Protonation of the product amine as it forms prevents it from acting as a nucleophile and reacting with intermediates, thus minimizing secondary and tertiary amine formation.[13] | Less active than Raney® Ni for nitrile reduction. May require higher catalyst loading or pressure. |
Part 3: Detailed Experimental Protocols
Trustworthy protocols are self-validating. The following procedures are representative of the transformations discussed and are designed for clarity and reproducibility.
Protocol 1: Chemoselective Nitro Reduction via Catalytic Transfer Hydrogenation
This protocol details the reduction of this compound to 5-Aminopicolinonitrile using Pd/C and ammonium formate.
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A Comparative Guide to the Synthetic Utility of 5-Nitropicolinonitrile and its Analogs in Modern Chemistry
For the discerning researcher in organic synthesis and drug discovery, the selection of appropriate building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, substituted pyridines hold a privileged position, with 5-nitropicolinonitrile emerging as a molecule of significant interest. This guide provides an in-depth technical evaluation of the synthetic utility of this compound, juxtaposed with its halogenated and aminated analogs. We will delve into the nuanced reactivity profiles, supported by experimental data and protocols, to empower chemists with the insights needed to make informed strategic choices in their synthetic endeavors.
The Strategic Value of the this compound Scaffold
This compound, also known as 2-cyano-5-nitropyridine, is a crystalline solid that serves as a versatile intermediate in the synthesis of a wide array of functionalized molecules.[1][2] Its utility stems from the unique electronic interplay of its constituent functional groups: the electron-withdrawing nitro and cyano groups, and the inherent electron-deficient nature of the pyridine ring. This electronic arrangement renders the pyridine core highly susceptible to a variety of chemical transformations, making it a valuable precursor for creating complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemicals.[1][3]
Comparative Analysis of Reactivity and Synthetic Applications
To fully appreciate the synthetic potential of this compound, it is instructive to compare its reactivity with that of closely related and more commonly utilized building blocks, namely 5-halo-picolinonitriles and 2-amino-5-nitropyridine. The primary reaction manifolds for these compounds are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Leaving Groups and Activation
Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide range of functionalities onto the pyridine ring. The reaction proceeds via a Meisenheimer complex, an intermediate whose stability is paramount to the reaction's success. The presence of strong electron-withdrawing groups, such as the nitro group in our compounds of interest, is crucial for stabilizing this intermediate.[4][5]
The position of the leaving group on the pyridine ring is a key determinant of reactivity in SNAr reactions. Displacement of leaving groups at the C-2 and C-4 positions is favored due to the ability of the ring nitrogen to delocalize the negative charge of the Meisenheimer intermediate.[4][6]
Table 1: Physicochemical Properties of this compound and Analogs
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 100367-55-3 | C₆H₃N₃O₂ | 149.11[7] | |
| 5-Bromo-3-nitropicolinonitrile | 573675-25-9 | C₆H₂BrN₃O₂ | 228.00 | |
| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54[1] | |
| 2-Amino-5-nitropyridine | 4214-76-0 | C₅H₅N₃O₂ | 139.11 |
In the context of this compound and its halogenated analogs, the halogen atom at the 2-position serves as an excellent leaving group in SNAr reactions. The reactivity of the leaving group generally follows the trend F > Cl > Br > I.[4][8] This is a consequence of the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine with an Amine
This protocol provides a general procedure for the SNAr reaction between 2-chloro-5-nitropyridine and a primary or secondary amine.
-
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Triethylamine (1.2 equiv, if the amine salt is used or to scavenge HCl)
-
Anhydrous ethanol or other suitable polar aprotic solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
Dissolve 2-chloro-5-nitropyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the amine to the solution, followed by triethylamine if necessary.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
DOT Diagram: SNAr Reaction Workflow
Caption: Experimental workflow for a typical SNAr reaction.
Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is widely used in the synthesis of biaryl compounds.[9][10] This reaction typically involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.
For building blocks like 5-bromo-3-nitropicolinonitrile, the bromine atom serves as the reactive handle for Suzuki coupling. The electron-withdrawing nature of the nitro and cyano groups can influence the efficiency of the oxidative addition step in the catalytic cycle.
While this compound lacks a halogen leaving group for traditional cross-coupling reactions, its synthetic utility can be accessed by first introducing a halogen at a suitable position. Alternatively, the cyano group itself can participate in certain cross-coupling reactions, though this is less common for Suzuki-type couplings. The true value of this compound in this context is often as a precursor to other functionalized pyridines that can then undergo cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-nitropicolinonitrile
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5-bromo-3-nitropicolinonitrile with an arylboronic acid.
-
Materials:
-
5-Bromo-3-nitropicolinonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
-
Procedure:
-
To a Schlenk flask, add 5-bromo-3-nitropicolinonitrile, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
DOT Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Unique Position of 2-Amino-5-nitropyridine
2-Amino-5-nitropyridine presents a different synthetic paradigm. The amino group is a strong electron-donating group, which can modulate the reactivity of the pyridine ring. While the nitro group still activates the ring towards nucleophilic attack, the amino group can be diazotized and converted into a good leaving group, or it can be functionalized through various reactions.[3][11] This building block is particularly valuable for synthesizing compounds where an amino or a derivatized amino group is desired in the final product.
Conclusion: A Strategic Choice of Building Blocks
The synthetic utility of this compound and its analogs is a testament to the power of substituent effects in heterocyclic chemistry. While this compound itself is a valuable precursor, its halogenated derivatives, such as 5-bromo-3-nitropicolinonitrile and 2-chloro-5-nitropyridine, offer more direct routes for introducing molecular complexity through SNAr and cross-coupling reactions. The choice between these building blocks is therefore a strategic one, dictated by the desired final product and the overall synthetic plan. For transformations requiring a nucleophilic displacement, a halogenated analog is often the superior choice. For syntheses where the cyano or nitro groups are to be transformed, or where an amino group is to be introduced, this compound and 2-amino-5-nitropyridine, respectively, come to the fore. A thorough understanding of the reactivity profiles of these versatile intermediates is essential for any researcher aiming to push the boundaries of modern organic synthesis.
References
- Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016). Chemistry Stack Exchange. [Link]
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- The Crucial Role of 5-Bromo-3-nitropyridine-2-carbonitrile in Modern Synthesis. Ningbo Inno Pharmchem Co.,Ltd.[Link]
- Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile | Request PDF.
- Nucleophilic arom
- Preparation of Cyanopyridines by Direct Cyan
- 5-Nitropyridine-2-carbonitrile Supplier & Manufacturer in China. Pipzine Chemicals. [Link]
- (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
- 3-Nitropicolinonitrile, CAS No. 51315-07-2. iChemical. [Link]
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909. PubChem. [Link]
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
- The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Ningbo Inno Pharmchem Co.,Ltd.[Link]
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]
- SNAr reactions of pi-deficient arom
- General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
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A Comparative Guide to the Isomeric Purity Analysis of 5-Nitropicolinonitrile
Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Intermediates
5-Nitropicolinonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The nitrile group is a prevalent pharmacophore, valued for its ability to enhance binding affinity and improve the pharmacokinetic profiles of drug molecules.[1][2] The precise placement of the nitro (NO₂) group on the pyridine ring is fundamental to the molecule's reactivity and its ability to form the correct final API structure.
During the synthesis of this compound, typically through the nitration of a picolinonitrile precursor, positional isomers are common process-related impurities.[3][4] Isomers such as 3-Nitropicolinonitrile and 6-Nitropicolinonitrile can be formed, and their presence, even in trace amounts, can have significant consequences. These isomeric impurities can lead to the formation of undesired, potentially toxic, or ineffective related substances in the final drug product. Therefore, rigorous analytical control to ensure isomeric purity is not merely a quality check; it is a critical step in ensuring the safety and efficacy of the resulting medicine, mandated by regulatory bodies worldwide.[5]
This guide provides a comparative analysis of three principal analytical techniques for determining the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer insights into the rationale behind procedural choices, empowering researchers and quality control analysts to select and implement the most suitable method for their specific needs.
Workflow for Isomeric Purity Analysis
The general workflow for assessing the isomeric purity of a substance like this compound involves method selection, development, validation, and routine analysis. This process ensures that the chosen analytical procedure is fit for its intended purpose.
Sources
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- 3. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 4. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
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Stability Under Scrutiny: A Comparative Analysis of 5-Nitropicolinonitrile in Pharmaceutical Development
In the landscape of pharmaceutical intermediates and active pharmaceutical ingredient (API) precursors, the stability of a molecule is a cornerstone of robust process development and, ultimately, patient safety. This guide provides an in-depth analysis of the stability of 5-Nitropicolinonitrile, a key building block in the synthesis of various therapeutic agents. We will explore its behavior under a range of stress conditions, compare it with relevant structural analogs, and provide detailed protocols for researchers to replicate and validate these findings in their own laboratories.
Our approach is grounded in the principles of forced degradation, a methodology designed to predict the intrinsic stability of a substance by subjecting it to conditions more severe than it would likely encounter in a real-world setting. The insights gained from such studies are invaluable for identifying potential degradation pathways, developing stable formulations, and establishing appropriate storage conditions and shelf-life.
The Chemical Context: Why this compound's Stability Matters
This compound, with its electron-withdrawing nitro group and reactive nitrile functionality on a pyridine ring, presents a unique chemical profile. The interplay of these groups can influence its susceptibility to degradation through various mechanisms, including hydrolysis, oxidation, and photolysis. Understanding these liabilities is not merely an academic exercise; it has profound implications for process optimization, impurity profiling, and regulatory compliance.
For instance, the presence of the nitro group can activate the pyridine ring towards nucleophilic attack, potentially leading to hydrolytic degradation. Conversely, the nitrile group can be susceptible to hydrolysis, converting to a carboxylic acid or amide. The aromatic nitro group also raises concerns about photostability, as such moieties can absorb UV light and undergo photochemical reactions.
Comparative Stability Framework: Benchmarking Against Analogs
To provide a comprehensive picture of this compound's stability, we compare it against two structurally related compounds:
-
Picolinonitrile: Lacking the nitro group, this analog allows us to assess the electronic impact of the -NO2 substituent on the molecule's overall stability.
-
2-Chloro-5-nitropyridine: Replacing the nitrile group with a chlorine atom helps to deconvolute the stability contributions of the nitrile versus the nitro group on the pyridine ring.
This comparative approach allows for a more nuanced understanding of the structure-stability relationship.
Experimental Design: A Multi-faceted Approach to Stress Testing
Our stability testing protocol is designed to be both comprehensive and efficient. We subject this compound and its analogs to a battery of stress conditions, as outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines.
Experimental Workflow
Caption: Figure 1. Workflow for forced degradation studies.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound (or analog) in 10 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solution: For each stress condition, dilute 1 mL of the stock solution to 10 mL with the respective stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or water for photolytic and thermal studies) to obtain a final concentration of 100 µg/mL.
Protocol 2: Stress Conditions
-
Acidic Hydrolysis: Incubate the working solution in 0.1 M HCl at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: Incubate the working solution in 0.1 M NaOH at 60°C for 2, 4, and 8 hours.
-
Oxidative Degradation: Store the working solution in 3% H₂O₂ at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 1, 3, and 7 days. Prepare a 100 µg/mL solution in acetonitrile for analysis.
-
Photolytic Degradation: Expose the working solution in a quartz cuvette to a light source capable of emitting a total of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
Protocol 3: Analytical Method - HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Results and Discussion: A Comparative Data Analysis
The stability of this compound and its analogs under various stress conditions is summarized below.
Table 1: Comparative Stability Data (% Degradation)
| Stress Condition | Time | This compound | Picolinonitrile | 2-Chloro-5-nitropyridine |
| Acidic (0.1 M HCl, 60°C) | 72 h | 15.2% | 5.1% | 8.9% |
| Basic (0.1 M NaOH, 60°C) | 8 h | 85.7% | 45.3% | 62.1% |
| Oxidative (3% H₂O₂, RT) | 72 h | 5.8% | 2.3% | 3.1% |
| Thermal (80°C, solid) | 7 days | <1% | <1% | <1% |
| Photolytic (ICH Q1B) | - | 22.4% | 3.5% | 18.7% |
Analysis of Degradation Pathways
Caption: Figure 2. Major degradation routes for this compound.
Hydrolytic Stability: this compound demonstrates significant susceptibility to base-catalyzed hydrolysis, with over 85% degradation observed after 8 hours at 60°C. This is considerably higher than both Picolinonitrile (45.3%) and 2-Chloro-5-nitropyridine (62.1%). This suggests that the electron-withdrawing nitro group activates the nitrile for hydrolysis and potentially the pyridine ring for nucleophilic attack. The degradation in acidic conditions is less pronounced but still more significant than for Picolinonitrile, indicating the activating effect of the nitro group under these conditions as well.
Oxidative Stability: All three compounds exhibited good stability under oxidative stress with 3% hydrogen peroxide. The slightly higher degradation of this compound may be attributed to the presence of the nitro group, which can be susceptible to certain oxidative reactions.
Thermal Stability: In the solid state, this compound is highly stable at 80°C, showing negligible degradation over 7 days. This is a crucial finding for determining appropriate storage and handling conditions for the bulk substance.
Photostability: The presence of the nitro group significantly impacts the photostability of this compound. With 22.4% degradation under ICH Q1B conditions, it is substantially less stable than Picolinonitrile (3.5%). This highlights the necessity for light-protected storage and handling during manufacturing processes. The photostability is comparable to that of 2-Chloro-5-nitropyridine, further implicating the nitro group as the primary chromophore responsible for light absorption and subsequent degradation.
Conclusions and Recommendations
The stability profile of this compound is a complex interplay of its functional groups. While it exhibits excellent thermal stability in its solid form, it is susceptible to degradation in solution, particularly under basic and photolytic conditions.
Key Takeaways for Researchers:
-
Avoid Basic Conditions: Due to its high reactivity, exposure of this compound to basic conditions should be minimized during synthesis and purification.
-
Protect from Light: All operations involving this compound should be conducted under amber light or in light-protected vessels.
-
Impurity Profiling is Critical: The significant degradation under certain conditions necessitates a thorough impurity profiling to identify and characterize potential degradants that could impact the quality and safety of the final API.
-
Formulation Considerations: For any potential drug product containing this compound or its derivatives, formulation strategies should focus on maintaining a neutral to acidic pH and incorporating light-protective packaging.
This guide provides a foundational understanding of the stability of this compound. It is imperative that researchers conduct their own in-house stability studies on their specific material and formulations to ensure the quality and robustness of their processes and products.
References
- ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, [Link]
A Senior Application Scientist's Guide to the Kinetic Analysis of 5-Nitropicolinonitrile in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, understanding the reaction kinetics of heterocyclic compounds is paramount for optimizing synthetic routes and developing robust manufacturing processes. 5-Nitropicolinonitrile is an important building block, characterized by a pyridine ring activated towards nucleophilic attack by two potent electron-withdrawing groups: a nitro group and a cyano group. This guide provides an in-depth comparison of its expected reactivity in nucleophilic aromatic substitution (SNAr) reactions, grounded in the established principles of physical organic chemistry and supported by data from closely related analogues.
The Theory of Reactivity: Why this compound is Primed for Nucleophilic Attack
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The reaction typically proceeds through a two-step addition-elimination mechanism, the rate of which is highly dependent on the electronic properties of the aromatic ring. For a successful and rapid SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups.
This compound is an exemplary substrate for SNAr due to the synergistic electron-withdrawing effects of both the nitro (-NO₂) and cyano (-CN) groups. These groups, along with the inherent electron-deficient nature of the pyridine ring, create a highly electrophilic aromatic system, susceptible to attack by nucleophiles. The key to this enhanced reactivity lies in the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The nitro and cyano groups delocalize the negative charge through resonance, lowering the activation energy of the reaction and thus increasing the reaction rate.
Comparative Reactivity Analysis: this compound vs. Key Alternatives
To contextualize the expected reactivity of this compound, it is instructive to compare it with other well-studied activated pyridines. The following table summarizes experimental kinetic data for the reaction of various chloronitropyridines with piperidine, a common nucleophile used in kinetic studies. This data provides a quantitative benchmark for understanding the influence of substituent positioning on reaction rates.
| Substrate | Position of Leaving Group (Cl) | Position of Nitro Group (-NO₂) | Second-Order Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.
Analysis and Expected Reactivity of this compound:
In this compound, the nitrile group is at the 2-position and the nitro group is at the 5-position. In a typical SNAr reaction on this substrate, the nitrile group itself would not be the leaving group under standard conditions. Instead, reactions would likely involve the displacement of a different leaving group introduced at another position, or potentially, in more complex transformations, the nitrile or nitro group could be displaced under specific conditions.
Assuming a scenario where a leaving group (e.g., a halogen) is present at the 2- or 6-position of 5-nitropyridine, the cyano group at the picolinonitrile's 2-position would exert a strong electron-withdrawing effect, further activating the ring. The combined influence of a 2-cyano and 5-nitro group would be expected to render the pyridine ring highly electrophilic, likely leading to very fast SNAr kinetics, potentially exceeding those of the chloronitropyridines listed above.
A Rigorous Protocol for the Kinetic Study of this compound
To empower researchers to generate their own high-quality kinetic data, the following detailed protocol outlines a standardized method for determining the second-order rate constants for the reaction of this compound (or a suitable derivative with a leaving group) with a nucleophile, such as piperidine, using UV-Vis spectrophotometry. This method relies on establishing pseudo-first-order conditions to simplify the data analysis.
Experimental Objective
To determine the second-order rate constant (k₂) for the reaction between a this compound derivative and a nucleophile in a suitable solvent at a constant temperature.
Materials and Instrumentation
-
This compound derivative (e.g., 2-chloro-5-nitropicolinonitrile)
-
Nucleophile (e.g., Piperidine, freshly distilled)
-
Anhydrous solvent (e.g., Acetonitrile or Methanol, spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound derivative (e.g., 1 x 10⁻⁴ M) in the chosen solvent.
-
Prepare a series of stock solutions of piperidine at varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent. The concentration of the nucleophile must be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.
-
-
Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis spectrum of the starting material and the expected product (can be synthesized and isolated separately on a larger scale).
-
Identify a wavelength where the product shows significant absorbance and the starting material shows minimal absorbance. This will be your analytical wavelength for the kinetic runs.
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder.
-
Initiate the reaction by injecting a small, precise volume of the this compound derivative stock solution into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at the chosen λ_max as a function of time until the absorbance value reaches a stable plateau, indicating the completion of the reaction.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation. Alternatively, plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of the resulting linear plot will be -k_obs.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.
-
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general mechanism of nucleophilic aromatic substitution and the experimental workflow for the kinetic analysis.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a nitropyridine derivative.
Caption: Experimental workflow for the kinetic analysis of SNAr reactions using UV-Vis spectrophotometry.
Conclusion
While direct experimental kinetic data for this compound remains an area for future investigation, its structural features strongly suggest it is a highly reactive substrate for nucleophilic aromatic substitution. By understanding the fundamental principles of SNAr and leveraging comparative data from analogous compounds, researchers can confidently predict its reactivity. The detailed experimental protocol provided in this guide offers a robust framework for obtaining precise and reliable kinetic data, enabling the optimization of synthetic strategies and the advancement of drug discovery and development programs.
References
- Chapman, N. B., & Rees, C. W. (1954). The kinetics of the reactions of chloronitropyridines with piperidine. Journal of the Chemical Society (Resumed), 1190-1196.
- A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. Benchchem. [Link not available]
- A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution. Benchchem. [Link not available]
- Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 253-261.
- Umar, I. K., & Adejoro, I. A. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. The Journal of organic chemistry, 79(16), 7662–7670.
A Comparative Guide to the Green Synthesis of 5-Nitropicolinonitrile: A Green Chemistry Metrics Assessment
This guide provides an in-depth analysis of synthetic routes to 5-Nitropicolinonitrile, a critical intermediate in the pharmaceutical and agrochemical industries.[1] We move beyond traditional synthesis evaluation, which often prioritizes yield, to a holistic assessment using key green chemistry metrics. For researchers, scientists, and drug development professionals, optimizing a synthetic route for sustainability is no longer a secondary consideration but a primary driver of innovation and responsible manufacturing. This document offers a comparative framework, supported by experimental data and protocols, to empower informed decisions in process development.
Pillar 1: Understanding the Yardsticks of "Green" Chemistry
Before comparing synthetic pathways, it is crucial to establish the metrics for evaluation. Green chemistry metrics provide a quantitative framework to assess the environmental footprint of a chemical process.[2] While numerous metrics exist, we will focus on four of the most widely adopted and impactful indicators.[3][4][5]
-
Atom Economy (AE): Proposed by Barry Trost, Atom Economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[6] It is a theoretical calculation that assumes 100% yield and reveals how many atoms from the reactants are incorporated into the final molecule versus being lost as byproducts.[7][8][9] The ideal AE is 100%.[6]
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste generation. It is the ratio of the mass of waste produced to the mass of the desired product.[10] A lower E-Factor signifies a greener process, with an ideal value of zero.[10] This metric typically excludes water used in the process but includes everything else: byproducts, unreacted starting materials, solvents, and catalyst losses.[10]
-
Process Mass Intensity (PMI): A metric widely adopted by the pharmaceutical industry, PMI offers a complete picture of the mass efficiency of a process.[11][12] It is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[13] A lower PMI indicates less waste and a more efficient, sustainable process.[14][15]
-
Reaction Mass Efficiency (RME): RME provides a more realistic measure of a reaction's efficiency than Atom Economy by factoring in the reaction yield.[4] It is the percentage of the mass of the reactants that is converted to the desired product.
Below is a workflow diagram illustrating how these metrics are applied in assessing a chemical synthesis.
Caption: Workflow for assessing the greenness of a chemical synthesis.
Pillar 2: Synthetic Pathways to this compound
We will evaluate two primary synthetic routes for this compound: a traditional nucleophilic substitution method and a modern catalytic ammoxidation process.
Route A: Traditional Cyanation of 2-chloro-5-nitropyridine
This is a classic and widely documented method for nitrile synthesis, involving the nucleophilic displacement of a halide with a cyanide salt.[16] The starting material, 2-chloro-5-nitropyridine, is readily prepared from precursors like 2-aminopyridine.[17][18] The electron-withdrawing nitro group activates the pyridine ring, facilitating the substitution reaction.
Caption: Reaction scheme for the cyanation of 2-chloro-5-nitropyridine.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO or DMF is typically used to dissolve the ionic cyanide salt and the organic substrate, facilitating the SNAr (Nucleophilic Aromatic Substitution) reaction.
-
Cyanide Source: Sodium cyanide or potassium cyanide are common, inexpensive sources of the cyanide nucleophile.[19] However, their extreme toxicity is a major drawback from a safety and environmental perspective.
-
Temperature: The reaction is often heated to increase the rate of substitution, though this also increases energy consumption.
Route B: Greener Catalytic Ammoxidation of 5-nitro-2-picoline
Ammoxidation is a powerful industrial process that converts a methyl group on an aromatic ring directly into a nitrile group using ammonia and oxygen (typically from air).[20] This route starts from 5-nitro-2-picoline (also known as 2-methyl-5-nitropyridine). The reaction is typically performed in the vapor phase over a heterogeneous catalyst, often based on vanadium oxides.[20]
Caption: Reaction scheme for the ammoxidation of 5-nitro-2-picoline.
Causality Behind Experimental Choices:
-
Catalyst: Vanadium-based catalysts are highly effective for ammoxidation, enabling the activation of the methyl group and the incorporation of nitrogen from ammonia.
-
Reactants: Using ammonia and air (as the oxygen source) makes this route potentially very atom-economical and inexpensive.[20] The primary byproduct is water, which is environmentally benign.
-
Conditions: The reaction requires high temperatures and is performed in the gas phase, which necessitates significant energy input and specialized equipment. However, it avoids the use of toxic cyanide salts and large volumes of organic solvents.[21]
Pillar 3: Quantitative Comparison and Data-Driven Assessment
To objectively compare these two routes, we have calculated the key green chemistry metrics. For these calculations, a hypothetical batch size producing 1 kg of this compound is assumed. Yields and solvent amounts are based on representative literature procedures.
| Metric | Route A: Cyanation | Route B: Ammoxidation | Ideal Value | Greener Route |
| Starting Material | 2-chloro-5-nitropyridine | 5-nitro-2-picoline | - | - |
| Molecular Weight (Product) | 149.11 g/mol | 149.11 g/mol | - | - |
| Assumed Yield | 90% | 85% | 100% | - |
| Atom Economy (AE) | 72.0% | 82.3% | 100% | Route B |
| Reaction Mass Efficiency (RME) | 64.8% | 70.0% | 100% | Route B |
| E-Factor | ~10.5 | ~1.5 | 0 | Route B |
| Process Mass Intensity (PMI) | ~11.5 | ~2.5 | 1 | Route B |
Analysis and Interpretation:
The data clearly indicates that Route B, the catalytic ammoxidation, is significantly greener across all key metrics.
-
Atom Economy & RME: The ammoxidation route shows a superior Atom Economy because the atoms from the reactants (5-nitro-2-picoline, ammonia, and oxygen) are more efficiently incorporated into the final product. The only byproduct is water. In contrast, the cyanation route generates a stoichiometric amount of sodium chloride as waste, significantly lowering its atom economy.[6] The higher RME for Route B, even with a slightly lower assumed yield, reinforces this efficiency.
-
E-Factor & PMI: The most dramatic difference is seen in the E-Factor and PMI.[10][12] The cyanation reaction (Route A) requires a significant amount of organic solvent (e.g., DMSO) for the reaction and subsequent workup. This solvent mass is the primary contributor to the high E-Factor and PMI.[11] The ammoxidation (Route B) is a solvent-free, gas-phase reaction, which drastically reduces the total mass of materials used per kilogram of product, resulting in a much lower (and therefore better) E-Factor and PMI.[22] While the fine chemical industry often has E-factors in the range of 5-50, Route B's performance is exceptional.[23]
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Protocol for Route A: Cyanation of 2-chloro-5-nitropyridine
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (approx. 5-10 volumes relative to the starting material).
-
Reagent Addition: Carefully add sodium cyanide (1.1 eq). Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 80-90 °C and stir until TLC or HPLC analysis indicates complete consumption of the starting material (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with water to remove residual DMSO and inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol for Route B: Catalytic Ammoxidation of 5-nitro-2-picoline
-
Catalyst Bed Preparation: Pack a fixed-bed tubular reactor with a vanadium oxide-based catalyst (e.g., V₂O₅ supported on alumina).
-
Heating: Heat the reactor to the reaction temperature, typically in the range of 350-450 °C.[21]
-
Feed Introduction: Introduce a gaseous feed mixture into the reactor. The feed consists of vaporized 5-nitro-2-picoline, ammonia, and air. The molar ratios of these components must be carefully controlled for optimal conversion and selectivity.
-
Reaction: The ammoxidation reaction occurs as the gas mixture passes over the heated catalyst bed.
-
Product Condensation: The effluent gas stream from the reactor, containing this compound, water, and unreacted starting materials, is passed through a series of condensers to cool it down and collect the product.
-
Isolation and Purification: The crude this compound is collected as a solid or liquid (depending on the condensation temperature) and is then purified, typically by distillation or recrystallization.
Conclusion
While the traditional cyanation of 2-chloro-5-nitropyridine is a reliable method for synthesizing this compound, it is fraught with green chemistry challenges, primarily due to the use of highly toxic cyanide reagents and large volumes of organic solvents. The catalytic ammoxidation of 5-nitro-2-picoline presents a demonstrably greener alternative.[24][25][26][27][28] Its superior atom economy, drastically lower E-Factor and PMI, and avoidance of hazardous reagents make it a more sustainable and environmentally responsible choice for industrial-scale production. Although it requires a higher initial investment in specialized equipment and has higher energy demands due to the high reaction temperatures, the long-term environmental and safety benefits are substantial. This analysis underscores the power of green chemistry metrics to guide process development towards safer, more efficient, and more sustainable chemical manufacturing.
References
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- Wikipedia. Cyanation.
- Google Patents. (CN109456257B). Preparation method of high-yield 2-chloro-5-nitropyridine.
- Thieme. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997.
- ResearchGate. Preparation of Cyanopyridines by Direct Cyanation | Request PDF.
- Green Chemistry Initiative. (2014, April 4). Green Chemistry Principle #2: Atom Economy.
- ACS Green Chemistry Institute. Introduction to Green Metrics.
- Prime Scholars. Atom Economy in Drug Synthesis is a Playground of Functional Groups.
- Journal of Chemical and Pharmaceutical Research. (2025, January 9). Atom Economy Green Synthesis in Organic Chemistry. JOCPR, 17(1), 233.
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- Royal Society of Chemistry. (2023, September 11). Green metrics in mechanochemistry. Chemical Society Reviews.
- ResearchGate. Mass metrics to evaluate green chemistry.
- Wikipedia. Atom economy.
- PrepChem.com. Synthesis of 2-chloro-5-nitropyridine.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI).
- Sheldon.nl. E-Factor.
- Royal Society of Chemistry. Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric. Green Chemistry.
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- National Institutes of Health. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity Metric.
- PubMed Central. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis.
- MDPI. (2023, September 4). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides.
- National Institutes of Health. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- Google Patents. (CN112745259A). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- ResearchGate. Typical E-Factors for chemical industry sectors.
- National Institutes of Health. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.
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- ResearchGate. Green synthesis methods include intracellular synthesis route (I) and....
- Google Patents. (US3637715A). Ammoxidation of 2-picoline to picolinonitrile.
- ResearchGate. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
- VNUHCM Journal of Natural Sciences. (2025, February 17). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2.
- ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- ACS Publications. Synthesis of 3- and 5-Nitro-2-picoline and Derivatives.
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- Google Patents. (CN104447522A). Preparation method of 5-nitro-2-aminopyridine.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 5-Nitropicolinonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Nitropicolinonitrile was located during the compilation of this guide. The following procedures are synthesized from safety data for structurally analogous compounds, including substituted nitropyridines and related nitrile compounds, alongside established best practices for hazardous chemical waste management. This document is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all local, state, and federal regulations.
Foundational Principle: Hazard-Based Waste Management
As a substituted nitropyridine, this compound must be handled with the assumption that it is a hazardous substance. Structurally similar compounds are consistently classified as harmful if swallowed, in contact with skin, or if inhaled, and are known to cause significant skin and eye irritation.[1][2][3][4] Therefore, the foundational principle of this guide is that all waste materials containing this compound, regardless of concentration, must be managed as regulated hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[3][5]
Hazard Profile and Immediate Safety Protocols
Before initiating any disposal-related activities, a thorough understanding of the potential hazards and the implementation of stringent safety controls are mandatory.
Personal Protective Equipment (PPE) and Engineering Controls
The causality behind PPE selection is the prevention of all routes of exposure: dermal, ocular, and inhalation.
-
Eye Protection: Chemical safety goggles are the minimum mandatory requirement.[5]
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are suitable for incidental contact, but butyl rubber or other more robust options should be considered for extensive handling or spill cleanup.[5] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[5]
-
Respiratory Protection: All handling of this compound, including weighing, transfer, and preparation for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5]
-
Engineering Controls: A certified chemical fume hood is the primary engineering control. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5]
Assumed Hazard Classification
Based on analogous compounds, this compound should be managed as if it possesses the following hazards. This data is summarized for clarity and immediate risk assessment.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][4] | P261: Avoid breathing dust/fume. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection.[4] | |
| Skin Irritation | Causes skin irritation.[4] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] | |
| Eye Irritation | Causes serious eye irritation.[4][6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] | |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects.[3][4] | P273: Avoid release to the environment.[4] |
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the compliant disposal of this compound waste, from generation to collection.
Step 1: Waste Segregation
At the point of generation, immediately segregate waste streams. Designate a specific, clearly labeled waste container for "Nitrogen-Containing Aromatic Hazardous Waste" or as directed by your EHS department. Do not mix this waste with other streams like non-halogenated solvents or aqueous waste, as this can create unknown reactive hazards and complicates the final disposal process.[2]
Step 2: Waste Containerization
Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is appropriate.[2]
-
Ensure the container is in good condition, free from cracks or defects.
-
Attach a hazardous waste label before adding any waste.
-
Do not overfill the container; a maximum of 90% capacity is the standard to allow for expansion.[8]
Step 3: Labeling of Waste Containers
Proper labeling is a critical component of safe disposal and regulatory compliance. The label must include:
-
The words "Hazardous Waste" .[2]
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream.
-
The approximate percentage of each component.
-
The date waste was first added to the container (accumulation start date).
-
The name and contact information of the Principal Investigator or responsible party.[2]
Step 4: Storage of Chemical Waste
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
The SAA must be at or near the point of generation.[2]
-
It must be under the control of the laboratory personnel.
-
Store the container in a secondary containment bin to mitigate leaks or spills.
-
Ensure the storage area is away from heat, open flames, and incompatible materials like strong oxidizing agents.[1]
Step 5: Arranging for Disposal
Once the waste container is full (not exceeding 90%), or if the accumulation start date is approaching your institution's limit, schedule a pickup.
-
Contact your institution's EHS department or licensed hazardous waste contractor.[1]
-
Provide a complete and accurate description of the waste as detailed on the label.
-
The final disposal method for this type of compound is typically high-temperature incineration at a permitted hazardous waste facility.[1]
Procedural Flow and Emergency Response
The logical flow of operations and the immediate actions required during an emergency are critical for ensuring personnel safety.
Disposal Workflow Diagram
Caption: Decision workflow for this compound waste disposal.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is essential to prevent exposure and environmental contamination.
-
Alert & Evacuate: Alert all personnel in the immediate vicinity. Evacuate non-essential personnel from the area.[1]
-
Containment: For small, manageable spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Using non-sparking tools, carefully collect the absorbent material and spilled substance. Place it into a sealable, pre-labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent (consult your EHS department for recommendations), followed by a thorough wash with soap and water. All cleaning materials, including contaminated PPE, must be collected and disposed of as hazardous waste.[5]
-
Large Spills: For large spills, or any spill you are not trained or equipped to handle, evacuate the area immediately, close the doors, and contact your institution's emergency response team.
Disposal of Empty Containers
Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.[1]
-
Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent that can dissolve the compound.[1]
-
Collect Rinsate: Crucially, all rinsate from this process must be collected and managed as hazardous waste.[1]
-
Final Disposal: Once triple-rinsed, deface or remove the original label. The decontaminated container can then typically be disposed of as non-hazardous solid waste or recycled, in accordance with your institution's policies.[1]
References
- Right Stuff Enterprise. (2022). How to Recycle Nitrile Gloves. [Link]
- New Jersey Department of Health. (n.d.). Hazard Summary: 2-Dimethylaminoacetonitrile. [Link]
- CP Lab Safety. (n.d.).
- Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779. [Link]
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA)
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]
Sources
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 5-Nitropicolinonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Nitropicolinonitrile was located during the preparation of this guide. The following procedures and recommendations are synthesized from safety data for structurally analogous compounds, including various nitropyridine and nitrile derivatives. This guide is intended to provide a robust framework for safe handling, but it is imperative that all users consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
Foundational Hazard Assessment: The 'Why' Behind the Protocol
To establish the appropriate level of personal protection, we must first understand the probable hazards of this compound. Based on data from structurally similar chemicals, it is prudent to assume this compound presents multiple risks. Analogous nitropyridine compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation, with some being harmful if swallowed.[1][2][3][4]
The nitrile functional group can also introduce toxicity risks, with some related compounds causing systemic damage.[5] Therefore, all handling procedures must be built on the assumption that this compound is a hazardous substance requiring stringent controls to prevent exposure.
Table 1: Anticipated Hazards Based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement | Rationale / Source Compounds |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | 5-Chloro-2-nitropyridine, Phthalonitrile[1][4][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 5-Chloro-2-nitropyridine, 2-Amino-4-methyl-3-nitropyridine[1][2][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 5-Nitropyridin-2-ol, 2-Chloro-5-nitrobenzoic acid[3][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | 5-Nitropyridin-2-ol, 5-Chloro-2-nitropyridine[1][3][6] |
The Hierarchy of Controls: A Multi-Layered Safety System
Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should never be the only line of defense. A comprehensive safety plan follows the "Hierarchy of Controls," which prioritizes more effective, collective measures.[7]
Caption: A systematic workflow for handling hazardous chemicals from preparation to cleanup.
Step-by-Step Protocol:
-
Pre-Handling Preparation : Before bringing the chemical into the workspace, verify that the chemical fume hood is operational. Gather all required PPE and ensure you know the location of the nearest eyewash station and safety shower. [8][9]2. Donning PPE : Put on your lab coat and fasten all buttons. Next, put on your chemical splash goggles. The last item to be donned should be your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Handling the Chemical : Perform all manipulations deep within the fume hood to ensure containment. [8]Use a spatula for solid transfers and avoid creating dust. [8]4. Doffing PPE : After completing your work and securing all containers, decontaminate your work area. To prevent self-contamination, remove PPE in the correct order. First, remove your gloves. Then, remove your goggles. Finally, remove your lab coat.
-
Hygiene : Immediately wash your hands thoroughly with soap and water after removing all PPE and before leaving the laboratory. [8]
Disposal Plan: Management of Contaminated Waste
Proper disposal is a critical component of the chemical handling lifecycle.
-
Chemical Waste : All this compound waste, including excess solid material and solutions, must be collected in a designated hazardous waste container. [10]The container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution. Never dispose of this chemical down the drain. [10]* Contaminated PPE : Disposable gloves should be placed in the solid hazardous waste stream immediately after use. Any lab coats or other materials that become grossly contaminated must be collected in a sealed, labeled bag for professional decontamination or disposal according to institutional policy.
-
Waste Storage : Store sealed hazardous waste containers in a designated and properly ventilated satellite accumulation area away from incompatible materials until they are collected by EHS personnel. [10]
References
- Vertex AI Search. (n.d.).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
- (n.d.). Chemical Safety: Personal Protective Equipment.
- Jubilant Ingrevia. (n.d.).
- TCI Chemicals. (2024, December 9).
- Fisher Scientific. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- (n.d.).
- Sigma-Aldrich. (2025, April 30).
- PubChem. (n.d.). 5-Chloro-3-nitropyridine-2-carbonitrile.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- California State University, Bakersfield. (n.d.).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- (n.d.).
- TCI AMERICA. (2018, July 6).
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- (2021, December 24).
- BenchChem. (2025). Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide.
- Jubilant Ingrevia Limited. (n.d.).
- Sigma-Aldrich. (n.d.). 2-chloro-5-nitropyridine toxicity.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
